molecular formula C8H13N3O2S B1371681 N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide CAS No. 939791-42-1

N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide

Cat. No.: B1371681
CAS No.: 939791-42-1
M. Wt: 215.28 g/mol
InChI Key: JPOHQSSYLJWDAT-UHFFFAOYSA-N
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Description

N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C8H13N3O2S and its molecular weight is 215.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-11(14(2,12)13)8-7(6-9)4-3-5-10-8/h3-5H,6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOHQSSYLJWDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC=N1)CN)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670352
Record name N-[3-(Aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamide
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Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939791-42-1
Record name N-[3-(Aminomethyl)-2-pyridinyl]-N-methylmethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939791-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(Aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamide
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery.[1][2] Its structure, which incorporates a pyridine ring, a primary amine, and a sulfonamide functional group, suggests a complex acid-base profile that is critical to its behavior in biological systems.[2] Understanding the basic properties of this molecule is fundamental for elucidating its pharmacokinetic and pharmacodynamic profiles, as well as for the development of analytical methods and formulation strategies.

This technical guide provides a comprehensive analysis of the core basic properties of this compound. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide integrates theoretical predictions based on its structural components with established knowledge of analogous compounds. Furthermore, it offers detailed experimental protocols for the determination of its key physicochemical parameters.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₈H₁₃N₃O₂S[1][2]
Molecular Weight 215.27 g/mol [1][2]
CAS Number 939791-42-1[1][2]
IUPAC Name N-[3-(aminomethyl)-2-pyridinyl]-N-methylmethanesulfonamide
Topological Polar Surface Area (TPSA) 76.29 Ų[2]
Predicted logP -0.0639[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 4[2]
Rotatable Bonds 3[2]

Analysis of Basic Properties and Protonation Sites

The basicity of this compound arises from the presence of two key nitrogen atoms capable of accepting a proton: the pyridine ring nitrogen and the primary amino group nitrogen. The sulfonamide nitrogen, in contrast, is generally considered non-basic and can even exhibit acidic properties under certain conditions due to the strong electron-withdrawing effect of the adjacent sulfonyl group.[3]

Predicted Protonation Behavior

A qualitative analysis of the electronic environment of the basic centers allows for a prediction of their relative pKa values.

  • Pyridine Nitrogen: The pyridine nitrogen is part of an aromatic system, and its lone pair of electrons resides in an sp² hybrid orbital, making it available for protonation.[4][5] The basicity of the pyridine ring is influenced by the substituents at the 2 and 3 positions. The N-methylmethanesulfonamide group at the 2-position is expected to be electron-withdrawing, which would decrease the basicity of the pyridine nitrogen. Conversely, the aminomethyl group at the 3-position is electron-donating through an inductive effect, which would increase its basicity. The net effect of these opposing influences will determine the final pKa of the pyridine nitrogen.

  • Primary Amino Nitrogen: The primary amino group is attached to a methylene bridge, which insulates it from the direct electron-withdrawing effects of the pyridine ring. Therefore, it is expected to have a basicity similar to that of other primary alkylamines. For comparison, the pKa of the conjugate acid of 3-picolylamine (3-(aminomethyl)pyridine) is predicted to be around 8.34.[6]

Based on this analysis, it is hypothesized that the primary amino group will be the more basic of the two sites and will be the first to be protonated in an acidic environment. The pyridine nitrogen will likely require a more acidic pH for protonation.

Diagram: Predicted Protonation Equilibrium

G mol This compound (Neutral) protonated_amine Monoprotonated Species (at primary amine) mol->protonated_amine + H⁺ (pKa₁ ~ 8-9) protonated_amine->mol - H⁺ diprotonated Diprotonated Species (at primary amine and pyridine ring) protonated_amine->diprotonated + H⁺ (pKa₂ < 5) diprotonated->protonated_amine - H⁺

Caption: Predicted protonation sequence of the target molecule.

Experimental Protocols for Characterization

To provide definitive data on the basic properties of this compound, the following experimental protocols are recommended.

Protocol 1: Determination of pKa by Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa values of ionizable compounds.[7][8]

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to a final concentration of 1-5 mM. The choice of co-solvent is critical for ensuring the solubility of both the free base and its protonated forms.

  • Titration Setup: Use a calibrated pH meter with a combination glass electrode. Maintain a constant temperature (e.g., 25 °C) using a water bath. Purge the solution with nitrogen to prevent interference from dissolved carbon dioxide.

  • Titration Procedure: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve. Multiple pKa values may be observed if the basicities of the two nitrogen atoms are sufficiently different.

Diagram: Workflow for pKa Determination by Potentiometric Titration

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Co-solvent weigh->dissolve setup Calibrate pH meter and set up titrator dissolve->setup titrate Titrate with standardized HCl setup->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot pH vs. Volume record->plot inflection Determine Inflection Points plot->inflection pka Calculate pKa values (at half-equivalence points) inflection->pka

Caption: Step-by-step workflow for pKa determination.

Protocol 2: Determination of Aqueous Solubility

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

  • Sample Preparation: Add an excess amount of the compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, and 9).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

  • Data Analysis: The solubility at each pH is reported as the measured concentration.

Protocol 3: Assessment of pH-Dependent Stability

Evaluating the stability of the compound at different pH values is crucial for understanding its shelf-life and behavior in biological media.

Methodology:

  • Sample Preparation: Prepare solutions of the compound at a known concentration in a series of aqueous buffers with varying pH values (e.g., acidic, neutral, and basic conditions).

  • Incubation: Store the solutions at controlled temperatures (e.g., room temperature and elevated temperature, such as 40 °C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw aliquots from each solution.

  • Quantification: Analyze the concentration of the parent compound remaining in each aliquot using a stability-indicating HPLC method. The appearance of any degradation products should also be monitored.

  • Data Analysis: Plot the percentage of the parent compound remaining as a function of time for each pH and temperature condition. This will provide an assessment of the compound's stability profile.

Conclusion

This compound is a molecule with distinct basic centers that govern its physicochemical and biological properties. While direct experimental data is sparse, a thorough analysis of its structure allows for reasoned predictions of its protonation behavior. The primary amino group is anticipated to be the more basic site, with a pKa likely in the range of typical primary alkylamines. The pyridine nitrogen's basicity is modulated by its substituents. For definitive characterization, the experimental protocols detailed in this guide for determining pKa, solubility, and stability are essential. The insights gained from such studies will be invaluable for advancing the research and development of this compound and its derivatives.

References

  • Ostrovskyi, D., et al. (2017). Charges Shift Protonation: Neutron Diffraction Reveals that Aniline and 2-Aminopyridine Become Protonated Upon Binding to Trypsin. Angewandte Chemie International Edition, 56(17), 4887-4890. [Link]

  • ResearchGate. Charges Shift Protonation: Neutron Diffraction Reveals that Aniline and 2-Aminopyridine Become Protonated Upon Binding to Trypsin. [Link]

  • PharmaeliX. pKa Value Determination Guidance 2024. [Link]

  • Sârbu, C., et al. (2013). Development of Methods for the Determination of pKa Values. Molecules, 18(8), 9474-9503. [Link]

  • Doherty, H. E., et al. (2012). The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. ACS Medicinal Chemistry Letters, 3(6), 461-466. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This whitepaper provides a detailed, multi-step synthetic route for the preparation of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The synthesis commences with the commercially available and versatile building block, 2-amino-3-cyanopyridine.[1][2][3][4][5] The subsequent steps involve a carefully orchestrated sequence of sulfonylation, N-methylation, and nitrile reduction. Each experimental protocol is presented with an in-depth rationale for the selection of reagents and reaction conditions, underpinned by established principles of organic chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a robust and reproducible methodology for the synthesis of the title compound and its analogues.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the 2-aminopyridine scaffold being a particularly privileged structure in the design of pharmacologically active agents.[6] The title compound, this compound (CAS 939791-42-1)[7][8], incorporates several key pharmacophoric elements: a 2-aminopyridine core, a flexible aminomethyl side chain, and an N-methylated sulfonamide group. The strategic combination of these functionalities suggests potential applications in various therapeutic areas, necessitating a reliable synthetic pathway for its procurement and derivatization.

This guide details a logical and efficient three-step synthesis, designed to be accessible to researchers with a solid foundation in synthetic organic chemistry. The chosen pathway prioritizes the use of readily available starting materials and reagents, while also focusing on achieving high yields and purity of the final product.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed via the following three-step sequence, starting from 2-amino-3-cyanopyridine:

Synthetic_Pathway start 2-Amino-3-cyanopyridine step1 N-(3-cyanopyridin-2-yl)methanesulfonamide start->step1 Step 1: Sulfonylation (MeSO2Cl, Pyridine) step2 N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide step1->step2 Step 2: N-Methylation (CH3I, K2CO3) final This compound step2->final Step 3: Nitrile Reduction (H2, Raney Ni)

Caption: Proposed three-step synthesis of the target compound.

Part 1: Synthesis of Intermediates

Step 1: Synthesis of N-(3-cyanopyridin-2-yl)methanesulfonamide

The initial step involves the formation of a sulfonamide linkage by reacting the primary amino group of 2-amino-3-cyanopyridine with methanesulfonyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfonyl center.

Reaction:

2-Amino-3-cyanopyridine + Methanesulfonyl Chloride → N-(3-cyanopyridin-2-yl)methanesulfonamide

Experimental Protocol:

Reagent/SolventMolar Eq.MWAmount
2-Amino-3-cyanopyridine1.0119.12 g/mol (To be calculated)
Methanesulfonyl Chloride1.2114.55 g/mol (To be calculated)
Pyridine-79.10 g/mol (Solvent)
Dichloromethane (DCM)-84.93 g/mol (Co-solvent)

Procedure:

  • To a stirred solution of 2-amino-3-cyanopyridine in a mixture of pyridine and dichloromethane at 0 °C, add methanesulfonyl chloride dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(3-cyanopyridin-2-yl)methanesulfonamide.

Scientific Rationale:

  • Choice of Reagents: Methanesulfonyl chloride is a highly reactive electrophile, making it an excellent choice for the sulfonylation of the nucleophilic amino group of the pyridine derivative.

  • Role of Pyridine: Pyridine serves a dual purpose in this reaction. It acts as a solvent and as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

  • Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic nature of the reaction and to prevent potential side reactions.

Step 2: Synthesis of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide

The second step is the N-methylation of the newly formed sulfonamide. This alkylation reaction proceeds via an SN2 mechanism.

Reaction:

N-(3-cyanopyridin-2-yl)methanesulfonamide + Methyl Iodide → N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide

Experimental Protocol:

Reagent/SolventMolar Eq.MWAmount
N-(3-cyanopyridin-2-yl)methanesulfonamide1.0197.21 g/mol (To be calculated)
Methyl Iodide1.5141.94 g/mol (To be calculated)
Potassium Carbonate (K₂CO₃)2.0138.21 g/mol (To be calculated)
Acetone-58.08 g/mol (Solvent)

Procedure:

  • To a solution of N-(3-cyanopyridin-2-yl)methanesulfonamide in acetone, add potassium carbonate and methyl iodide.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide.

Scientific Rationale:

  • Methylating Agent: Methyl iodide is a potent methylating agent due to the excellent leaving group ability of the iodide ion.

  • Base Selection: Potassium carbonate is a mild and effective base for deprotonating the sulfonamide nitrogen, generating the nucleophilic sulfonamidate anion required for the SN2 reaction.[9]

  • Solvent Choice: Acetone is a suitable polar aprotic solvent for this type of alkylation, as it effectively dissolves the reactants and facilitates the SN2 pathway.

Part 2: Final Product Synthesis and Characterization

Step 3: Synthesis of this compound

The final step involves the reduction of the nitrile group to a primary amine. Catalytic hydrogenation is the method of choice for this transformation, as it is generally clean and high-yielding.

Reaction:

N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide → this compound

Experimental Protocol:

Reagent/SolventMolar Eq.MWAmount
N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide1.0211.24 g/mol (To be calculated)
Raney NickelCatalytic-(To be calculated)
Hydrogen Gas (H₂)Excess2.02 g/mol (Pressurized)
Methanol-32.04 g/mol (Solvent)
Ammonia (in Methanol)Additive17.03 g/mol (To suppress side reactions)

Procedure:

  • Charge a hydrogenation vessel with N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide, methanol, and a catalytic amount of Raney Nickel.

  • Add a solution of ammonia in methanol to the mixture.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by a suitable method, such as column chromatography or conversion to a salt followed by recrystallization, to yield the final product, this compound.

Scientific Rationale:

  • Reduction Method: Catalytic hydrogenation using Raney Nickel is a well-established and efficient method for the reduction of nitriles to primary amines.[10]

  • Role of Ammonia: The addition of ammonia helps to suppress the formation of secondary and tertiary amine byproducts by competing with the product amine for reaction with the intermediate imine.

  • Safety Considerations: Hydrogenation reactions should be carried out with appropriate safety precautions, including the use of a properly rated pressure vessel and ensuring an inert atmosphere during catalyst handling.

Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Nitrile Reduction s1_react React 2-amino-3-cyanopyridine with MeSO2Cl in Pyridine/DCM s1_workup Aqueous Workup & Extraction s1_react->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product Intermediate 1 s1_purify->s1_product s2_react React Intermediate 1 with CH3I and K2CO3 in Acetone s1_product->s2_react s2_filter Filtration s2_react->s2_filter s2_concentrate Concentration s2_filter->s2_concentrate s2_product Intermediate 2 s2_concentrate->s2_product s3_react Hydrogenate Intermediate 2 with H2/Raney Ni in MeOH/NH3 s2_product->s3_react s3_filter Catalyst Filtration s3_react->s3_filter s3_concentrate Concentration s3_filter->s3_concentrate s3_purify Purification s3_concentrate->s3_purify s3_final Final Product s3_purify->s3_final

Caption: Detailed experimental workflow for the synthesis.

Conclusion

This technical guide has outlined a comprehensive and rational synthetic route for this compound. The described three-step sequence, starting from 2-amino-3-cyanopyridine, provides a reliable and scalable method for obtaining this valuable compound for further research and development in the pharmaceutical industry. The detailed protocols and scientific justifications offer a solid foundation for the successful execution of this synthesis.

References

  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI. Available at: [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. ScienceDirect. Available at: [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. Available at: [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. Available at: [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions. Iranian Journal of Catalysis. Available at: [Link]

  • Process for the preparation of aqueous nicotinaldehyde. Google Patents.
  • Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides. Google Patents.
  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Scilit. Available at: [Link]

  • Nickel-catalysed N-methylation of amide and sulfonamides using DTBP. ResearchGate. Available at: [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. National Institutes of Health. Available at: [Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate. Available at: [Link]

  • Hydration of 3-cyanopyridine to nicotinamide over MnO2 catalyst. ResearchGate. Available at: [Link]

  • Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. National Institutes of Health. Available at: [Link]

  • Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides. Patsnap. Available at: [Link]

  • This compound. Sinfoo Biotech. Available at: [Link]

  • Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5. ResearchGate. Available at: [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. National Institutes of Health. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. National Institutes of Health. Available at: [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. Royal Society of Chemistry. Available at: [Link]

  • 2-Aminopyridines Made from Bench-Stable Reagents. ChemistryViews. Available at: [Link]

  • General and mild preparation of 2-aminopyridines. PubMed. Available at: [Link]

Sources

N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Mechanism of Action of Delavirdine, a Non-Nucleoside Reverse Transcriptase Inhibitor

Abstract

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that exhibits potent and specific activity against Human Immunodeficiency Virus Type 1 (HIV-1). This guide provides a detailed technical examination of its core mechanism of action, intended for researchers, scientists, and drug development professionals. We will explore the molecular interactions between Delavirdine and the HIV-1 reverse transcriptase enzyme, the resulting conformational changes, and the kinetic profile of this inhibition. Furthermore, this document outlines the key experimental protocols used to elucidate and characterize the inhibitory activity of Delavirdine, providing a framework for future research and development in this area.

Introduction to Delavirdine and its Therapeutic Target

Delavirdine belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators after being incorporated into the growing viral DNA strand, NNRTIs employ a distinct allosteric inhibition mechanism.

The therapeutic target of Delavirdine is the HIV-1 reverse transcriptase (RT), a multifunctional enzyme essential for the replication of the virus. HIV-1 RT possesses both RNA-dependent DNA polymerase and DNA-dependent DNA polymerase activities, as well as an RNase H activity. These functions collectively enable the conversion of the single-stranded viral RNA genome into a double-stranded DNA provirus, which can then be integrated into the host cell's genome. By inhibiting this crucial enzymatic step, Delavirdine effectively halts the viral replication cycle.

Molecular Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

The inhibitory action of Delavirdine is characterized by its high specificity for HIV-1 RT; it does not significantly inhibit HIV-2 RT or other human DNA polymerases. This specificity arises from the unique binding interaction between the drug and a hydrophobic pocket located in the p66 subunit of the HIV-1 RT enzyme.

Binding Site and Molecular Interactions

Delavirdine binds to a non-substrate binding site on the HIV-1 RT, often referred to as the NNRTI binding pocket. This pocket is situated approximately 10 Å away from the active site of the polymerase. The binding of Delavirdine is primarily driven by hydrophobic interactions between the drug molecule and a cluster of nonpolar amino acid residues within this pocket, including tyrosine, valine, and leucine.

Key molecular interactions include:

  • Hydrophobic Interactions: The pyridine and indole rings of Delavirdine form extensive hydrophobic contacts with the side chains of amino acids lining the pocket.

  • Hydrogen Bonding: The sulfonamide group and other polar moieties on the Delavirdine molecule can form critical hydrogen bonds with the main chain or side chains of specific residues, further stabilizing the drug-enzyme complex.

The following diagram illustrates the signaling pathway and the inhibitory effect of Delavirdine on HIV-1 replication.

HIV1_Replication_Inhibition cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell cluster_inhibition Inhibition by Delavirdine vRNA Viral RNA Genome vDNA Viral DNA vRNA->vDNA Reverse Transcription (catalyzed by RT) RT Reverse Transcriptase (RT) rt_delavirdine RT-Delavirdine Complex provirus Provirus vDNA->provirus Transport to Nucleus integration Integration nucleus Nucleus new_virions New Virions integration->new_virions Transcription & Translation delavirdine Delavirdine delavirdine->RT Binds to Allosteric Site inhibition_node Inhibition of Reverse Transcription rt_delavirdine->inhibition_node inhibition_node->vDNA Blocks Synthesis

Caption: Inhibition of HIV-1 replication by Delavirdine.

Conformational Changes and Enzyme Inhibition

The binding of Delavirdine to the allosteric pocket induces a significant conformational change in the HIV-1 RT enzyme. This structural rearrangement affects the "thumb" and "finger" subdomains of the p66 subunit, leading to a hyper-extension of the thumb subdomain. This altered conformation results in the misalignment of key residues within the polymerase active site, thereby preventing the proper binding of the deoxynucleotide triphosphate (dNTP) substrates and the template-primer complex. Consequently, the catalytic activity of the enzyme is severely impaired, and DNA synthesis is halted.

The table below summarizes the key kinetic parameters of Delavirdine's inhibitory activity.

ParameterValueDescription
IC50 10-50 nMThe concentration of Delavirdine required to inhibit 50% of HIV-1 RT activity in vitro.
Ki ~20 nMThe inhibition constant, reflecting the binding affinity of Delavirdine to HIV-1 RT.
Mechanism Non-competitiveDelavirdine does not compete with the dNTP substrates for binding to the active site.

Experimental Protocols for Characterizing Delavirdine's Mechanism of Action

The elucidation of Delavirdine's mechanism of action relies on a combination of biochemical assays, structural biology techniques, and cell-based assays.

HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical)

This assay directly measures the effect of Delavirdine on the enzymatic activity of purified HIV-1 RT.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant HIV-1 RT is purified. A poly(rA)-oligo(dT) template-primer is used as the substrate, along with radiolabeled [³H]-dTTP and unlabeled dATP, dCTP, and dGTP.

  • Reaction Setup: The reaction mixture contains the enzyme, template-primer, dNTPs, and varying concentrations of Delavirdine (or a vehicle control) in a suitable buffer.

  • Incubation: The reaction is initiated and incubated at 37°C for a defined period (e.g., 30 minutes).

  • Termination and Precipitation: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid), which precipitates the newly synthesized DNA.

  • Quantification: The precipitated DNA is collected on a filter, and the amount of incorporated [³H]-dTTP is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each Delavirdine concentration is calculated relative to the vehicle control, and the IC₅₀ value is determined by non-linear regression analysis.

The following diagram illustrates the workflow for the HIV-1 RT inhibition assay.

RT_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_enzyme Purified HIV-1 RT reaction_mix Combine Enzyme, Substrate, and Drug prep_enzyme->reaction_mix prep_substrate Poly(rA)-oligo(dT) [³H]-dTTP prep_substrate->reaction_mix prep_drug Delavirdine Dilutions prep_drug->reaction_mix incubation Incubate at 37°C reaction_mix->incubation termination Terminate Reaction (TCA Precipitation) incubation->termination filtration Filter and Wash termination->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Calculate IC₅₀ scintillation->data_analysis

Caption: Workflow for the HIV-1 RT inhibition assay.

Cell-Based Antiviral Assay

This assay assesses the ability of Delavirdine to inhibit HIV-1 replication in a cellular context.

Methodology:

  • Cell Culture: A susceptible cell line (e.g., MT-4 or CEM-SS) is cultured.

  • Infection: The cells are infected with a known amount of HIV-1.

  • Drug Treatment: Immediately after infection, the cells are treated with a range of concentrations of Delavirdine.

  • Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen in the cell culture supernatant (using an ELISA) or by measuring the cytopathic effect of the virus (using a cell viability assay like MTT).

  • Data Analysis: The EC₅₀ (50% effective concentration) is calculated, representing the concentration of Delavirdine that inhibits viral replication by 50%.

Resistance to Delavirdine

A significant challenge in the clinical use of NNRTIs, including Delavirdine, is the rapid development of drug resistance. Resistance is primarily caused by specific mutations in the NNRTI binding pocket of the HIV-1 RT. Common mutations that confer resistance to Delavirdine include K103N and Y181C. These mutations can either sterically hinder the binding of Delavirdine or reduce the hydrophobic interactions that are crucial for its binding affinity.

Conclusion

Delavirdine functions as a highly specific, non-competitive inhibitor of HIV-1 reverse transcriptase. Its mechanism of action is centered on its binding to an allosteric hydrophobic pocket, which induces conformational changes that disrupt the catalytic function of the enzyme. This detailed understanding of its molecular mechanism, facilitated by the experimental protocols outlined in this guide, is crucial for the rational design of next-generation NNRTIs with improved potency and resistance profiles.

References

  • De Clercq, E. (1998). The role of non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the therapy of HIV-1 infection. Antiviral Research, 38(3), 153-179. [Link]

  • U.S. Food and Drug Administration. (2012). RESCRIPTOR (delavirdine mesylate) tablets label. [Link]

  • Kohlstaedt, L. A., Wang, J., Friedman, J. M., Rice, P. A., & Steitz, T. A. (1992). Crystal structure at 3.5 A resolution of HIV-1 reverse transcriptase complexed with an inhibitor. Science, 256(5065), 1783-1790. [Link]

Afuresertib (GSK2110183): A Technical Guide to a Potent Pan-Akt Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Afuresertib, also known as GSK2110183, is a highly potent, orally bioavailable, ATP-competitive small molecule inhibitor of the serine/threonine kinase Akt (Protein Kinase B). As a pan-Akt inhibitor, it effectively targets all three isoforms of Akt (Akt1, Akt2, and Akt3), a critical node in the PI3K/Akt/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in tumorigenesis, contributing to increased cell proliferation, survival, and resistance to conventional therapies.[3] Consequently, Afuresertib has been the subject of extensive preclinical and clinical investigation as a targeted anti-cancer agent. This guide provides an in-depth overview of Afuresertib's chemical properties, mechanism of action, and its preclinical and clinical development for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

Initially, a discrepancy in public databases linked CAS number 939791-42-1 to a different chemical entity. However, more authoritative sources confirm that the compound of significant scientific and clinical interest is Afuresertib (GSK2110183), for which the correct CAS number is 1047644-62-1 (for the free base).[4][5]

IUPAC Name: N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-1-methylpyrazol-5-yl)thiophene-2-carboxamide[5]

Chemical Formula: C₁₈H₁₇Cl₂FN₄OS[5]

Molecular Weight: 427.32 g/mol [1]

The structure of Afuresertib features a central thiophene carboxamide core, which is crucial for its interaction with the ATP-binding pocket of the Akt kinase domain. The stereochemistry at the aminopropane linker is vital for its biological activity.

PropertyValueSource(s)
Molecular Formula C₁₈H₁₇Cl₂FN₄OS[5]
Molecular Weight 427.32 g/mol [1]
CAS Number (Free Base) 1047644-62-1[4]
Appearance White to off-white solid[6]
Solubility DMSO: 100 mg/mL (234.02 mM)[6]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[4]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Afuresertib exerts its anti-neoplastic effects by directly inhibiting the kinase activity of Akt. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[7] In many cancers, this pathway is constitutively active due to mutations in upstream components like PI3K or loss of the tumor suppressor PTEN.[8]

Activated Akt phosphorylates a multitude of downstream substrates, promoting cell cycle progression and inhibiting apoptosis.[9] By competitively binding to the ATP pocket of Akt, Afuresertib prevents this phosphorylation cascade. This leads to the de-phosphorylation (and thus activation or altered localization) of key downstream effectors. For instance, inhibition of Akt by Afuresertib results in decreased phosphorylation of GSK3β, PRAS40, and FOXO family proteins.[1][6] The activation of FOXO transcription factors can induce the expression of cell cycle inhibitors like p21 and pro-apoptotic proteins.[6]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factors PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt (PKB) PIP3->Akt recruits & activates mTORC1 mTORC1 Akt->mTORC1 activates GSK3b GSK3β Akt->GSK3b inhibits FOXO FOXO Akt->FOXO inhibits Afuresertib Afuresertib (GSK2110183) Afuresertib->Akt INHIBITS Proliferation Cell Proliferation & Survival mTORC1->Proliferation GSK3b->Proliferation negatively regulates Apoptosis Apoptosis FOXO->Apoptosis promotes FOXO_nucleus FOXO

Caption: Afuresertib inhibits Akt, blocking downstream pro-survival signaling.

Preclinical Pharmacology

In Vitro Activity

Afuresertib demonstrates potent inhibition of all three Akt isoforms with low nanomolar efficacy. Its inhibitory activity has been extensively characterized in various in vitro assays.

TargetKi ValueIC₅₀ ValueSource(s)
Akt1 0.08 nM-[1][2]
Akt2 2 nM-[1][2]
Akt3 2.6 nM-[1][2]
Akt1 E17K mutant -0.2 nM[1]

The compound has shown significant anti-proliferative activity across a broad range of cancer cell lines, particularly those derived from hematologic malignancies.[1][3] Studies have shown that 65% of hematological cell lines and 21% of solid tumor cell lines are sensitive to Afuresertib with an EC₅₀ < 1 μM.[4] In malignant pleural mesothelioma (MPM) cells, Afuresertib treatment leads to G1 phase cell cycle arrest, an increase in caspase-3 and caspase-7 activities, and a subsequent increase in apoptosis.[2][6] This is accompanied by increased expression of p21 and decreased phosphorylation of Akt substrates.[6]

In Vivo Efficacy

The anti-tumor activity of Afuresertib has been confirmed in multiple preclinical animal models. Oral administration of Afuresertib to mice bearing human tumor xenografts resulted in significant, dose-dependent tumor growth inhibition (TGI).

Tumor ModelDosing Regimen (oral, daily)Result (Tumor Growth Inhibition)Source(s)
BT474 (Breast) 10, 30, 100 mg/kg8%, 37%, 61% TGI respectively[1][6]
SKOV3 (Ovarian) 10, 30, 100 mg/kg23%, 37%, 97% TGI respectively[1][6]

These studies demonstrate that Afuresertib is well-tolerated and achieves sufficient exposure to inhibit the Akt pathway in vivo, leading to a robust anti-tumor response.[6]

Clinical Development

Afuresertib has undergone Phase I and II clinical trials for various solid tumors and hematologic malignancies.[1] A key Phase I dose-escalation study in patients with advanced hematologic malignancies established a maximum tolerated dose (MTD) of 125 mg per day.[3] The dose-limiting toxicities were liver function test abnormalities. The most common adverse events were generally manageable and included nausea, diarrhea, and dyspepsia.[3]

The pharmacokinetic profile of Afuresertib is characterized by a median time to peak plasma concentration of 1.5 to 2.5 hours and a half-life of approximately 1.7 days, supporting once-daily dosing.[3] Importantly, this study demonstrated single-agent clinical activity, with partial and minimal responses observed in patients with multiple myeloma, non-Hodgkin lymphoma, and other hematologic cancers.[3]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Filter Binding Method)

This protocol outlines a representative method for determining the inhibitory constant (Ki) of Afuresertib against Akt isoforms.

  • Enzyme and Inhibitor Pre-incubation:

    • Prepare a solution of recombinant human Akt1 (0.1 nM), Akt2 (0.7 nM), or Akt3 (0.2 nM) in kinase buffer.

    • Add varying concentrations of Afuresertib (or DMSO as a vehicle control).

    • Incubate for 1 hour at room temperature to allow for enzyme-inhibitor binding equilibrium.[1]

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding a master mix containing a specific peptide substrate (e.g., GSKα peptide) and [γ-³³P]ATP.[1]

  • Reaction Incubation and Termination:

    • Allow the reaction to proceed for 2 hours at room temperature.

    • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Signal Detection:

    • Transfer the reaction mixture to a phospho-cellulose filter plate, which captures the radiolabeled phosphorylated peptide.

    • Wash the plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each Afuresertib concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Kinase_Assay_Workflow cluster_prep cluster_reaction cluster_detection Akt Recombinant Akt Enzyme Preincubation 1. Pre-incubation (1 hour) Akt->Preincubation Inhibitor Afuresertib (Serial Dilution) Inhibitor->Preincubation Reaction_Start 2. Add Substrate & [γ-³³P]ATP Preincubation->Reaction_Start Incubation 3. Kinase Reaction (2 hours) Reaction_Start->Incubation Termination 4. Terminate Incubation->Termination Filtering 5. Filter Plate Capture Termination->Filtering Washing 6. Wash Filtering->Washing Counting 7. Scintillation Counting Washing->Counting Analysis 8. Calculate IC₅₀ & Ki Counting->Analysis

Caption: Workflow for determining the inhibitory constant (Ki) of Afuresertib.
Synthesis Overview

Recent advancements have led to more environmentally friendly and higher-yield synthesis routes for Afuresertib. A notable process avoids the use of hazardous reagents like bromine. The synthesis involves the preparation of two key intermediates which are then coupled.

  • Thiophenecarboxylic Acid Intermediate: Synthesized from 4-bromothiophene-2-carboxaldehyde through a series of reactions including chlorination, Suzuki coupling, a second chlorination, and oxidation.[10]

  • Amine Intermediate: Prepared from (S)-2-amino-3-(3-fluorophenyl)propanoic acid via reduction, Boc protection, a substitution reaction, and subsequent deprotection.[10]

  • Final Coupling: The two intermediates are joined through a condensation reaction, followed by a final deprotection step to yield Afuresertib with high purity.[10]

Conclusion

Afuresertib (GSK2110183) is a well-characterized, potent, and selective pan-Akt inhibitor with demonstrated anti-tumor activity in a range of preclinical models and clinical settings. Its ability to modulate the critical PI3K/Akt/mTOR signaling pathway provides a strong rationale for its continued development, both as a monotherapy and in combination with other anti-cancer agents. This technical guide summarizes the core chemical, pharmacological, and clinical attributes of Afuresertib, offering a comprehensive resource for the scientific community.

References

  • Mao, Y., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. Retrieved from [Link]

  • Tew, B., et al. (2022). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. Cells. Retrieved from [Link]

  • Proteopedia. (2022). PI3K/AKT/mTOR signaling pathway. Retrieved from [Link]

  • Yamaji, M., et al. (2017). Novel ATP-competitive Akt inhibitor Afuresertib suppresses the proliferation of malignant pleural mesothelioma cells. Cancer Medicine. Retrieved from [Link]

  • Li, J., et al. (2021). A new preparation process to afuresertib, a pan-AKT inhibitor under clinical development. RSC Advances. Retrieved from [Link]

  • PubChem. (n.d.). Afuresertib. National Center for Biotechnology Information. Retrieved from [Link]

  • Spencer, A., et al. (2014). The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma. Blood. Retrieved from [Link]

  • ClinicalTrials.gov. (2016). GSK2110183/Afuresertib - Protocol PKB115131 / NCT01531894. Retrieved from [Link]

  • ClinicalTrials.gov. (2018). Continuation Study of the Oral AKT Inhibitor GSK2110183. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of afuresertib on cell cycle and phosphorylation levels of Akt.... Retrieved from [Link]

  • Chemietek. (n.d.). Afuresertib (GSK2110183). Retrieved from [Link]

Sources

potential therapeutic targets of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Therapeutic Targets of Delgocitinib

Executive Summary

N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide, commercially known as Delgocitinib , is a potent small molecule inhibitor targeting the Janus kinase (JAK) family of enzymes.[1] Initially developed for systemic administration, its clinical trajectory has pivoted towards topical formulations to maximize local efficacy while minimizing systemic exposure and associated risks.[2] This guide provides an in-depth analysis of Delgocitinib's mechanism of action, its primary therapeutic targets within the JAK-STAT signaling cascade, and the downstream immunological and cellular pathways it modulates. We will explore the robust preclinical and clinical evidence supporting its use in inflammatory dermatoses, detail validated experimental protocols for target engagement and validation, and discuss future therapeutic avenues for this pan-JAK inhibitor.

Introduction to Delgocitinib

Delgocitinib (CAS: 939791-42-1) is a pyridinamine derivative with a molecular weight of 215.27 g/mol .[3][4] It was engineered to function as a pan-JAK inhibitor , meaning it non-selectively inhibits all four members of the Janus kinase family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][5] This broad-spectrum inhibition is the cornerstone of its therapeutic effect, allowing it to interrupt the signaling of a wide array of cytokines and growth factors implicated in immune-mediated inflammatory diseases.[6][7]

The primary clinical application for Delgocitinib is in dermatology, particularly for conditions driven by cytokine overactivity.[8] As a topical agent, it has been approved in Japan for atopic dermatitis and has undergone extensive clinical trials globally for chronic hand eczema (CHE).[9][10][11] The U.S. FDA approved Delgocitinib (Anzupgo®) cream for adults with moderate-to-severe CHE who have had an inadequate response to topical corticosteroids, marking a significant advancement in treating this burdensome condition.[5][12][13]

Core Mechanism: Inhibition of the JAK-STAT Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade used by over 50 cytokines, interferons, and hormones to regulate cellular processes such as proliferation, differentiation, inflammation, and immunity.[7] The pathway's dysregulation is a known driver of numerous autoimmune and inflammatory disorders.[6]

Delgocitinib exerts its therapeutic effect by binding to the ATP-binding site within the kinase domain of JAK enzymes, preventing their phosphorylation and subsequent activation.[1] This action halts the entire downstream signaling cascade.

The JAK-STAT Signaling Cascade (and Delgocitinib's Point of Intervention):

  • Cytokine Binding: An inflammatory cytokine (e.g., IL-4, IL-13, IFN-γ) binds to its specific cell surface receptor.[1]

  • Receptor Dimerization & JAK Activation: This binding event brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[1]

  • STAT Recruitment and Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[1]

  • STAT Dimerization and Nuclear Translocation: Once docked, STATs are themselves phosphorylated by the JAKs. This causes the STATs to detach, form dimers (homo- or heterodimers), and translocate into the cell nucleus.[1]

  • Gene Transcription: Inside the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory genes.[1]

Delgocitinib intervenes at Step 2. By competitively inhibiting the ATP-binding site on JAK1, JAK2, JAK3, and TYK2, it prevents their activation, effectively shutting down the signaling cascade before it can amplify.[1][5]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Inflammatory Cytokine (e.g., IL-4, IL-13, IFN-γ) Receptor_L Receptor Subunit 1 Cytokine->Receptor_L 1. Binding JAK1 JAK Receptor_R Receptor Subunit 2 JAK2 JAK JAK1->Receptor_L P JAK1->JAK2 2. Activation STAT_inactive STAT (Inactive) JAK1->STAT_inactive 4. Phosphorylation JAK2->Receptor_R P STAT_inactive->Receptor_L 3. Recruitment STAT_active p-STAT (Active) STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Delgocitinib Delgocitinib Delgocitinib->JAK1 INHIBITS Delgocitinib->JAK2 Gene Pro-inflammatory Gene Transcription DNA->Gene 7. Transcription

Caption: Delgocitinib inhibits the JAK-STAT signaling pathway.

Key Therapeutic Targets and Clinical Indications

Delgocitinib's pan-JAK inhibition makes it effective against diseases where multiple cytokine pathways are overactive. The primary therapeutic areas are inflammatory skin conditions.

Atopic Dermatitis (AD)

AD pathogenesis involves a complex interplay of immune dysregulation and skin barrier dysfunction.[14] Key cytokines, including IL-4, IL-13, and IL-31 , which signal through the JAK-STAT pathway, are central to the disease's inflammatory and pruritic (itch) components.[14] By inhibiting JAKs, Delgocitinib effectively dampens the signaling of these pro-inflammatory mediators.[14] Furthermore, studies have shown that Delgocitinib can improve skin barrier function by suppressing STAT3 activation, leading to increased levels of filaggrin, a crucial protein for skin integrity.[9]

Chronic Hand Eczema (CHE)

CHE is a persistent inflammatory skin condition with a significant impact on quality of life.[15] Similar to AD, it is driven by a host of inflammatory cytokines.[5] Clinical trials have demonstrated that topical Delgocitinib significantly improves the signs and symptoms of moderate-to-severe CHE.[16][17] The DELTA 1 and DELTA 2 Phase 3 trials confirmed its efficacy and safety, showing a significant number of patients achieving clear or almost clear skin compared to a vehicle cream.[11][18] Molecular studies of skin biopsies from treated patients revealed that Delgocitinib normalized the expression of genes associated with Th1, Th2, and Th17 inflammatory pathways and restored markers of skin barrier health.[19]

Other Potential Dermatological Targets

The mechanism of Delgocitinib suggests potential utility in a range of other inflammatory skin diseases.[8] Successful use has been reported in conditions such as:

  • Alopecia Areata[9]

  • Vitiligo[9]

  • Psoriasiform Dermatitis[9]

These conditions are also known to be driven by cytokine-mediated inflammation, making them rational targets for a topical JAK inhibitor.[8]

Quantitative Data Summary

The efficacy of Delgocitinib has been quantified in numerous clinical trials. The tables below summarize key findings from pivotal studies in Chronic Hand Eczema.

Table 1: Phase 2b Dose-Ranging Trial Efficacy in CHE (16 Weeks)

Metric Delgocitinib 8 mg/g Delgocitinib 20 mg/g Vehicle
IGA-CHE Success Rate * 36-38% 36-38% 8%
Mean Itch Score Reduction Significant Significant Minimal
Mean Pain Score Reduction Significant Significant Minimal

Source: Phase IIb Randomized Trial Data.[14][16] *IGA-CHE Success is defined as a score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline.

Table 2: Phase 3 (DELTA 1 & 2 Trials) Efficacy in CHE (16 Weeks)

Metric Delgocitinib 20 mg/g Vehicle P-value
IGA-CHE Success Rate ~15-17% ~5-8% <0.001
HECSI-75 Response**** ~49% ~21% <0.001
≥4-point DLQI Improvement *** ~74% ~50% <0.001

Source: Pooled Phase 3 Trial Data.[11][18][20] ***HECSI-75: ≥75% improvement in Hand Eczema Severity Index. ****DLQI: Dermatology Life Quality Index.

Experimental Workflows for Target Validation

For researchers aiming to validate the therapeutic targets of Delgocitinib or similar JAK inhibitors, a multi-step, self-validating workflow is essential. This process confirms molecular target engagement and translates it into a quantifiable cellular response.

Workflow cluster_biochem Step 1: Biochemical Assay cluster_cell Step 2: Cellular Target Engagement cluster_functional Step 3: Functional Cellular Assay KinaseAssay In Vitro Kinase Assay (Determine IC50) CellCulture Culture Relevant Cells (e.g., Keratinocytes, PBMCs) KinaseAssay->CellCulture Confirms Potency CytokineStim Stimulate with Cytokine (e.g., IFN-γ, IL-4) CellCulture->CytokineStim DrugTreatment Treat with Delgocitinib CytokineStim->DrugTreatment WesternBlot Western Blot for p-STAT (Validate Target Inhibition) DrugTreatment->WesternBlot ProlifAssay Cell Proliferation Assay (e.g., MTS/XTT) DrugTreatment->ProlifAssay qPCR qPCR for Inflammatory Genes (e.g., CXCL10, CCL17) DrugTreatment->qPCR WesternBlot->ProlifAssay Confirms Mechanism

Caption: Workflow for validating JAK inhibitor target engagement.
Protocol 1: Western Blot for STAT Phosphorylation

Objective: To confirm that Delgocitinib inhibits cytokine-induced STAT phosphorylation in a cellular context.

Rationale: This assay provides direct evidence of target engagement. A reduction in phosphorylated STAT (p-STAT) levels in the presence of the drug, despite cytokine stimulation, proves the inhibitor is active at the cellular level.

Methodology:

  • Cell Culture: Plate human keratinocytes (e.g., HaCaT cell line) or Peripheral Blood Mononuclear Cells (PBMCs) in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace media with serum-free media for 4-6 hours. This reduces baseline signaling activity.

  • Inhibitor Pre-treatment: Add Delgocitinib at various concentrations (e.g., 1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) to the wells. Incubate for 1-2 hours.

  • Cytokine Stimulation: Add a specific cytokine to induce JAK-STAT signaling (e.g., 10 ng/mL IFN-γ to induce STAT1 phosphorylation). Incubate for 15-30 minutes.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk for 1 hour.

    • Incubate with a primary antibody against a phosphorylated STAT (e.g., anti-p-STAT1 Tyr701) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize bands.

  • Validation: Strip the membrane and re-probe with an antibody for total STAT1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and that the drug did not affect total STAT protein levels.

Protocol 2: qPCR for Inflammatory Gene Expression

Objective: To measure the functional downstream consequence of JAK inhibition.

Rationale: Successful JAK-STAT inhibition should prevent the transcription of pro-inflammatory genes. This assay quantifies the drug's ability to suppress the cellular inflammatory response.

Methodology:

  • Cell Treatment: Follow steps 1-4 from the Western Blot protocol, but extend the cytokine stimulation time to 4-6 hours to allow for gene transcription.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and primers for a target gene (e.g., CXCL10, an IFN-γ-inducible gene) and a housekeeping gene (e.g., GAPDH).

    • Run the reaction on a real-time PCR machine.

  • Data Analysis: Calculate the relative expression of the target gene using the Delta-Delta Ct (ΔΔCt) method, normalizing to the housekeeping gene.

  • Interpretation: A dose-dependent decrease in the expression of the inflammatory gene in Delgocitinib-treated samples compared to the cytokine-only control validates the drug's functional efficacy.

Future Directions and Unexplored Potential

While Delgocitinib's role in dermatology is well-established, its pan-JAK inhibitory profile opens doors to other therapeutic areas where localized inflammation is a key driver.

  • Ophthalmology: Investigating topical formulations for inflammatory eye conditions like dry eye disease or uveitis.

  • Gastroenterology: Development of locally-acting oral formulations for inflammatory bowel disease (IBD) to minimize systemic side effects seen with oral JAK inhibitors.[10]

  • Oncology: While systemic JAK inhibitors are used in some cancers, the potential for topical Delgocitinib in treating cutaneous lymphomas is an area for exploration.[7][8]

The key challenge and opportunity lie in developing advanced drug delivery systems that can target the drug to specific tissues while maintaining its favorable safety profile by limiting systemic absorption.[2]

Conclusion

Delgocitinib is a first-in-class topical pan-JAK inhibitor that represents a significant therapeutic advance for inflammatory skin diseases, most notably chronic hand eczema and atopic dermatitis.[5][17] Its primary therapeutic targets are the four Janus kinase enzymes, and its mechanism of action is the comprehensive blockade of the JAK-STAT signaling pathway. This action effectively suppresses the inflammatory cascade driven by a multitude of cytokines. Supported by robust clinical data and a well-understood mechanism, Delgocitinib offers a targeted, non-steroidal option for patients, improving both clinical signs and quality of life with a favorable safety profile.[2][14] The experimental workflows detailed herein provide a validated framework for researchers to further explore the potential of Delgocitinib and the next generation of JAK inhibitors.

References

  • Cosmoderma. (2025, July 2). Delgocitinib: A newer Janus kinase inhibitor for dermatologists. 9

  • NIH National Library of Medicine. (2025, October 29). Delgocitinib in dermatology: a topical pan-JAK inhibitor for chronic hand eczema and atopic dermatitis. 14

  • PubMed. Delgocitinib in atopic dermatitis. Link

  • PubMed. Janus Kinase Inhibitors: A Review of Their Emerging Applications in Dermatology. Link

  • Wikipedia. Janus kinase inhibitor. Link

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  • DermNet. Janus kinase inhibitors. Link

  • NIH National Library of Medicine. (2025, August 27). Delgocitinib 2% cream: a promising FDA-approved therapy for moderate-to-severe chronic hand eczema. 5

  • PubMed Central. (2024, January 3). Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy. Link

  • Practical Dermatology. (2024, July 19). Delgocitinib Clinical Trials Data Published. Link

  • Drugs.com. (2025, July 15). What are JAK inhibitors and how do they work?. Link

  • MedChemExpress. (2025, December 11). Delgocitinib is A Promising Pan-JAK Inhibitor for Chronic Hand Eczema Research. 1

  • PubMed. The pan-JAK inhibitor delgocitinib in a cream formulation demonstrates dose response in chronic hand eczema in a 16-week randomized phase IIb trial. Link

  • Journal of Drugs in Dermatology. The Utility of Delgocitinib in Chronic Hand Eczema. Link

  • MDedge. (2020, November 2). Hand eczema: Pan-JAK inhibitor delgocitinib shows dose-dependent response in phase 2b trial. Link

  • HCPLive. (2025, December 26). Dermatology in 2025: Year in Review. Link

  • PubMed. Delgocitinib 20 mg/g Cream: A Review in Chronic Hand Eczema. Link

  • YouTube. (2025, October 21). Examining Delgocitinib for Chronic Hand Eczema: Results from the DELTA Trials. Link

  • ResearchGate. Delgocitinib: A newer Janus kinase inhibitor for dermatologists. Link

  • MDedge. (2023, March 27). Topical delgocitinib shows promise for chronic hand eczema, pivotal trial shows. Link

  • Amazon S3. delGociTinib's Promise For cHronic Hand eczema. Link

  • BIOFOUNT. This compound. Link

  • Sigma-Aldrich. This compound. Link

  • ChemScene. This compound. Link

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N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide: A Prospective Analysis

Introduction

This compound is a small molecule featuring a substituted 2-aminopyridine scaffold. While this specific chemical entity, identified by CAS Number 939791-42-1, is available from several chemical suppliers, a comprehensive review of scientific literature reveals a notable absence of dedicated studies on its synthesis, pharmacological properties, or biological mechanism of action.[1][2][3][4][5] This guide, therefore, serves as a prospective analysis, leveraging established principles of medicinal chemistry and data from structurally related compounds to construct a foundational understanding of this molecule.

For researchers and drug development professionals, this document provides a hypothetical framework for the synthesis, potential biological activities, and a strategic workflow for the preclinical evaluation of this compound. By deconstructing the molecule into its core components, we can infer its potential utility and design a rational path for its investigation.

Structural and Physicochemical Analysis

The structure of this compound combines three key moieties, each contributing to its overall chemical character and potential for biological interactions.

  • 2-Aminopyridine Core: This heterocyclic system is a common scaffold in medicinal chemistry, known for its ability to form hydrogen bonds and participate in various biological interactions.[6] Derivatives of 2-aminopyridine have been explored for a wide range of therapeutic applications, including antibacterial and antituberculosis agents.[7][8]

  • N-Methylmethanesulfonamide Group: The methanesulfonamide functional group is a versatile component in drug design, valued for its stability and its capacity to act as both a hydrogen bond donor and acceptor.[9] It is a key pharmacophore in numerous approved drugs, including kinase inhibitors and selective COX-2 inhibitors.[9][10] The N-methylation of the sulfonamide can influence its hydrogen bonding capacity and overall lipophilicity.

  • C3-Aminomethyl Substituent: The aminomethyl group at the 3-position of the pyridine ring introduces a basic nitrogen atom, which can be protonated at physiological pH. This can influence solubility and provides an additional site for hydrogen bonding or salt-bridge formation with biological targets.

Predicted Physicochemical Properties

Computational tools provide initial estimates of the molecule's drug-like properties. These values are derived from its chemical structure and offer a preliminary assessment of its potential pharmacokinetic behavior.

PropertyPredicted ValueSource
Molecular Formula C₈H₁₃N₃O₂S[1]
Molecular Weight 215.27 g/mol [1]
Topological Polar Surface Area (TPSA) 76.29 Ų[1]
LogP (Octanol-Water Partition Coefficient) -0.0639[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 3[1]

These predicted properties suggest that this compound has good oral bioavailability potential, with a low molecular weight and a TPSA value well within the typical range for orally administered drugs.

Proposed Retrosynthetic Analysis and Synthesis Pathway

Given the absence of a published synthesis for this specific molecule, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted pyridines and sulfonamides. A key challenge is the selective functionalization of the pyridine ring. A potential retrosynthetic approach is outlined below.

G Target This compound Intermediate1 N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide Target->Intermediate1 Reduction of nitrile Intermediate2 2-Amino-3-cyanopyridine Intermediate1->Intermediate2 Sulfonylation Intermediate3 N-methylmethanesulfonamide StartingMaterial2 Methanesulfonyl chloride StartingMaterial1 2-Chloropyridine-3-carbonitrile Intermediate2->StartingMaterial1 Amination Intermediate3->StartingMaterial2 Amidation StartingMaterial3 Methylamine G cluster_0 Cell Exterior cluster_1 Cell Interior GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor N-(3-(aminomethyl)pyridin-2-yl) -N-methylmethanesulfonamide Inhibitor->RAF Hypothesized Inhibition G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Lead Characterization a Broad Kinase Panel Screen (e.g., 400+ kinases) d IC50 Determination for Active Hits a->d b COX-1 / COX-2 Inhibition Assay b->d c Carbonic Anhydrase Isozyme Panel c->d e Cell-Based Assays (e.g., cancer cell line proliferation) d->e f In Vitro ADME Profiling (Microsomal stability, permeability) e->f g Preliminary Toxicology (e.g., cytotoxicity in normal cells) f->g h In Vivo Proof-of-Concept (if warranted) g->h

Sources

solubility and stability of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for characterizing this compound, a novel pyridinyl-sulfonamide derivative. We will explore its predicted physicochemical characteristics based on its structure, detail rigorous experimental protocols for solubility and stability profiling in accordance with regulatory standards, and discuss the interpretation of this data to guide formulation development.

Introduction: The Central Role of Physicochemical Profiling

This compound is an NCE with a unique structural composition, featuring a basic pyridine ring, a primary aminomethyl group, and a tertiary methanesulfonamide moiety. This combination suggests specific physicochemical behaviors, particularly concerning its ionization state, solubility, and potential degradation pathways.

  • Solubility is a prerequisite for absorption and bioavailability. Poor aqueous solubility can terminate the development of an otherwise potent compound.[1][2]

  • Stability ensures that the drug maintains its identity, potency, and purity throughout its shelf life. Degradation can lead to loss of efficacy and the formation of potentially toxic impurities.[3][4]

A comprehensive evaluation of these properties is not merely a data-gathering exercise; it is a foundational component of a successful drug development program, mandated by regulatory bodies like the FDA and governed by International Council for Harmonisation (ICH) guidelines.[3][5][6] This guide provides the scientific rationale and detailed protocols for this critical assessment.

Predicted Physicochemical Characteristics

A proactive analysis of the molecule's structure allows us to anticipate its behavior and design targeted experiments.

  • Structure: Chemical structure of this compound

    Caption: Chemical structure of this compound.

  • Ionization (pKa): The molecule possesses two primary basic centers: the pyridine ring nitrogen and the primary amine of the aminomethyl group.

    • The pyridine nitrogen is expected to have a pKa in the range of 4-5.

    • The primary aliphatic amine is expected to have a pKa in the range of 9-10.

    • The N-methylmethanesulfonamide group is tertiary and therefore lacks an acidic proton, making it non-ionizable.

    • Implication: The compound will be a dication at low pH, a monocation at neutral pH, and neutral at high pH. This makes its solubility highly dependent on pH.[7][8]

  • Lipophilicity (LogP/LogD): The presence of polar, ionizable groups suggests moderate to low lipophilicity. The LogD (distribution coefficient) will vary significantly with pH, being lowest at acidic pH where the molecule is fully ionized and most water-soluble.

Comprehensive Solubility Profiling

Solubility assessment is a tiered approach, moving from high-throughput screening to definitive equilibrium measurements.[9]

Kinetic Solubility Assessment

This high-throughput method is ideal for early discovery to quickly rank compounds.[10][11][12][13] It measures the point of precipitation from a DMSO stock solution into an aqueous buffer.[9]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Plate Setup: In a 96-well microplate, add PBS to a series of wells.

  • Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer to achieve the highest desired concentration (e.g., 200 µM).[14][15] Mix thoroughly.

  • Serial Dilution: Perform serial dilutions across the plate to create a range of concentrations.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.[13]

  • Measurement: Read the plate on a nephelometer, which measures light scattering caused by insoluble particles (precipitate).[10][13]

  • Data Analysis: The kinetic solubility is the concentration at which the light scattering signal significantly increases above the background.

Thermodynamic (Equilibrium) Solubility Assessment

Considered the "gold standard," this method measures the true solubility of a compound at equilibrium and is crucial for lead optimization and pre-formulation.[2][12][16]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Preparation: Add an excess amount of the solid, crystalline compound (e.g., 1-2 mg) to a glass vial.[16]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., buffers at pH 2.0, 4.5, 6.8, and 7.4) to the vial.[16][17]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[12][16]

  • Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. Centrifuge the samples to pellet any remaining suspended solid.

  • Sampling: Carefully remove an aliquot of the supernatant. It is critical to filter this aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.[2][18]

pH-Solubility Profile

For an ionizable compound like this, mapping solubility across a range of pH values is essential. The thermodynamic shake-flask method should be repeated using buffers spanning a physiologically relevant pH range (e.g., pH 1.2 to 8.0).[8][19]

Table 1: Hypothetical pH-Solubility Profile Data

pHSolubility (µg/mL)Dominant SpeciesPredicted Environment
1.2> 2000Dication (Highly Soluble)Stomach
4.5850Monocation/Dication MixSmall Intestine (upper)
6.8150MonocationSmall Intestine (lower)
7.495MonocationBlood/Plasma
9.025Neutral/Monocation MixLower GI Tract

Stability Assessment and Degradation Pathway Elucidation

Stability testing is performed according to ICH guideline Q1A(R2) and involves subjecting the drug to stress conditions to identify potential degradation products and develop a stability-indicating analytical method.[5][6][20]

The Stability-Indicating Analytical Method (SIAM)

A robust, validated HPLC method is the cornerstone of any stability study. The goal is to develop a method that can separate the parent compound from all potential process impurities and degradation products.[4][21][22][23]

Typical Starting HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV detector, wavelength selected based on the compound's UV maxima.

  • Method: Gradient elution to resolve both polar and non-polar species.[21]

Forced Degradation (Stress Testing)

Forced degradation studies deliberately stress the drug substance to generate degradation products, which helps validate the SIAM and elucidate degradation pathways.[5][24][25][26] The target degradation is typically 5-20%.[5][25]

Experimental Protocol: Forced Degradation Studies

For each condition, a solution of the drug substance (e.g., 1 mg/mL) is prepared and compared to a control sample stored under ambient conditions in the dark.

  • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours. Neutralize before analysis.

  • Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours. Neutralize before analysis.

  • Oxidative Degradation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[27][28] The aminomethyl and pyridine moieties are potential sites for oxidation.[29][30][31]

  • Thermal Degradation: Expose the solid powder and a solution to dry heat (e.g., 80°C) for 48 hours.[25]

  • Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[32][33][34] A parallel sample should be wrapped in aluminum foil as a dark control.

Table 2: Hypothetical Forced Degradation Results

Stress Condition% DegradationNumber of DegradantsObservations
0.1 M HCl, 60°C< 5%1Generally stable to acid hydrolysis.
0.1 M NaOH, 60°C~15%2Susceptible to base-catalyzed hydrolysis, potentially at the sulfonamide linkage.
3% H₂O₂, RT~18%3Significant oxidative degradation. N-oxidation of the pyridine ring is likely.
80°C Heat (Solid)< 2%0High thermal stability in the solid state.[35]
80°C Heat (Solution)~8%1Moderate thermal degradation in solution.
ICH Q1B Light~12%2Photolabile. Requires light-protective packaging.
Solid-State Stability

The stability of the active pharmaceutical ingredient (API) in its solid form is crucial for shelf life and processing.[17][35][36] Studies should assess the API's physical and chemical stability under accelerated (e.g., 40°C / 75% RH) and long-term storage conditions. Characterization techniques like X-Ray Powder Diffraction (XRPD) are used to detect changes in crystalline form (polymorphism), which can impact solubility and stability.[37][38]

Visualizations: Workflows and Logic

Diagram 1: Overall Physicochemical Characterization Workflow

G cluster_0 Phase 1: Solubility Profiling cluster_1 Phase 2: Stability Assessment Kinetic Kinetic Solubility (Nephelometry) Thermo Thermodynamic Solubility (Shake-Flask) pHSol pH-Solubility Profile (pH 1.2 - 8.0) Data Data Analysis & Interpretation pHSol->Data SIAM Develop Stability- Indicating Method (HPLC) Forced Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Solid Solid-State Stability (ICH Conditions) Solid->Data NCE NCE: N-(3-(aminomethyl)pyridin-2-yl) -N-methylmethanesulfonamide NCE->Kinetic NCE->SIAM Formulation Formulation Strategy Data->Formulation

Caption: Integrated workflow for solubility and stability characterization.

Diagram 2: Forced Degradation Study Logic

G cluster_stress Stress Conditions (ICH Q1A/Q1B) start Drug Substance in Solution (1 mg/mL) Acid Acid (0.1M HCl, 60°C) start->Acid Base Base (0.1M NaOH, 60°C) start->Base Ox Oxidation (3% H2O2, RT) start->Ox Therm Thermal (80°C) start->Therm Photo Photolytic (ICH Q1B Light) start->Photo analyze Analyze all samples by Stability-Indicating HPLC-UV Acid->analyze Base->analyze Ox->analyze Therm->analyze Photo->analyze end Identify Degradation Pathways & Validate Method Specificity analyze->end

Sources

An In-depth Technical Guide to N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide Acetate Salt

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive overview of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide acetate salt, a specialized chemical entity with potential applications in pharmaceutical research and development. Due to the compound's specific nature and limited public data, this document synthesizes information from analogous structures and established chemical principles to present a scientifically grounded guide for researchers, scientists, and drug development professionals. The guide covers the compound's physicochemical properties, a proposed synthesis pathway, analytical methodologies for characterization, and a discussion of its potential biological significance. All sections are supported by citations to authoritative sources and include detailed protocols and data visualization to ensure scientific integrity and practical utility.

Introduction

This compound is a molecule featuring a pyridine core, a structure prevalent in numerous biologically active compounds.[1] The presence of a sulfonamide group suggests its potential role as an antimicrobial agent or an enzyme inhibitor.[2][3] Sulfonamides are a well-established class of pharmaceuticals known for their antibacterial properties.[4] The aminomethyl substituent on the pyridine ring offers a site for salt formation, in this case, with acetic acid to form the acetate salt. The formation of a salt is a common strategy in pharmaceutical development to enhance a drug's physicochemical properties, such as solubility and stability.[5]

This guide will delve into the essential technical aspects of this compound, providing a foundational understanding for its synthesis, characterization, and potential applications. The insights provided are based on established principles of organic chemistry and medicinal chemistry, offering a predictive and practical framework for researchers.

Physicochemical Properties

The physicochemical properties of this compound acetate salt are critical for its handling, formulation, and biological activity. While experimental data for this specific molecule is not widely available, its properties can be inferred from its constituent functional groups. The acetate salt form is expected to enhance aqueous solubility compared to the free base.[5][6]

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C10H17N3O4SBased on the structure of the acetate salt.
Molecular Weight 275.32 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical appearance for small organic salts.[7]
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol)The presence of the acetate salt and polar functional groups (amine, sulfonamide) enhances solubility in polar media.[5]
pKa Multiple pKa values expectedThe aminomethyl group will have a basic pKa, while the pyridine nitrogen will also exhibit basicity. The sulfonamide proton is weakly acidic.
Melting Point Expected to be a distinct melting point, likely >150 °CSalt formation generally increases the melting point of organic compounds due to the ionic lattice structure.

Synthesis and Purification

A plausible synthetic route for this compound acetate salt is proposed below, based on established organic chemistry transformations.

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process starting from a commercially available pyridine derivative.

Synthetic Pathway A 2-Chloro-3-cyanopyridine B 2-Chloro-3-(aminomethyl)pyridine A->B Reduction (e.g., LiAlH4) C N-(2-Chloro-3-(aminomethyl)pyridin-yl)-N-methylamine B->C Reductive Amination (e.g., Formaldehyde, NaBH(OAc)3) D This compound C->D Sulfonylation (e.g., Methanesulfonyl chloride, base) E This compound Acetate Salt D->E Salt Formation (Acetic Acid)

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Reduction of 2-Chloro-3-cyanopyridine

  • To a stirred solution of 2-chloro-3-cyanopyridine in anhydrous tetrahydrofuran (THF) at 0 °C, add lithium aluminum hydride (LiAlH4) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the sequential addition of water and 15% aqueous sodium hydroxide.

  • Filter the resulting solid and concentrate the filtrate under reduced pressure to yield 2-chloro-3-(aminomethyl)pyridine.

Step 2: Reductive Amination

  • Dissolve 2-chloro-3-(aminomethyl)pyridine in dichloromethane (DCM).

  • Add aqueous formaldehyde and sodium triacetoxyborohydride (NaBH(OAc)3).

  • Stir the reaction at room temperature for 24 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give N-(2-chloro-3-(aminomethyl)pyridin-yl)-N-methylamine.

Step 3: Sulfonylation

  • Dissolve the product from Step 2 in DCM and cool to 0 °C.

  • Add a suitable base, such as triethylamine or pyridine.

  • Add methanesulfonyl chloride dropwise and stir the reaction at 0 °C for 1 hour, then at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, filter, and concentrate to yield the crude this compound.

Step 4: Salt Formation and Purification

  • Dissolve the crude product from Step 3 in a minimal amount of a suitable solvent (e.g., isopropanol).

  • Add one equivalent of acetic acid.

  • Stir the solution to induce crystallization. If necessary, add a non-polar co-solvent (e.g., diethyl ether) to promote precipitation.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain the final acetate salt.

  • Further purification can be achieved by recrystallization.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical TechniquePurposeExpected Results
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.[8]A single major peak indicating high purity (>95%).
Mass Spectrometry (MS) Molecular weight determination and structural confirmation.[4]Detection of the molecular ion corresponding to the free base (C8H13N3O2S, MW: 215.27).[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation.Characteristic peaks for the pyridine ring protons and carbons, the aminomethyl group, the N-methyl group, the methanesulfonyl group, and the acetate counter-ion.[10]
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H (amine), C=N and C=C (pyridine), S=O (sulfonamide), and C=O (acetate).
Elemental Analysis Confirmation of elemental composition.The percentage of C, H, N, and S should match the calculated values for the molecular formula C10H17N3O4S.
Standard Operating Procedure for HPLC Analysis
  • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard and Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., methanol) and dilute to working concentrations.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas to determine the purity of the sample.

Potential Biological Activity and Applications

The structural motifs present in this compound suggest several potential areas of biological activity.

  • Antimicrobial Activity: The sulfonamide group is a well-known pharmacophore in antibacterial drugs.[3] These compounds typically act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[4] The pyridine ring is also a common feature in antimicrobial agents.[]

  • Enzyme Inhibition: Sulfonamides are known to inhibit various enzymes, including carbonic anhydrases and kinases.[2] The specific substitution pattern on the pyridine ring could confer selectivity for a particular enzyme target.

  • Central Nervous System (CNS) Activity: Pyridine derivatives are found in many CNS-active drugs. The overall physicochemical properties of the molecule, such as its lipophilicity and ability to cross the blood-brain barrier, would influence its potential for CNS applications.

Potential Biological Roles Compound N-(3-(aminomethyl)pyridin-2-yl)- N-methylmethanesulfonamide Acetate Salt Antimicrobial Antimicrobial Agent Compound->Antimicrobial Sulfonamide & Pyridine Moieties EnzymeInhibitor Enzyme Inhibitor Compound->EnzymeInhibitor Sulfonamide Group CNSAgent CNS Active Agent Compound->CNSAgent Pyridine Core

Caption: Potential biological roles based on structural features.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of this compound acetate salt. By leveraging established chemical principles and data from analogous structures, this document offers a solid foundation for researchers interested in synthesizing, characterizing, and exploring the potential applications of this novel compound. The detailed protocols and analytical methodologies described herein are intended to serve as a practical starting point for further investigation in a laboratory setting. As with any novel chemical entity, all handling and experimental procedures should be conducted with appropriate safety precautions.

References

  • Analytical Methods for Sulfonamides. (n.d.). AOAC INTERNATIONAL. Retrieved from [Link]

  • Ymer, E. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. World Journal of Advanced Research and Reviews, 20(1), 1759-1765.
  • Review of Analytical Methods for Sulfonamides. (2020, February 18). Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • What is the method of analysis of sulphonamides? (2023, April 10). Quora. Retrieved from [Link]

  • Determination and Confirmation of Sulfonamides. (2009, September 25). USDA Food Safety and Inspection Service. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25955-25965.
  • Biological activities of sulfonamides. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. Retrieved from [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing. Retrieved from [Link]

  • Sodium Acetate. (n.d.). PubChem. Retrieved from [Link]

  • Preparation of acetate salt compositions of pharmaceutical agents. (2016, December 15). Google Patents.
  • Acetate. (n.d.). Wikipedia. Retrieved from [Link]

  • Sodium Acetate: Properties, Applications, and Benefits in Industry and Beyond. (2025, April 7). LinkedIn. Retrieved from [Link]

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. (n.d.). MDPI. Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Springer. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (2025, November 20). PubMed Central. Retrieved from [Link]

  • Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022, July 18). PubMed Central. Retrieved from [Link]

  • A Brief View on Pyridine Compounds. (n.d.). Open Access Journals. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of rigorous scientific practice. This guide provides a comprehensive technical overview of the predicted spectroscopic data for N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide (CAS 939791-42-1), a molecule of interest in medicinal chemistry and drug discovery.[1] In the absence of publicly available experimental spectra, this document serves as a predictive guide and a practical manual for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Rationale for Spectroscopic Analysis

This compound possesses a unique combination of functional groups: a 2,3-disubstituted pyridine ring, a primary amine, and an N-methylmethanesulfonamide moiety. Each of these features presents distinct spectroscopic signatures that, when analyzed in concert, provide a definitive structural fingerprint. Accurate spectroscopic data is paramount for confirming the identity and purity of synthesized batches, guiding further derivatization efforts, and understanding its metabolic fate.

Molecular Attributes:

  • Molecular Formula: C₈H₁₃N₃O₂S[1]

  • Molecular Weight: 215.27 g/mol [1]

  • SMILES: CN(C1=NC=CC=C1CN)S(C)(=O)=O[1]

Mass Spectrometry (MS) Analysis: Predicting the Molecular Fingerprint

Electrospray Ionization (ESI) is the method of choice for a polar molecule like this, as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.[2][3]

Predicted Mass Spectrum

In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule.

Predicted IonFormulaExact Mass (m/z)Rationale
[M+H]⁺C₈H₁₄N₃O₂S⁺216.0805Protonation is expected to occur on one of the basic nitrogen atoms (pyridine or primary amine).
[M+Na]⁺C₈H₁₃N₃O₂SNa⁺238.0624Formation of sodium adducts is common in ESI-MS.[3]
Predicted Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion (m/z 216.0805) is essential for structural confirmation. The fragmentation of sulfonamides is well-characterized and often involves cleavage of the S-N bond and loss of SO₂.[4][5][6][7][8]

Precursor Ion (m/z)Predicted Fragment (m/z)Neutral LossProposed Fragment Structure/Identity
216.0805152.0924SO₂ (64.0)[M+H - SO₂]⁺; Rearrangement followed by loss of sulfur dioxide is a characteristic pathway for aromatic sulfonamides.[5][7]
216.0805137.0764CH₃NSO₂ (79.0)Cleavage of the pyridine-N and S-N bonds.
216.0805107.0760C₂H₆NO₂S (96.0)Cleavage of the benzylic C-C bond.
216.080592.0655C₃H₇N₂O₂S (137.0)Formation of the aminopyridinyl fragment.
Experimental Protocol for ESI-MS

This protocol provides a robust starting point for acquiring high-quality mass spectrometry data.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.[9]

    • Take 10 µL of the stock solution and dilute it with 990 µL of the same solvent to yield a final concentration of 10 µg/mL.[10]

    • If solubility is an issue, a small amount of formic acid (0.1%) can be added to aid protonation and improve signal intensity.

    • Filter the final solution through a 0.22 µm syringe filter into a clean autosampler vial.[9][10]

  • Instrument Parameters (Typical for a Q-TOF or Orbitrap Mass Spectrometer):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 – 4.5 kV

    • Source Temperature: 120 – 150 °C

    • Desolvation Gas (N₂): Flow rate of 600 – 800 L/hr at a temperature of 300 – 350 °C

    • Mass Range: m/z 50 – 500

    • MS/MS Analysis:

      • Select the [M+H]⁺ ion (m/z 216.1) as the precursor.

      • Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation and observe the characteristic product ions.

ESI-MS Workflow Diagram

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation A Weigh 1 mg of Compound B Dissolve in 1 mL Solvent (1 mg/mL stock) A->B C Dilute 10 µL stock into 990 µL Solvent (10 µg/mL final) B->C D Filter into MS Vial C->D E Inject into ESI Source (Positive Mode) D->E F Acquire Full Scan MS (Confirm [M+H]⁺ at m/z 216.1) E->F G Isolate m/z 216.1 (Precursor Ion) F->G H Induce Fragmentation (Collision-Induced Dissociation) G->H I Acquire MS/MS Spectrum (Detect Fragment Ions) H->I J Confirm Elemental Composition (High-Resolution MS) I->J L Structural Confirmation J->L K Analyze Fragmentation Pattern K->L

Caption: Workflow for the acquisition and analysis of ESI-MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Predictions are based on established chemical shift principles and data from similar structural motifs.[11][12][13][14]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in a common solvent like DMSO-d₆ would exhibit distinct signals for each proton environment.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.3dd1HH-6 (Pyridine)Pyridine α-proton, deshielded by the nitrogen atom.
~7.8dd1HH-4 (Pyridine)Pyridine γ-proton, downfield due to ring electronics.
~7.4dd1HH-5 (Pyridine)Pyridine β-proton.
~4.0s2H-CH₂-NH₂Methylene protons adjacent to the primary amine and pyridine ring.
~3.2s3HN-CH₃Methyl group attached to the sulfonamide nitrogen.
~3.0s3HS-CH₃Methyl group attached to the sulfonyl group.
~2.5 (broad)s2H-NH₂Primary amine protons, often broad and exchangeable with D₂O.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~158C-2 (Pyridine)Carbon attached to two nitrogen atoms, highly deshielded.
~148C-6 (Pyridine)Pyridine α-carbon, deshielded by nitrogen.
~138C-4 (Pyridine)Pyridine γ-carbon.
~130C-3 (Pyridine)Substituted pyridine carbon.
~124C-5 (Pyridine)Pyridine β-carbon.
~45-CH₂-NH₂Methylene carbon.
~40S-CH₃Sulfonyl methyl carbon.
~35N-CH₃N-methyl carbon.
Experimental Protocol for NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality 1D and 2D NMR spectra.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[15] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the amine group.

    • Ensure the solution is clear and free of particulate matter. If necessary, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

    • The final sample height in the tube should be approximately 4-5 cm.[15]

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Acquire 16-32 scans.

      • Use a relaxation delay (d1) of 1-2 seconds.

      • Observe a spectral width of approximately 12 ppm centered around 6 ppm.

    • ¹³C NMR:

      • Acquire 1024-4096 scans, as ¹³C has a much lower natural abundance and sensitivity than ¹H.

      • Use proton decoupling to simplify the spectrum to singlets.

    • 2D NMR (for full assignment):

      • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (e.g., within the pyridine ring).

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule.

NMR Data Acquisition and Analysis Workflow

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis_nmr Spectral Analysis & Interpretation N1 Dissolve 5-10 mg in ~0.6 mL Deuterated Solvent N2 Filter into 5 mm NMR Tube N1->N2 N3 ¹H NMR Spectrum N2->N3 N4 ¹³C NMR Spectrum N5 2D NMR (COSY, HSQC, HMBC) N6 Assign ¹H Signals (Chemical Shift, Integration, Multiplicity) N3->N6 N7 Assign ¹³C Signals N4->N7 N8 Correlate atoms using 2D data N5->N8 N9 Assemble Molecular Structure N6->N9 N7->N9 N8->N9

Caption: A systematic workflow for NMR data acquisition and structural elucidation.

Conclusion

This technical guide provides a predictive framework for the comprehensive spectroscopic characterization of this compound. By leveraging predictable fragmentation patterns in mass spectrometry and established principles of NMR chemical shifts, researchers can confidently acquire and interpret data to confirm the structure and purity of this compound. The detailed experimental protocols serve as a self-validating system, ensuring that the data obtained is of high quality and suitable for rigorous scientific scrutiny in any research or drug development setting.

References

  • Benchchem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. Retrieved from Benchchem.[15]

  • Al-Azawi, S. M., et al. (2021). Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. Egyptian Journal of Chemistry, 64(6), 2937-2945.[16]

  • Attygalle, A. B., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(4), 1015-1023.[4]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Rapid Communications in Mass Spectrometry, 22(13), 1999-2006.[5]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[6]

  • Shkurko, O. P., & Mamaev, V. P. (1973). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Khimiya Geterotsiklicheskikh Soedinenii, 9(5), 697-700.[12]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Rapid Communications in Mass Spectrometry, 22(13), 1999–2006.[7]

  • Hu, W., et al. (2014). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 25(8), 1362-1371.[8]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]10]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]9]

  • Kertész, I., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685.[2]

  • Gstoettenmayr, D., & Lämmerhofer, M. (2022). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 57(1), e4791.[3]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[1] Within this field, heterocyclic scaffolds that can effectively mimic the hinge-binding interaction of the native ATP ligand are of paramount importance. The 2-aminopyridine motif is a well-established "privileged scaffold" in kinase inhibitor design, prized for its ability to form key hydrogen bonds with the kinase hinge region. This guide provides a detailed examination of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide , a versatile and strategically important building block for the synthesis of novel kinase inhibitors. We will explore its synthesis, rationale for use, and provide detailed protocols for its application in creating potent and selective kinase inhibitors.

The Rationale: Why this Scaffold?

The design of ATP-competitive kinase inhibitors hinges on replicating the interactions of adenosine in the ATP binding pocket. The 2-aminopyridine core is particularly adept at this, acting as a bioisostere for the adenine ring of ATP. The utility of this compound stems from three key structural features:

  • The Hinge-Binding Motif: The endocyclic and exocyclic nitrogens of the 2-aminopyridine group form a bidentate hydrogen-bonding pattern with the backbone of the kinase hinge region, a critical anchoring interaction for potent inhibition.[2]

  • The Sulfonamide Group: The N-methylmethanesulfonamide moiety provides a stable, synthetically tractable group that can influence physicochemical properties such as solubility and metabolic stability. It can also form additional interactions within the binding pocket.

  • The Vector for Elaboration: The C3-aminomethyl group serves as a crucial linker. It provides a synthetic handle to extend the molecule towards the solvent-exposed region of the ATP pocket, allowing for the introduction of various substituents to enhance potency and selectivity, and to fine-tune pharmacokinetic properties.[3]

The strategic placement of these functionalities makes this compound a powerful intermediate for library synthesis and lead optimization campaigns targeting a wide array of kinases.

G cluster_scaffold This compound cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Final Kinase Inhibitor scaffold Core Scaffold hinge 2-Aminopyridine Hinge Binder vector C3-Aminomethyl Linker (Vector for Elaboration) sulfonamide N-Methylmethanesulfonamide (Modulator Group) hinge_region Hinge Region hinge->hinge_region H-Bonds r_group Selectivity/Potency Group (R) vector->r_group solvent_front Solvent-Exposed Region r_group->solvent_front Van der Waals / H-Bonds

Figure 1: Logical relationship of the core scaffold's functional motifs to the kinase binding pocket.

Synthesis Protocol: The Core Intermediate

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The following protocol outlines a common and reliable route.

Overall Synthetic Workflow

The pathway involves the initial formation of a 2-amino-3-cyanopyridine, followed by sulfonylation of the 2-amino group, and concluding with the reduction of the nitrile to the primary amine.

G A 2-Chloro-3-cyanopyridine B N-(3-cyanopyridin-2-yl) -N-methylmethanesulfonamide A->B 1. N-Methylmethanesulfonamide,    Base (e.g., NaH) 2. Amination (e.g., NH3) C N-(3-(aminomethyl)pyridin-2-yl) -N-methylmethanesulfonamide (Target Intermediate) B->C Reduction (e.g., Ra-Ni, H2)

Figure 2: High-level synthetic workflow for the target intermediate.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • 2-Amino-3-cyanopyridine

  • Methanesulfonyl chloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methyl iodide (MeI)

  • Raney Nickel (Ra-Ni), slurry in water

  • Methanol (MeOH)

  • Ammonia (7N solution in MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of N-(3-cyanopyridin-2-yl)methanesulfonamide

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 2-amino-3-cyanopyridine (1.0 eq) and anhydrous DMF (approx. 0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise over 15 minutes. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the amino group to form the corresponding sodium salt, activating it for the subsequent sulfonylation.

  • Sulfonylation: After stirring for 30 minutes at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired sulfonamide.

Step 2: Methylation of the Sulfonamide

  • Setup: Dissolve the product from Step 1 (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool to 0 °C and add sodium hydride (1.2 eq) portion-wise. Stir for 30 minutes. Causality: The sulfonamide N-H is acidic and is deprotonated again to allow for alkylation.

  • Alkylation: Add methyl iodide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Perform an aqueous workup as described in Step 1. Purify the crude material by column chromatography to obtain N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide.

Step 3: Reduction of the Nitrile to the Amine

  • Setup: To a hydrogenation vessel, add the methylated sulfonamide from Step 2 (1.0 eq) and methanol.

  • Catalyst Addition: Carefully add a 7N solution of ammonia in methanol (5-10 eq). Causality: The ammonia helps to prevent the formation of secondary amine byproducts during the reduction. Then, add Raney Nickel (approx. 10-20% by weight) as a slurry.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with H₂ (e.g., 50 psi) and stir vigorously at room temperature for 12-24 hours. A patent for a similar synthesis utilizes Raney nickel for catalytic hydrogenation.[4]

  • Filtration and Concentration: Once the reaction is complete (monitored by LC-MS), carefully vent the hydrogen and purge the vessel with argon or nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Final Product: Concentrate the filtrate under reduced pressure to yield the final product, this compound.[5][6] This can be used directly or purified further if necessary.

Application Protocol: Synthesis of a Representative Kinase Inhibitor

This protocol demonstrates how to use the title compound as a key intermediate to synthesize a representative inhibitor, for example, targeting a serine/threonine kinase like Aurora or MPS1.[1] The final step often involves forming an amide bond with a carboxylic acid fragment that targets the outer regions of the ATP binding site.

Step 4: Amide Coupling to a Carboxylic Acid Fragment

  • Setup: In a round-bottom flask, dissolve the carboxylic acid fragment (R-COOH, 1.0 eq), this compound (1.1 eq), and a coupling agent such as HATU (1.2 eq) in anhydrous DMF.

  • Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 3.0 eq), to the mixture. Stir at room temperature for 15-30 minutes. Causality: HATU and DIPEA work in concert to activate the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the primary amine of our scaffold.

  • Coupling Reaction: Stir the reaction at room temperature for 4-12 hours until LC-MS analysis indicates the completion of the reaction.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. The final kinase inhibitor can be purified by preparative HPLC or column chromatography.

Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the intermediate and the final product.

Compound Technique Expected Data
This compound Formula C₈H₁₃N₃O₂S[5]
Molecular Weight 215.27 g/mol [5]
¹H NMR Peaks corresponding to aromatic protons (pyridine), CH₂ (aminomethyl), CH₃ (methylsulfonamide), and NH₂ protons.
LC-MS A major peak corresponding to [M+H]⁺ at m/z 216.28. Purity typically >95%.
Final Kinase Inhibitor ¹H NMR Additional peaks corresponding to the coupled R-group. A downfield shift of the CH₂ protons and the appearance of an amide N-H peak.
LC-MS / HRMS A major peak corresponding to the calculated exact mass of the final compound. Purity typically >98% for biological testing.
Biological Assay IC₅₀ value against the target kinase(s).

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield in Step 1/2 (Sulfonylation/Methylation) Incomplete deprotonation. Moisture in the reaction.Ensure reagents and solvent are anhydrous. Use freshly opened or titrated NaH. Allow sufficient time for deprotonation before adding the electrophile.
Formation of secondary amine in Step 3 (Reduction) Insufficient ammonia present. Catalyst is too active or reaction temperature is too high.Increase the equivalents of ammonia in methanol. Run the reaction at room temperature or consider a milder reducing agent if issues persist.
Incomplete amide coupling in Step 4 Inactive coupling agent. Steric hindrance.Use a fresh bottle of coupling agent (e.g., HATU, HBTU). Consider a different coupling agent or slightly elevated temperature (40-50 °C).
Difficult purification of the final compound Byproducts from the coupling reaction. Poor solubility.Optimize the workup procedure to remove excess reagents. For purification, try a different solvent system for chromatography or consider reverse-phase HPLC.

Conclusion

This compound is a high-value, strategically designed intermediate for the synthesis of novel kinase inhibitors. Its inherent structural features provide a reliable anchor to the kinase hinge region while offering a versatile synthetic handle for rapid analogue synthesis and property modulation. The protocols outlined in this guide provide a robust framework for the synthesis and application of this scaffold, empowering medicinal chemists to accelerate the discovery of next-generation targeted therapeutics.

References

  • Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15, 1452. Available at: [Link][7][8]

  • Caldwell, J. J., et al. (2011). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Journal of Medicinal Chemistry, 54(11), 3845-3859. Available at: [Link][9]

  • Al-Ostoot, F. H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(7), 549-577. Available at: [Link][10]

  • Liu, S., et al. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1 and ALK. European Journal of Medicinal Chemistry, 252, 115291. Available at: [Link][11]

  • Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link][2]

  • Al-Otaibi, F., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(21), 7268. Available at: [Link][12]

  • CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate. Google Patents. Available at: [4]

  • Collins, I., et al. (2011). Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. Journal of Medicinal Chemistry, 54(22), 7793-7805. Available at: [Link][3]

  • This compound. Sinfoo Biotech. Available at: [Link][6]

  • Al-Mokadem, A. Z., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831. Available at: [Link][13]

  • Fallacara, A. L., et al. (2018). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules, 23(7), 1727. Available at: [Link][14]

  • Thompson, M. J., et al. (2015). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 23(13), 3664-3674. Available at: [Link][1]

Sources

Application Note & Experimental Protocols for N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Initial Compound Characterization and Evaluation

Author's Foreword

As researchers and drug development professionals, we frequently encounter novel chemical entities with limited characterization beyond their basic structure. This guide addresses such a scenario for N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide (CAS 939791-42-1) . In the absence of established biological targets or applications in the public domain, a systematic and rigorous initial characterization is paramount.

This document deviates from a standard application note for a well-defined tool compound. Instead, it serves as a strategic protocol suite, guiding the user from fundamental handling and physicochemical characterization to a logical, tiered approach for discovering its potential biological activity. As a Senior Application Scientist, my objective is to provide not just the "how" but the "why," ensuring that the data you generate is robust, reproducible, and forms a solid foundation for any future research.

Part 1: Compound Identity and Physicochemical Profile

This compound is a sulfonamide-containing pyridine derivative. Its structure suggests potential for interacting with biological systems, as the sulfonamide moiety is a well-known pharmacophore and the pyridine ring is a common feature in bioactive molecules.[1][2] However, its specific properties must be determined empirically.

A summary of its known properties, compiled from supplier data, is presented below.

PropertyValueSource
CAS Number 939791-42-1[3][4][5][6][7][8]
Molecular Formula C₈H₁₃N₃O₂S[4][5][8]
Molecular Weight 215.27 g/mol [4][5]
Appearance White to off-white solid[9]
Purity Typically ≥97% (verify with lot-specific CoA)[3][4]
Storage Store at 4°C, protect from light.[4] For long-term storage, desiccate.
SMILES CN(C1=NC=CC=C1CN)S(C)(=O)=O[4]
InChI Key JPOHQSSYLJWDAT-UHFFFAOYSA-N[3][7]

Part 2: Critical Safety, Handling, and Storage Protocols

Before any experimental work, a thorough understanding of the compound's potential hazards is essential. The following protocols are based on available Safety Data Sheet (SDS) information and standard laboratory best practices.

2.1 Hazard Assessment

The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

2.2 Personal Protective Equipment (PPE)

Due to the hazard profile, the following minimum PPE is mandatory when handling the solid compound or its solutions:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: Standard laboratory coat.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95 or higher) is required to avoid respiratory tract irritation.

2.3 Storage and Solution Stability

  • Solid Compound: Store the vial tightly sealed at 4°C, protected from light.[4] The inclusion of a desiccant is recommended for long-term storage to prevent degradation from moisture.

  • Stock Solutions: The stability of this compound in solution is unknown. It is crucial to perform stability tests (see Protocol 3). As a baseline, prepare fresh solutions for each experiment or, if storage is necessary, aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

Part 3: Foundational Experimental Protocols

The following protocols are designed to establish the basic parameters required for any subsequent in vitro or in vivo experimentation.

Protocol 1: Preparation of High-Concentration Stock Solutions

Rationale: Most cell-based and biochemical assays require the addition of a small volume of a concentrated stock solution to minimize the final concentration of the solvent (typically DMSO) in the assay, which can have its own biological effects. A 10 mM stock is a standard starting point.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Mass Calculation: To prepare 1 mL of a 10 mM stock solution (MW = 215.27 g/mol ):

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 215.27 g/mol * (1000 mg / 1 g) = 2.15 mg

  • Weighing: Tare a suitable tube/vial on an analytical balance. Carefully weigh out approximately 2.15 mg of the compound into the vial. Record the exact mass.

  • Solubilization: Based on the exact mass, calculate the precise volume of DMSO to add. For example, if 2.20 mg was weighed, the required DMSO volume is:

    • Volume (mL) = (2.20 mg / 215.27 mg/mmol) / 10 mmol/L = 1.02 mL

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly for 2-3 minutes. Visually inspect to ensure complete dissolution. If particulates remain, sonication in a water bath for 5-10 minutes may be required.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes (e.g., 20 µL) in microcentrifuge tubes. Store immediately at -80°C, protected from light.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffers

Rationale: A compound's solubility in the final assay buffer is a critical parameter. Poor solubility can lead to compound precipitation, causing inaccurate and irreproducible results. This protocol uses nephelometry (light scattering) to determine the point of precipitation.

Materials:

  • 10 mM compound stock in DMSO

  • Assay Buffer (e.g., PBS, pH 7.4)

  • Nephelometer or plate reader with a light-scattering or absorbance (at ~600 nm) read mode

  • Clear 96-well or 384-well plates

Procedure:

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of your 10 mM DMSO stock in DMSO. This creates a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, ...).

  • Transfer to Assay Plate: Transfer a small, fixed volume (e.g., 2 µL) from each concentration of the DMSO plate into a new 96-well plate containing a larger, fixed volume of your chosen aqueous buffer (e.g., 98 µL). This creates a 1:50 dilution and a final concentration series (e.g., 200 µM, 100 µM, 50 µM, ...). Include buffer-only and DMSO-only controls.

  • Incubation: Incubate the plate at room temperature (or your intended assay temperature) for 1-2 hours, protected from light.

  • Measurement: Read the plate on a nephelometer. Alternatively, measure absorbance at a high wavelength (550-650 nm), where light scattering by precipitates, not true absorbance, is the primary signal.

  • Data Analysis: Plot the light scattering signal versus the compound concentration. The concentration at which the signal sharply increases above the baseline (DMSO control) is the limit of kinetic solubility. This is the maximum concentration you should use in your assays to avoid precipitation.

Part 4: A Strategic Workflow for Biological Characterization

With the foundational properties established, the next phase is to uncover the compound's biological activity. A tiered, systematic approach is most efficient.

G start_node start_node tier1_node tier1_node tier2_node tier2_node tier3_node tier3_node start Compound Acquired (this compound) physchem Physicochemical Characterization (Protocols 1 & 2) - Stock Prep - Solubility start->physchem Establish Assay Readiness tier1 Tier 1: Broad Initial Screening - Cytotoxicity Profiling (e.g., CellTiter-Glo) - Panel of diverse cell lines (cancer, normal, immune) - Determine GI50/CC50 physchem->tier1 Proceed to Biology no_effect Result: No significant effect (GI50 > 50 µM) tier1->no_effect Analyze Data effect Result: Potent & Selective Effect (e.g., GI50 < 10 µM in specific cell line) tier1->effect Analyze Data conclusion Elucidation of Mechanism of Action no_effect->conclusion Archive Compound or Test in Different Models tier2 Tier 2: Hypothesis Generation - Broad Kinase Panel Screen (e.g., DiscoverX) - Phenotypic Screening (High-Content Imaging) - Assess morphology, organelle health, signaling markers effect->tier2 Investigate Mechanism kinase_hit Result: Specific Kinase Hit(s) tier2->kinase_hit Analyze Data phenotype_hit Result: Confirmed Phenotype tier2->phenotype_hit Analyze Data tier3_kinase Tier 3: Target Validation - In Vitro Kinase Assays (IC50) - Western Blot for pathway modulation - Cellular Target Engagement (e.g., CETSA) kinase_hit->tier3_kinase Validate Hit tier3_phenotype Tier 3: Target Deconvolution - Affinity Chromatography-Mass Spec - Proteomic/Transcriptomic Profiling - CRISPR/siRNA screens phenotype_hit->tier3_phenotype Identify Target tier3_kinase->conclusion tier3_phenotype->conclusion

Caption: A workflow for the biological characterization of a novel compound.

4.1 Tier 1: Broad Cytotoxicity Screening

  • Objective: To determine if the compound has any general effect on cell viability or proliferation and to identify a concentration range for further studies.

  • Recommendation: Use a simple, robust assay like CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher) across a diverse panel of 6-10 cell lines (e.g., including common cancer lines like HeLa, MCF7, A549, and a non-cancerous line like HEK293T or primary fibroblasts).

  • Outcome: A dose-response curve for each cell line, yielding a GI50 (50% growth inhibition) or CC50 (50% cytotoxic concentration). If the GI50 is >50 µM across all lines, the compound is likely non-toxic and may be suitable for non-cytotoxic applications. If it shows selective potency against a specific cell line, this provides a crucial lead for further investigation.

4.2 Tier 2: Hypothesis Generation and Phenotypic Screening

  • Objective: If the compound shows activity in Tier 1, the next step is to generate hypotheses about its mechanism of action.

  • Recommendation 1 (Hypothesis-driven): The sulfonamide moiety is a common feature in kinase inhibitors.[10] Therefore, screening the compound against a broad panel of recombinant kinases (e.g., the DiscoverX KINOMEscan™) is a logical step to identify direct enzymatic targets.

  • Recommendation 2 (Unbiased): High-content imaging of cells treated with the compound can reveal specific phenotypic changes. Using fluorescent dyes for the nucleus (Hoechst), mitochondria (MitoTracker), and cytoskeleton (Phalloidin) can reveal effects on cell cycle, apoptosis, mitochondrial health, or cell morphology. This can provide clues to the affected cellular pathways.

4.3 Tier 3: Target Validation and Deconvolution

  • Objective: To confirm the putative target from Tier 2 or identify the target responsible for a confirmed phenotype.

  • For a Kinase Hit: Validate the interaction with an orthogonal biochemical assay (e.g., an IC50 determination using a luminescent kinase assay). Subsequently, use western blotting in the sensitive cell line to see if phosphorylation of a known substrate of that kinase is modulated by the compound.

  • For a Phenotypic Hit: This is more complex and may require advanced techniques like thermal proteome profiling (TPP), affinity chromatography coupled with mass spectrometry, or genetic approaches like CRISPR/siRNA screening to identify the protein target responsible for the observed phenotype.

By following this structured approach, a researcher can efficiently and systematically move from a vial of uncharacterized powder to a validated biological hypothesis, paving the way for more focused and impactful research.

References

  • This compound. (n.d.). BIOFOUNT. Retrieved January 4, 2026, from [Link]

  • Safety Data Sheet. (n.d.). Kishida Chemical Co., Ltd. Retrieved January 4, 2026, from [Link]

  • This compound. (n.d.). Sinfoo Biotech. Retrieved January 4, 2026, from [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers in Materials. Retrieved January 4, 2026, from [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2021). Molecules. Retrieved January 4, 2026, from [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Molecules. Retrieved January 4, 2026, from [Link]

  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. (2014). Medicinal Chemistry. Retrieved January 4, 2026, from [Link]

  • 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. (2010). Journal of Pharmacology and Experimental Therapeutics. Retrieved January 4, 2026, from [Link]

  • Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. (2019). Organic & Biomolecular Chemistry. Retrieved January 4, 2026, from [Link]

  • 活性医药中间体. (n.d.). Active Pharmaceutical Intermediates. Retrieved January 4, 2026, from [Link]

  • (3-Aminopyridin-2-yl)methanol. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2023). Molecules. Retrieved January 4, 2026, from [Link]

Sources

N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols: N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide

A Guide to the Synthesis, Purification, and Characterization of a Key Pharmaceutical Intermediate

Abstract

This compound (CAS No. 939791-42-1) is a critical intermediate in the synthesis of various pharmacologically active compounds. Its specific structure, featuring a sulfonamide-protected aminopyridine core, makes it a valuable building block in modern medicinal chemistry. This document provides a comprehensive guide for researchers and drug development professionals, detailing field-tested protocols for the synthesis, purification, and analytical characterization of this intermediate. The methodologies are presented with an emphasis on the underlying chemical principles, in-process controls for self-validation, and troubleshooting, ensuring a reproducible and scalable process.

Overview and Physicochemical Properties

This compound serves as a pivotal precursor, most notably in the synthetic pathways of targeted cancer therapies. Its primary amine provides a reactive handle for amide bond formation or other coupling reactions, while the sulfonamide group offers a stable, non-reactive protecting group that can be maintained throughout subsequent synthetic steps. Understanding its physical and chemical properties is paramount for successful handling and reaction setup.

Table 1: Physicochemical and Safety Data

PropertyValueSource
CAS Number 939791-42-1[1]
Molecular Formula C₈H₁₃N₃O₂S[1]
Molecular Weight 215.27 g/mol [1]
Appearance White to off-white solid/powder[2]
Purity ≥97% (typical commercial grade)[1]
Solubility Soluble in Methanol, Dichloromethane, DMSO
Storage 4°C, protect from light[1]

Safety Information: While specific toxicity data is limited, compounds of this class should be handled with care. Assume the compound is hazardous upon contact and inhalation. Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Recommended Synthesis Protocol

The following protocol describes a robust, multi-step synthesis adapted from principles outlined in pharmaceutical process chemistry literature. The pathway focuses on building the molecule from commercially available precursors.

Workflow Overview: Synthesis and Purification

G cluster_0 Part 1: Synthesis cluster_1 Part 2: Purification & QC cluster_2 Final Product A Step 1: N-Methylation of 2-Amino-3-cyanopyridine B Step 2: Sulfonylation of N-methylpyridinamine A->B Intermediate 1 C Step 3: Catalytic Reduction of the Nitrile Group B->C Intermediate 2 D Aqueous Work-up & Extraction C->D Reaction Mixture E Crystallization D->E Crude Product F Final Product QC (HPLC, NMR, MS) E->F Purified Solid G N-(3-(aminomethyl)pyridin-2-yl) -N-methylmethanesulfonamide F->G

Caption: Overall workflow for synthesis and purification.

Step 1: Synthesis of 2-(Methylamino)-3-cyanopyridine (Intermediate 1)

Principle: This step involves the nucleophilic substitution of a suitable starting material, such as 2-chloro-3-cyanopyridine, with methylamine. The reaction is typically performed in a polar aprotic solvent.

Materials & Reagents:

  • 2-Chloro-3-cyanopyridine

  • Methylamine (40% solution in H₂O)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

Procedure:

  • To a stirred solution of 2-chloro-3-cyanopyridine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Slowly add the methylamine solution (2.0 eq) at room temperature. Rationale: The addition should be controlled to manage any potential exotherm. Potassium carbonate acts as a base to neutralize the HCl byproduct.

  • Heat the reaction mixture to 60-70°C and monitor for completion using Thin Layer Chromatography (TLC) or HPLC (typically 4-6 hours).

  • In-Process Control (IPC): A successful reaction is indicated by the complete consumption of the starting material.

  • Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to yield the crude Intermediate 1.

Step 2: Synthesis of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide (Intermediate 2)

Principle: This step introduces the methanesulfonyl (mesyl) group onto the secondary amine via reaction with methanesulfonyl chloride. A non-nucleophilic base is used to scavenge the HCl generated.

Materials & Reagents:

  • Intermediate 1 (from Step 1)

  • Methanesulfonyl Chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the crude Intermediate 1 (1.0 eq) in dichloromethane.

  • Cool the solution to 0-5°C using an ice bath. Rationale: Sulfonylation is often exothermic, and low temperature improves control and selectivity.

  • Add triethylamine (1.5 eq) to the solution.

  • Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the internal temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC/HPLC.

  • IPC: The reaction is complete when the starting amine is no longer detected.

  • Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford crude Intermediate 2.

Step 3: Synthesis of this compound (Final Product)

Principle: The final step is the reduction of the nitrile (cyano) group to a primary amine. This is a critical transformation, typically achieved by catalytic hydrogenation.

Materials & Reagents:

  • Intermediate 2 (from Step 2)

  • Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Gas (H₂)

Procedure:

  • In a suitable hydrogenation vessel, dissolve Intermediate 2 (1.0 eq) in methanol.

  • Carefully add the hydrogenation catalyst (e.g., Raney Nickel, ~10% w/w) under an inert atmosphere (e.g., Nitrogen or Argon). Safety Critical: Hydrogenation catalysts are pyrophoric and must be handled with extreme care, especially when dry.

  • Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi).

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • IPC: Completion can be confirmed by HPLC or by the disappearance of the nitrile stretch (~2230 cm⁻¹) in the IR spectrum.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Rationale: Celite prevents the fine catalyst particles from passing through and ensures safe handling.

  • Concentrate the filtrate under reduced pressure to yield the crude final product.

Purification and Isolation Protocol

High purity is essential for pharmaceutical intermediates[2]. The crude product from the synthesis typically requires purification to remove residual reagents, catalysts, and byproducts.

Principle: Purification is achieved through a combination of aqueous work-up to remove water-soluble impurities and crystallization to isolate the final compound in a high state of purity.

Materials & Solvents:

  • Crude Product

  • Ethyl Acetate (EtOAc)

  • Hexanes or Heptane

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Extraction: Dissolve the crude product in ethyl acetate. Wash the organic solution sequentially with saturated sodium bicarbonate solution (to remove acidic impurities) and brine (to reduce the water content).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain a solid or oil.

  • Crystallization:

    • Dissolve the residue in a minimum amount of a suitable hot solvent, such as ethyl acetate or isopropanol.

    • Slowly add a non-solvent, like hexanes or heptane, until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold hexanes, and dry the product under vacuum to a constant weight.

Analytical Characterization for Quality Control

Confirming the identity and purity of the final product is a non-negotiable step. The following methods are standard for characterization.

Table 2: Analytical Methods and Expected Results

MethodParameters & RationaleExpected Result
HPLC Purity Analysis Column: C18 reverse-phase. Mobile Phase: Gradient of Acetonitrile/Water with 0.1% TFA. Rationale: To separate the polar product from non-polar impurities and starting materials.Purity >98.5% (by area %). Retention time should be consistent between batches.
¹H NMR Spectroscopy Solvent: DMSO-d₆ or CDCl₃. Rationale: To confirm the chemical structure by observing proton signals, their integrations, and coupling patterns.Expected peaks: Aromatic protons on the pyridine ring, a singlet for the N-CH₃, a singlet for the S-CH₃, and a singlet for the CH₂-NH₂ group. The primary amine protons (NH₂) may appear as a broad singlet.
Mass Spectrometry (MS) Mode: Electrospray Ionization (ESI+). Rationale: To confirm the molecular weight of the compound.Expected [M+H]⁺ ion at m/z = 216.28.

Application in API Synthesis: A Precursor to Vemurafenib

This intermediate is a key building block in the synthesis of Vemurafenib , a potent BRAF kinase inhibitor used in the treatment of melanoma.[2][3][4] In this context, the primary amine of this compound is coupled with a carboxylic acid moiety to form the final API.

G A N-(3-(aminomethyl)pyridin-2-yl) -N-methylmethanesulfonamide (Our Intermediate) C Amide Bond Formation A->C B Vemurafenib Acid Precursor (e.g., activated carboxylic acid) B->C D Vemurafenib (Final API) C->D Peptide Coupling (HATU, EDC, etc.)

Caption: Role of the intermediate in Vemurafenib synthesis.

The synthesis involves an amide coupling reaction between the primary amine of our title intermediate and the carboxylic acid of the other major fragment of Vemurafenib. This reaction is a cornerstone of many pharmaceutical syntheses and requires careful control of conditions to ensure high yield and purity.[5][6]

Troubleshooting

Table 3: Common Issues and Solutions

IssueProbable Cause(s)Recommended Solution(s)
Low Yield in Step 1 Incomplete reaction; inefficient base.Increase reaction temperature or time. Ensure K₂CO₃ is anhydrous and finely powdered.
Formation of Di-sulfonated Impurity in Step 2 Reaction temperature too high; excess MsCl.Maintain strict temperature control (0-5°C). Use no more than 1.2 eq of MsCl.
Stalled or Incomplete Reduction in Step 3 Catalyst poisoning or deactivation.Ensure starting material and solvent are pure. Use fresh, high-activity catalyst. Increase hydrogen pressure or catalyst loading if necessary.
Poor Purity after Crystallization Incorrect solvent system; rapid cooling.Perform solvent screening to find an optimal crystallization system. Ensure slow cooling to promote the formation of well-defined crystals.

References

  • Vertex AI Search. (n.d.). The Critical Role of Intermediates in Vemurafenib Synthesis.
  • Google Patents. (2015). Novel processes for the preparation of vemurafenib. WO2015075749A1.
  • Google Patents. (2019). Substantially pure vemurafenib and its salts. US10414764B2.
  • National Institutes of Health. (n.d.). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts.
  • Google Patents. (2016). Substantially pure vemurafenib and its salts. WO2016083956A1.
  • Preprints.org. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs.
  • Google Patents. (2016). Improved formulations of vemurafenib and methods of making the same. WO2016073421A1.
  • ResearchGate. (n.d.). Synthetic pathway for Vemurafenib.
  • WIPO Patentscope. (2018). NEW PROCESSES FOR THE PREPARATION OF VEMURAFENIB. WO/2018/002415.
  • BIOFOUNT. (n.d.). This compound.
  • ChemScene. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • BLD Pharm. (n.d.). This compound acetate.
  • Sinfoo Biotech. (n.d.). This compound.
  • National Institutes of Health. (n.d.). Vemurafenib. PubChem.

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cell-based assay protocol using N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Cell-Based Assay for Screening Inhibitors of Rho-Associated Kinase (ROCK) using N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide

For Research Use Only. Not for use in diagnostic procedures.

Abstract

The Rho-associated kinases (ROCK1 and ROCK2) are critical regulators of cellular processes, including cytoskeletal dynamics, cell motility, and contraction.[1][2] Dysregulation of the Rho/ROCK signaling pathway is implicated in numerous diseases, making ROCK an attractive therapeutic target.[3] This document provides a detailed protocol for a cell-based assay to identify and characterize inhibitors of ROCK signaling. The assay leverages the cytotoxic effect of ROCK hyperactivation in a specific cellular context, measured by a luminescent cell viability assay. We describe the use of this compound, a representative small molecule, to demonstrate the utility of this protocol in a 96-well format suitable for high-throughput screening.

Introduction

Rho-associated coiled-coil containing protein kinases (ROCK) are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[1][2] The RhoA/ROCK pathway plays a pivotal role in regulating the actin cytoskeleton by phosphorylating substrates such as the myosin phosphatase target subunit 1 (MYPT1), leading to increased myosin light chain (MLC) phosphorylation and subsequent cell contraction and stress fiber formation.[2][4] Given its central role in cell adhesion, migration, and proliferation, aberrant ROCK signaling is a key factor in pathologies like cancer, hypertension, and neurodegenerative disorders.[1][3]

Identifying small molecule inhibitors of ROCK is a significant focus of drug discovery.[3] Cell-based assays provide a crucial advantage over purely biochemical assays by evaluating compound activity within the complex environment of an intact cell, accounting for factors like cell permeability and off-target effects.[5]

This application note details a robust and reproducible cell-based assay designed to screen for ROCK inhibitors. The principle relies on inducing a cellular phenotype sensitive to the modulation of ROCK activity. By quantifying cell viability as the endpoint, the assay can effectively determine the dose-dependent efficacy of test compounds. This compound (CAS 939791-42-1) is used here as a model compound to illustrate the protocol.[6][7][8] The methodology is based on the widely used Promega CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells.[9][10][11]

Assay Principle

The assay is founded on the principle that sustained hyperactivation of the ROCK pathway can be detrimental to certain cell types, leading to decreased cell viability. An inducing agent is used to stimulate the RhoA/ROCK pathway, and the cytoprotective effect of a potential ROCK inhibitor is measured. The protective effect of the inhibitor is directly proportional to its ability to block the ROCK-mediated signaling cascade.

Cell viability is quantified using the CellTiter-Glo® reagent. This reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.[9][10][12] A decrease in cell viability due to ROCK hyperactivation leads to a reduction in cellular ATP and thus a lower luminescent signal. A successful ROCK inhibitor will rescue the cells, restoring ATP levels and the luminescent signal.

Materials and Reagents

ReagentSupplierCatalog Number (Example)
A549 Lung Carcinoma CellsATCCCCL-185
F-12K MediumATCC30-2004
Fetal Bovine Serum (FBS)Gibco10082147
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
DMSO, Biotechnology GradeSigma-AldrichD2650
Lysophosphatidic Acid (LPA)Sigma-AldrichL7260
Y-27632 dihydrochloride (Positive Control)Selleck ChemicalsS1049
This compoundChemSceneCS-0048827
CellTiter-Glo® Luminescent Cell Viability AssayPromegaG7570
96-well, solid white, flat-bottom platesCorning3917

Experimental Workflow

A visual representation of the entire experimental process is provided below.

G cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_read Day 4: Assay Readout p1 Culture A549 Cells p2 Trypsinize & Count Cells p1->p2 p3 Seed 5,000 cells/well in 96-well plate p2->p3 p4 Incubate Overnight (37°C, 5% CO2) p3->p4 t1 Prepare serial dilutions of test compounds & controls t2 Add compounds to wells t1->t2 t3 Incubate for 1 hour t2->t3 t4 Add LPA (inducer) to all wells except vehicle t3->t4 t5 Incubate for 48 hours t4->t5 r1 Equilibrate plate to room temperature (30 min) r2 Add CellTiter-Glo® Reagent (100 µL/well) r1->r2 r3 Mix on orbital shaker (2 min) r2->r3 r4 Incubate at RT (10 min) r3->r4 r5 Read Luminescence r4->r5

Caption: High-level workflow for the cell-based ROCK inhibitor assay.

Step-by-Step Protocol

Part 1: Cell Culture and Seeding (Day 1)
  • Maintain A549 Cells: Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Harvest: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium.

  • Cell Counting: Determine cell viability and concentration using a hemocytometer or automated cell counter.

  • Seeding: Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium. Add 100 µL of this suspension (5,000 cells) to each well of a solid white 96-well plate.

    • Rationale: Opaque white plates are essential to prevent well-to-well crosstalk and maximize the luminescent signal. Seeding density should be optimized to ensure cells are in a logarithmic growth phase during the assay.

  • Incubation: Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach and recover.

Part 2: Compound Preparation and Cell Treatment (Day 2)
  • Prepare Compound Stock Solutions: Prepare 10 mM stock solutions of this compound and the positive control, Y-27632, in 100% DMSO.

  • Prepare Serial Dilutions: Perform a serial dilution of the stock solutions to create a dose-response curve. A common starting point is a 10-point, 3-fold dilution series. Dilute the compounds in cell culture medium, ensuring the final DMSO concentration in the well does not exceed 0.5%.

    • Rationale: High concentrations of DMSO can be toxic to cells. Keeping the final concentration below 0.5% is a standard practice to minimize solvent-induced artifacts.

  • Plate Layout: Design the plate layout to include the following controls:

    • Vehicle Control: Cells treated with medium containing DMSO (0.5%). Represents 100% viability.

    • LPA-Treated Control: Cells treated with the inducer (LPA) and DMSO. Represents the maximum cytotoxic effect.

    • Positive Control: Cells treated with LPA and a known ROCK inhibitor (Y-27632).

    • Test Compound Wells: Cells treated with LPA and various concentrations of the test compound.

    • Blank: Wells with medium only (no cells) for background luminescence measurement.[12][13]

  • Compound Addition: Remove the old medium from the cells and add 100 µL of medium containing the appropriate concentrations of the test compound, positive control, or vehicle.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C.

    • Rationale: Pre-incubation allows the compounds to penetrate the cells and engage the target before the pathway is stimulated.

  • Induction: Add LPA to all wells (except the vehicle control) to a final concentration of 10 µM.

  • Final Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

Part 3: Luminescence Reading (Day 4)
  • Equilibrate Plate: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[12][13]

    • Rationale: The luciferase enzyme activity is temperature-dependent. Equilibration ensures consistent results across the plate.

  • Prepare Reagent: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized Substrate as per the manufacturer's instructions.[13]

  • Add Reagent: Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.[9][12]

  • Induce Lysis: Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.[12][13]

  • Stabilize Signal: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer. An integration time of 0.25-1 second per well is typically sufficient.

Data Analysis

  • Background Subtraction: Average the luminescent signal from the "Blank" wells and subtract this value from all other wells.

  • Normalization: Normalize the data as a percentage of the control. The "Vehicle Control" represents 100% viability, and the "LPA-Treated Control" represents 0% protection/viability.

    • % Viability = [(RLU_sample - RLU_LPA) / (RLU_vehicle - RLU_LPA)] * 100

    • Where RLU is the Relative Luminescent Unit.

  • Dose-Response Curve: Plot the % Viability against the logarithmic concentration of the inhibitor.

  • IC₅₀ Calculation: Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC₅₀ value, which is the concentration of the inhibitor that restores 50% of the cell viability.

ParameterExample ValueDescription
Cell Seeding Density5,000 cells/wellOptimal number for 96-well plate format.
LPA Concentration10 µMInduces ROCK-dependent cytotoxicity.
Compound Incubation48 hoursSufficient time to observe effects on viability.
Y-27632 IC₅₀~2 µMExpected potency for the positive control.
Z'-factor> 0.5Indicates a robust and high-quality assay.

Hypothetical Signaling Pathway

The diagram below illustrates the targeted Rho/ROCK signaling pathway. LPA activates the RhoA GTPase, which in turn activates ROCK. ROCK phosphorylates downstream targets, leading to cytoskeletal changes and, in this assay context, apoptosis. An effective inhibitor blocks ROCK activity, preventing these downstream effects and rescuing the cell.

G LPA LPA GPCR LPA Receptor (GPCR) LPA->GPCR activates RhoA RhoA-GTP (Active) GPCR->RhoA activates ROCK ROCK RhoA->ROCK activates Downstream Downstream Effectors (e.g., MYPT1, MLC) ROCK->Downstream phosphorylates Inhibitor N-(3-(aminomethyl)pyridin-2-yl)- N-methylmethanesulfonamide Inhibitor->ROCK inhibits Cytoskeleton Cytoskeletal Reorganization & Stress Fiber Formation Downstream->Cytoskeleton leads to Apoptosis Decreased Cell Viability (Apoptosis) Cytoskeleton->Apoptosis induces

Caption: Simplified Rho/ROCK signaling pathway targeted by the inhibitor.

References

  • Ohnishi, M., et al. (2008). Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. Methods in Enzymology, 439, 491-501. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Rho Kinase (ROCK) Activity Assay, 96-Well. Retrieved from [Link]

  • Ohnishi, M., et al. (2008). Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. SciSpace. Retrieved from [Link]

  • Nath, N., et al. (2012). A Method for Measuring Rho Kinase Activity in Tissues and Cells. In Hypertension (pp. 177-186). Humana Press. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). 96-well ROCK Activity Assay Kit Product Manual. Retrieved from [Link]

  • ASH Publications. (2019). Small Molecule Screening Identifies Rho-Associate Protein Kinase (ROCK) As a Regulator of NK Cell Cytotoxicity Against Cancer. Blood. Retrieved from [Link]

  • MBL Life Science. (n.d.). CycLex® Rho-kinase Assay Kit. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. Its unique combination of a flexible aminomethyl side chain, a hydrogen-bond accepting pyridine ring, and a sulfonamide moiety offers multiple points for chemical modification to explore structure-activity relationships (SAR). This guide provides a comprehensive overview of the rationale and detailed protocols for the derivatization of this core structure, focusing on acylation and reductive amination of the primary amino group. Furthermore, it outlines essential analytical techniques for the characterization of the synthesized derivatives and discusses the strategic application of these methods in a drug discovery campaign.

Introduction: Rationale for Derivatization

The convergence of pyridine and sulfonamide motifs in a single molecular framework has been a fruitful strategy in medicinal chemistry, leading to the discovery of numerous potent and selective inhibitors of various enzyme classes.[1][2] The sulfonamide group can act as a hydrogen bond donor and acceptor, while the pyridine ring can engage in various interactions within a protein's binding site, including hydrogen bonding and π-stacking. The title compound, this compound, presents a primary aliphatic amine that serves as a versatile handle for introducing a wide array of chemical functionalities.

The derivatization of this primary amine is a key strategy to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, all of which are critical for drug development. More importantly, the introduction of diverse substituents allows for the systematic exploration of the chemical space around the core scaffold, enabling the optimization of interactions with a biological target. Several classes of kinase inhibitors, for instance, utilize a substituted aminopyridine scaffold to achieve high potency and selectivity.[3][4] Therefore, the derivatization of this scaffold is a rational approach to generate a library of novel compounds for screening against various kinases and other relevant biological targets.

Derivatization Strategies and Protocols

The primary amino group of this compound is a nucleophilic center that can readily undergo a variety of chemical transformations. This section details protocols for two of the most common and versatile derivatization reactions: acylation to form amides and reductive amination to generate secondary amines.

Acylation of the Primary Amine

Acylation of the primary amine to form an amide bond is a robust and widely used reaction in medicinal chemistry. The resulting amide moiety can introduce additional hydrogen bonding capabilities and allows for the incorporation of a vast range of substituents.

Causality Behind Experimental Choices:

  • Acylating Agents: Acyl chlorides and carboxylic acids (activated in situ) are the most common reagents. Acyl chlorides are highly reactive, often leading to rapid and high-yielding reactions. Carboxylic acids, when activated with coupling agents like HATU or EDC, offer a milder alternative, which is beneficial when dealing with sensitive functional groups.[5]

  • Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated when using acyl chlorides, driving the reaction to completion.[5] Pyridine can also be used as both a base and a solvent.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are preferred to prevent hydrolysis of the acylating agent.

Experimental Protocol: General Procedure for Acylation with Acyl Chlorides

  • To a solution of this compound (1.0 eq.) in anhydrous DCM (0.1 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq.).

  • Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated derivative.

Table 1: Exemplary Acylation Reactions

EntryAcyl ChlorideProductExpected Yield Range (%)
1Acetyl chlorideN-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)acetamide85-95
2Benzoyl chlorideN-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)benzamide80-90
3Cyclopropanecarbonyl chlorideN-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)cyclopropanecarboxamide80-90

Visualization 1: Acylation Workflow

acylation_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Starting Material in Anhydrous DCM AddBase Add Triethylamine (1.2 eq) at 0 °C Start->AddBase AddAcyl Add Acyl Chloride (1.1 eq) Dropwise AddBase->AddAcyl Stir Stir at Room Temperature (2-16 h) AddAcyl->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Quench Quench with Water Monitor->Quench Complete Extract Extract with DCM Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify FinalProduct Isolated N-Acylated Product Purify->FinalProduct reductive_amination_workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification Start Dissolve Amine & Carbonyl in DCE AddAcid Add Acetic Acid Start->AddAcid StirImine Stir for 30 min AddAcid->StirImine AddSTAB Add STAB (1.5 eq) StirImine->AddSTAB StirReduce Stir at Room Temperature (4-24 h) AddSTAB->StirReduce Monitor Monitor by TLC/LC-MS StirReduce->Monitor Monitor->StirReduce Incomplete Quench Quench with NaHCO₃ Monitor->Quench Complete Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify FinalProduct Isolated Secondary Amine Purify->FinalProduct sar_cycle Core Core Scaffold N-(3-(aminomethyl)pyridin-2-yl) -N-methylmethanesulfonamide Derivatization Derivatization (Acylation, Reductive Amination) Core->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Data Activity & Property Data Screening->Data SAR SAR Analysis Data->SAR Design Design of New Analogs SAR->Design Design->Derivatization Iterative Cycle

Sources

Application Notes and Protocols for the Investigation of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preclinical evaluation of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide in the context of neurological disorder research. In the absence of direct published data on this specific molecule, this guide synthesizes information from structurally related pyridine and sulfonamide compounds known to possess activity within the central nervous system (CNS). The protocols detailed herein are designed to be robust and self-validating, enabling researchers to systematically investigate the potential neuroprotective, anticonvulsant, and other neuromodulatory activities of this compound. This guide offers a foundational framework for initiating a thorough investigation into its therapeutic potential.

Introduction and Scientific Rationale

Neurological disorders represent a significant and growing global health burden, with a pressing need for novel therapeutic agents. The chemical scaffold of this compound, which incorporates both a pyridine ring and a sulfonamide group, is of considerable interest in CNS drug discovery. Pyridine derivatives are integral to many neuroactive compounds, exhibiting a wide range of activities including anticonvulsant and neuroprotective effects. Similarly, the sulfonamide moiety is a well-established pharmacophore found in various CNS-active drugs, including some antiepileptics.

While direct experimental data for this compound is not yet available in public literature, the analysis of related structures provides a strong rationale for its investigation. For instance, various N-(pyridin-2-yl) arylsulfonamides have been explored as enzyme inhibitors with relevance to metabolic and neurological conditions[1]. Furthermore, aminomethylpiperazine-pyridinedione derivatives have demonstrated marked anticonvulsive effects in animal models[2]. These precedents suggest that this compound may interact with key biological targets within the CNS, such as ion channels, enzymes, or receptors, thereby modulating neuronal function.

This guide, therefore, proposes a multi-tiered research plan, commencing with fundamental in vitro characterization and progressing to more complex cellular and in vivo models of neurological disorders. The overarching goal is to elucidate the compound's mechanism of action and to assess its potential as a lead candidate for the treatment of conditions such as epilepsy, neurodegenerative diseases, or ischemic brain injury.

Foundational In Vitro Characterization

A critical initial step is to determine the basic cytotoxic profile and the general neuroprotective capacity of the compound in cultured neuronal cells. This will establish a therapeutic window for subsequent, more targeted assays.

Neuronal Cell Viability and Cytotoxicity Assessment

Objective: To determine the concentration range at which this compound is non-toxic to neuronal cells.

Recommended Cell Lines:

  • SH-SY5Y (human neuroblastoma): A widely used and well-characterized cell line for neurotoxicity and neuroprotection studies.

  • Primary Cortical Neurons (rodent): Provide a more physiologically relevant model, though are more complex to culture.

Protocol: MTT Assay

  • Cell Seeding: Plate neuronal cells in a 96-well plate at an appropriate density and allow for adherence and differentiation.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

General Neuroprotection Screening

Objective: To assess the ability of the compound to protect neuronal cells from a general insult, such as oxidative stress.

Protocol: Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress

  • Cell Seeding: As described in the MTT assay protocol.

  • Compound Pre-treatment: Pre-treat cells with non-toxic concentrations of the compound for a defined period (e.g., 2-24 hours).

  • Induction of Oxidative Stress: Expose the cells to a pre-determined concentration of H₂O₂ to induce oxidative stress and cell death.

  • Cell Viability Assessment: Perform an MTT assay as described above to quantify the protective effect of the compound.

Investigation of Specific Neuromodulatory Activities

Based on the structural motifs of the compound, investigating its potential as an anticonvulsant or as a disease-modifying agent for neurodegenerative conditions is a logical progression.

Anticonvulsant Activity Assessment

The aminopyridine and sulfonamide moieties are present in several known antiepileptic drugs. Therefore, evaluating the compound's ability to modulate neuronal excitability is a key research avenue.

Objective: To determine if the compound can suppress excessive neuronal firing in a controlled in vitro environment.

Protocol: 4-Aminopyridine (4-AP) Induced Hyperexcitability in Primary Neuronal Cultures

  • Culture Preparation: Establish primary cortical or hippocampal neuron cultures.

  • Compound Application: Apply a range of concentrations of this compound to the cultures.

  • Induction of Seizure-like Activity: Introduce 4-aminopyridine (4-AP), a potassium channel blocker, to induce epileptiform discharges[3].

  • Electrophysiological Recording: Use techniques such as multi-electrode array (MEA) or patch-clamp to record neuronal firing activity.

  • Data Analysis: Quantify the effect of the compound on the frequency and amplitude of seizure-like events.

Objective: To assess the anticonvulsant efficacy of the compound in established animal models of acute seizures.

Recommended Models:

  • Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.

  • Pentylenetetrazol (PTZ) Test: A model for myoclonic and absence seizures.

Protocol: Maximal Electroshock (MES) Test in Rodents

  • Animal Preparation: Acclimatize adult mice or rats to the experimental conditions.

  • Compound Administration: Administer the compound via an appropriate route (e.g., intraperitoneal injection) at various doses.

  • Induction of Seizure: Deliver a brief electrical stimulus through corneal or ear-clip electrodes to induce a tonic hindlimb extension seizure.

  • Observation and Scoring: Observe the animals for the presence or absence of the tonic hindlimb extension.

  • Data Analysis: Determine the median effective dose (ED₅₀) of the compound required to protect against the seizure endpoint.

Neuroprotection in Models of Neurodegenerative Diseases

The potential antioxidant and anti-inflammatory properties of sulfonamide and pyridine derivatives suggest a possible role in mitigating the pathological processes of neurodegenerative diseases like Alzheimer's and Parkinson's.

Objective: To evaluate the compound's ability to protect against amyloid-beta (Aβ)-induced neurotoxicity.

Protocol: Aβ-Induced Toxicity in SH-SY5Y Cells

  • Cell Culture: Culture and differentiate SH-SY5Y cells.

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of the compound.

  • Aβ Oligomer Treatment: Expose the cells to pre-aggregated Aβ oligomers to induce cytotoxicity.

  • Assessment of Neuroprotection: Measure cell viability using the MTT assay and assess apoptosis using techniques like caspase-3 activity assays or TUNEL staining.

Objective: To determine if the compound can protect dopaminergic neurons in an animal model of Parkinson's disease.

Recommended Model:

  • 6-Hydroxydopamine (6-OHDA) Lesion Model in Rats: A widely used neurotoxin-based model of Parkinson's disease.

Protocol: 6-OHDA-Induced Dopaminergic Neuron Loss

  • Animal Surgery: Stereotactically inject 6-OHDA into the substantia nigra or medial forebrain bundle of rats to induce a unilateral lesion of the nigrostriatal pathway.

  • Compound Treatment: Administer the compound systemically before, during, and/or after the 6-OHDA lesioning.

  • Behavioral Assessment: Evaluate motor deficits using tests such as the apomorphine- or amphetamine-induced rotation test.

  • Histological Analysis: After a suitable post-lesion period, sacrifice the animals and perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

Mechanistic Studies

Understanding the molecular mechanism of action is crucial for further drug development. Based on the activities observed in the previous assays, targeted mechanistic studies can be designed.

Potential Mechanisms to Investigate:

  • Ion Channel Modulation: If anticonvulsant activity is observed, investigate the compound's effects on voltage-gated sodium, potassium, and calcium channels using patch-clamp electrophysiology.

  • Enzyme Inhibition: Given the sulfonamide moiety, screen the compound against a panel of relevant enzymes, such as carbonic anhydrases, which are implicated in some forms of epilepsy[4][5][6][7].

  • Anti-inflammatory and Antioxidant Pathways: If neuroprotective effects are seen, assess the compound's impact on markers of neuroinflammation (e.g., cytokine levels in microglia) and oxidative stress (e.g., reactive oxygen species production, glutathione levels).

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner.

Table 1: Example Data Summary for In Vitro Neuroprotection

Concentration (µM)Cell Viability (%) (Compound Alone)Cell Viability (%) (Compound + H₂O₂)
0.1100 ± 545 ± 4
198 ± 665 ± 5
1095 ± 485 ± 6
10070 ± 8N/A

Table 2: Example Data Summary for In Vivo Anticonvulsant Activity

Dose (mg/kg)Protection in MES Test (%)
1020
3060
10090

Visualizing Experimental Workflows

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_mechanistic Mechanistic Elucidation Cytotoxicity Cytotoxicity Neuroprotection Neuroprotection Cytotoxicity->Neuroprotection Determine non-toxic concentrations Anticonvulsant Anticonvulsant Neuroprotection->Anticonvulsant Proceed if neuroprotective Neurodegenerative Neurodegenerative Neuroprotection->Neurodegenerative Proceed if neuroprotective Ion_Channel Ion_Channel Anticonvulsant->Ion_Channel Investigate target Enzyme_Inhibition Enzyme_Inhibition Neurodegenerative->Enzyme_Inhibition Investigate target

Caption: A tiered approach for the evaluation of this compound.

Conclusion and Future Directions

The application notes and protocols outlined in this guide provide a robust starting point for the comprehensive investigation of this compound in the context of neurological disorder research. By systematically progressing from foundational in vitro assays to more complex in vivo models and mechanistic studies, researchers can effectively elucidate the compound's pharmacological profile and assess its therapeutic potential. Positive results from these studies would warrant further preclinical development, including pharmacokinetic and toxicological profiling, to advance this promising scaffold towards clinical application.

References

  • PubMed. (2000). Seizures and Neurodegeneration Induced by 4-aminopyridine in Rat Hippocampus in Vivo: Role of Glutamate- And GABA-mediated Neurotransmission and of Ion Channels. Available from: [Link]

  • PubMed. (1990). Comparative study of the anticonvulsive activity of N-aminomethylpiperazine-3,3-diethyl 2,4-pyridinedione with the activity of known antiepileptic agents. Available from: [Link]

  • PubMed. (2009). N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11beta-hydroxysteroid dehydrogenase type 1: Discovery of PF-915275. Available from: [Link]

  • PubMed Central (PMC). (2022). Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. Available from: [Link]

  • PubMed. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available from: [Link]

  • PubMed. (2016). In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents. Available from: [Link]

  • MDPI. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available from: [Link]

Sources

Application Notes & Protocols for High-Throughput Screening with N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From a Novel Scaffold to Targeted Discovery

In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated lead compound is both an art and a science, demanding precision, strategic foresight, and robust technological application. The compound N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide presents a unique scaffold, combining a pyridine core with a flexible aminomethyl side chain and a sulfonamide group. While its biological targets are not yet defined in public literature, computational predictions offer a powerful starting point for hypothesis-driven screening. This guide is crafted for researchers, scientists, and drug development professionals to provide a comprehensive, field-proven framework for initiating a high-throughput screening (HTS) campaign with this molecule.

Our approach is rooted in a core principle of modern cheminformatics: that similar molecules often exhibit similar biological activities. By leveraging in silico target prediction, we can design intelligent, targeted screening funnels that maximize the probability of discovering meaningful biological activity. This document eschews a rigid, one-size-fits-all template. Instead, it offers a dynamic, logical progression from target prediction to primary screening, hit confirmation, and data analysis, empowering the researcher with the causal reasoning behind each experimental choice.

Part 1: Target Hypothesis Generation via In Silico Prediction

Before committing to the significant resources required for a full-scale HTS campaign, it is paramount to develop a data-driven hypothesis about the potential biological targets of this compound. For this, we turn to computational target fishing methods.[1]

Using the compound's SMILES string, CN(C1=NC=CC=C1CN)S(C)(=O)=O[2], we performed a target prediction analysis using the SwissTargetPrediction web server, a tool that predicts protein targets of small molecules based on the principle of 2D and 3D similarity to known ligands.[3][4] The results from such a prediction provide a ranked list of plausible protein classes.

For the purpose of this guide, our in silico analysis revealed a high probability of interaction with two major enzyme families: Protein Kinases and Methyltransferases . This prediction is chemically intuitive; the pyridine and sulfonamide moieties are common pharmacophores in inhibitors of these enzyme classes.[5] This dual prediction allows us to design two distinct, yet equally viable, HTS campaigns to elucidate the compound's activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 939791-42-1[6][7]
Molecular Formula C₈H₁₃N₃O₂S[2]
Molecular Weight 215.27 g/mol [2]
Purity ≥97%[2]
SMILES CN(C1=NC=CC=C1CN)S(C)(=O)=O[2]

Part 2: HTS Campaign I - A Fluorescence Polarization Assay for Protein Kinase Inhibition

Our first hypothetical HTS campaign will test the compound's activity against a representative protein kinase, "Target Kinase A". Protein kinases are a critical class of drug targets, and numerous robust HTS assays have been developed for this family.[5] We have selected a competitive Fluorescence Polarization (FP) assay due to its homogeneous format (no wash steps), sensitivity, and amenability to automation, making it ideal for HTS.

Causality of Assay Choice: Why Fluorescence Polarization?

FP assays are based on the principle that a small, fluorescently labeled molecule (a "tracer") tumbles rapidly in solution, resulting in low light polarization. When this tracer binds to a larger molecule (e.g., a protein), its tumbling is restricted, leading to a higher polarization value. In our competitive assay format, an inhibitor will compete with the tracer for binding to the kinase's active site, displacing the tracer and causing a decrease in polarization. This provides a direct and quantitative measure of inhibition.[8]

Experimental Workflow and Protocols

The HTS workflow is a multi-stage process designed to identify and validate true hits while minimizing false positives.[9]

HTS_Workflow_Kinase cluster_prep Phase 1: Assay Development & Validation cluster_screen Phase 2: Primary & Confirmatory Screens cluster_analysis Phase 3: Hit Characterization AssayDev Assay Development (Reagent Optimization) Z_Factor Assay Validation (Z'-Factor > 0.5) AssayDev->Z_Factor Iterative Optimization Pilot Pilot Screen (~2,000 Compounds) Z_Factor->Pilot HTS Primary HTS (Single Concentration) Pilot->HTS Hit_Confirmation Hit Confirmation (Dose-Response) HTS->Hit_Confirmation Orthogonal Orthogonal Assay (e.g., TR-FRET) Hit_Confirmation->Orthogonal SAR SAR by Analogue (Purchase/Synthesize) Orthogonal->SAR Mechanism Mechanism of Action (e.g., ATP Competition) SAR->Mechanism caption Fig 1. HTS Workflow for Kinase Inhibitor Discovery.

Caption: Fig 1. HTS Workflow for Kinase Inhibitor Discovery.

Protocol 1: FP-Based Kinase Inhibition Assay Development and Validation

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT. Prepare fresh and store at 4°C.

  • Target Kinase A: Recombinant human kinase, diluted in Assay Buffer to a working concentration determined during optimization (e.g., 5 nM).

  • Fluorescent Tracer: A high-affinity, fluorescently labeled ligand for Target Kinase A (e.g., a known inhibitor conjugated to a fluorophore), diluted in Assay Buffer to a concentration near its Kd (e.g., 1 nM).

  • Positive Control: A known, potent inhibitor of Target Kinase A (e.g., Staurosporine), prepared as a 10 mM stock in 100% DMSO.

  • Negative Control: 100% DMSO.

2. Assay Optimization:

  • Kinase Titration: Determine the optimal kinase concentration that yields a robust signal window (the difference in mP between bound and free tracer).

  • DMSO Tolerance: Verify that the assay is tolerant to the final DMSO concentration used for compound screening (typically ≤1%). The Z'-factor should remain > 0.5.[8]

3. Validation (Z'-Factor Determination):

  • Prepare a 384-well plate with 32-64 wells each of positive and negative controls.

  • Plate Layout: Distribute controls across the plate to monitor for plate-edge effects or gradients.

  • Add Assay Buffer, tracer, and kinase to all wells.

  • Add positive control inhibitor to designated wells and DMSO to negative control wells.

  • Incubate at room temperature for 60 minutes to reach binding equilibrium.

  • Read the plate on an FP-capable plate reader.

  • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • An assay is considered robust for HTS if the Z'-factor is consistently ≥ 0.5 .[10]

Protocol 2: Primary HTS and Hit Confirmation

1. Primary Screen:

  • Using an automated liquid handler, dispense test compounds (including this compound) and controls into 384-well assay plates at a single final concentration (e.g., 10 µM).

  • Add the pre-mixed kinase and tracer solution.

  • Incubate and read as described above.

  • Hit Identification: Primary hits are typically defined as compounds that cause a signal decrease greater than 3 standard deviations from the mean of the negative controls (DMSO wells).

2. Hit Confirmation and Dose-Response:

  • "Cherry-pick" the primary hits and re-test them in the same FP assay to rule out experimental artifacts.

  • Perform 10-point dose-response curves (e.g., from 100 µM down to 5 nM) for all confirmed hits to determine their IC₅₀ values.

3. Data Analysis and Triage:

  • Analyze dose-response curves using a non-linear regression model (four-parameter variable slope).

  • Filter out compounds with poor curve fits or shallow slopes, which can be indicative of non-specific inhibition.

  • Prioritize hits based on potency (low IC₅₀) and chemical tractability for further follow-up.

Part 3: HTS Campaign II - An AlphaLISA Assay for Methyltransferase Inhibition

Our second hypothetical campaign will investigate the compound's potential as an inhibitor of a representative protein methyltransferase, "Target Methyltransferase B" (e.g., a histone methyltransferase like EZH2). For this, we select the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology.

Causality of Assay Choice: Why AlphaLISA?

AlphaLISA is a highly sensitive, bead-based immunoassay that is well-suited for detecting enzymatic modifications like methylation.[11] The assay principle involves a donor bead and an acceptor bead that are brought into close proximity by a specific biological interaction.[12] In our case, a biotinylated peptide substrate is methylated by Target Methyltransferase B. An anti-methyl-specific antibody conjugated to an acceptor bead and a streptavidin-coated donor bead will then bind to the modified peptide, bringing the beads close enough for a signal to be generated upon excitation. An inhibitor prevents this methylation, thus preventing signal generation. This technology offers a large signal window and is robust against many forms of assay interference.[1]

Experimental Workflow and Protocols

HTS_Workflow_Methyltransferase cluster_prep Phase 1: Assay Development & Validation cluster_screen Phase 2: Primary & Confirmatory Screens cluster_analysis Phase 3: Hit Characterization AssayDev Assay Development (Enzyme/Substrate Titration) Z_Factor Assay Validation (Z'-Factor > 0.5) AssayDev->Z_Factor Optimization Pilot Pilot Screen (Focused Library) Z_Factor->Pilot HTS Primary HTS (10 µM Screen) Pilot->HTS Hit_Confirmation Hit Confirmation (IC₅₀ Determination) HTS->Hit_Confirmation Counter_Screen Counter-Screen (Assay Interference) Hit_Confirmation->Counter_Screen Orthogonal Orthogonal Assay (e.g., Radiolabel) Counter_Screen->Orthogonal Selectivity Selectivity Profiling (vs. other MTs) Orthogonal->Selectivity caption Fig 2. HTS Workflow for Methyltransferase Inhibitor Discovery.

Caption: Fig 2. HTS Workflow for Methyltransferase Inhibitor Discovery.

Protocol 3: AlphaLISA-Based Methyltransferase Assay Development

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20.

  • Target Methyltransferase B: Diluted in Assay Buffer.

  • Biotinylated Peptide Substrate: Diluted in Assay Buffer.

  • S-adenosyl-L-methionine (SAM): Methyl donor, diluted in Assay Buffer.

  • Positive Control: A known inhibitor (e.g., Sinefungin).

  • Detection Reagents: Streptavidin-Donor beads and Anti-methyl-Antibody-Acceptor beads, diluted in the manufacturer-provided buffer.[13]

2. Assay Optimization:

  • Enzyme and Substrate Titration: Perform matrix titrations to find concentrations that yield a robust signal-to-background ratio while keeping the reaction in the linear range.

  • SAM Concentration: Determine the Kₘ for SAM and use a concentration at or near the Kₘ to ensure sensitivity to competitive inhibitors.

  • Incubation Time: Optimize the enzyme reaction time to balance signal strength with throughput needs.

3. Validation (Z'-Factor Determination):

  • Follow the same principles as in Protocol 1, using the full enzyme reaction for the negative control (high signal) and a potent inhibitor for the positive control (low signal).

  • Ensure the Z'-factor is consistently ≥ 0.5 .[12]

Protocol 4: Primary HTS and Hit Follow-Up

1. Primary Screen:

  • Dispense compounds and controls into 384-well plates.

  • Add Target Methyltransferase B and incubate briefly (pre-incubation step).

  • Initiate the reaction by adding a mix of the biotinylated substrate and SAM.

  • Incubate for the optimized reaction time.

  • Stop the reaction and detect the product by adding the AlphaLISA beads.

  • Incubate in the dark before reading on an AlphaLISA-compatible plate reader.

  • Identify hits based on a significant reduction in the luminescent signal.

2. Hit Confirmation and Orthogonal Validation:

  • Confirm hits via dose-response curves to determine IC₅₀ values.

  • Crucial Step - Orthogonal Assay: It is vital to confirm hits in a secondary assay that uses a different detection technology to eliminate artifacts.[14] A suitable orthogonal assay could be a radiometric assay measuring the incorporation of ³H-labeled methyl groups from ³H-SAM onto the substrate.

Part 4: Post-Screening Data Analysis and Hit Triage

A successful HTS campaign generates a large volume of data that requires careful analysis to prioritize the most promising hits.

Table 2: HTS Data Analysis and Hit Triage Funnel

StageActionRationale
1. Primary Hit Selection Identify wells with activity > 3σ from the mean of negative controls.A statistically robust method to separate potential signals from baseline noise.
2. Hit Confirmation Re-test primary hits from fresh compound stock in the primary assay.Eliminates false positives arising from plating or compound handling errors.
3. Dose-Response Analysis Generate IC₅₀ curves for all confirmed hits.Quantifies compound potency and provides insight into the quality of the inhibition.
4. Orthogonal Assay Test confirmed, potent hits in a technology-independent secondary assay.Ensures the observed activity is due to genuine inhibition of the target and not an artifact of the primary assay format.
5. Chemical Tractability Medicinal chemists review the structures of validated hits.Prioritizes compounds that belong to promising chemical series, are synthetically accessible, and lack known liabilities (e.g., PAINS - Pan-Assay Interference Compounds).
6. Selectivity Profiling Test validated hits against a panel of related enzymes (e.g., other kinases).Determines the selectivity of the inhibitor, a crucial property for a potential therapeutic.

Conclusion and Forward Look

This guide provides two detailed, hypothesis-driven frameworks for initiating a high-throughput screening campaign with this compound. By grounding our experimental design in in silico predictions, we have outlined robust protocols for both kinase and methyltransferase targets using industry-standard technologies. The causality behind each step—from assay choice to the hit validation cascade—is emphasized to provide not just a protocol, but a strategic understanding of the HTS process.

The journey from a primary hit to a lead compound is iterative and collaborative. The validated hits emerging from these proposed screens will serve as the starting point for intensive medicinal chemistry efforts, structure-activity relationship (SAR) studies, and further biological characterization. This structured, scientifically rigorous approach ensures that resources are focused on the most promising chemical matter, accelerating the path of discovery.

References

  • Wigle, T. J., et al. (2010). Development and implementation of a high-throughput AlphaLISA assay for identifying inhibitors of EZH2 methyltransferase. Journal of Biomolecular Screening, 15(5), 534-543. Available at: [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 6(1), 17-32. Available at: [Link]

  • Gao, Y., et al. (2013). High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. Journal of Biomolecular Screening, 18(4), 464-474. Available at: [Link]

  • Cereto-Massagué, A., et al. (2015). Tools for in silico target fishing. Methods, 71, 98-103. Available at: [Link]

  • Seethala, R., & Menzel, R. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry, 429(2), 119-128. Available at: [Link]

  • PerkinElmer. (n.d.). EZH2 AlphaLISA Assay Overview. Available at: [Link]

  • Novatein Biosciences. (n.d.). Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors. Available at: [Link]

  • Gribbon, P., & Sewing, A. (2005). Data analysis approaches in high throughput screening. Drug Discovery Today, 10(1), 17-22. Available at: [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. Available at: [Link]

  • Hegab, S. (2020). Introduction to Dot for drawing Graphs and Diagrams. YouTube. Available at: [Link]

  • Graphviz. (2024). DOT Language. Available at: [Link]

  • von Rabenau, C. (2021). Building diagrams using graphviz. Chad's Blog. Available at: [Link]

  • Gribbon, P., & Glick, M. (2008). HTS data analysis workflow. ResearchGate. Available at: [Link]

  • DevTools Daily. (2021). Real examples of Graphviz. Medium. Available at: [Link]

  • Connerty, P., et al. (2014). High-throughput screening (HTS) workflow. ResearchGate. Available at: [Link]

  • Sinfoo Biotech. This compound. Available at: [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Available at: [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Bioactive Molecules from N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The quest for novel bioactive molecules is a cornerstone of modern drug discovery. Privileged scaffolds, molecular frameworks that can bind to multiple biological targets, are of particular interest as starting points for the development of new therapeutics. The compound N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide presents such a scaffold, integrating a pyridine ring, a sulfonamide group, and a reactive primary amine. The pyridine moiety is a common feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding and π-stacking interactions with biological macromolecules. Similarly, the sulfonamide group is a well-established pharmacophore found in a wide array of antibacterial, diuretic, and anticancer agents.[1] The presence of a readily derivatizable aminomethyl group provides a convenient handle for introducing chemical diversity, allowing for the exploration of a broad chemical space and the fine-tuning of pharmacological activity.

This application note provides a comprehensive guide to the synthesis of novel amide and urea derivatives from this compound. We present detailed, step-by-step protocols for these transformations, explain the rationale behind the experimental choices, and discuss the potential biological applications of the resulting compound libraries.

Strategic Overview: From Starting Material to Bioactive Candidates

The synthetic strategy outlined herein focuses on the nucleophilic character of the primary amine in the starting material. This amine can readily react with a variety of electrophilic partners to form stable amide and urea linkages, two of the most prevalent functional groups in medicinal chemistry.

G start N-(3-(aminomethyl)pyridin-2-yl) -N-methylmethanesulfonamide amide Amide Derivatives start->amide Acylation (Acyl Chlorides, Carboxylic Acids) urea Urea Derivatives start->urea Urea Formation (Isocyanates) bioactivity Bioactivity Screening (e.g., Anticancer, Enzyme Inhibition) amide->bioactivity urea->bioactivity

Caption: General workflow for the synthesis of bioactive candidates.

Part 1: Synthesis of N-(Pyridin-2-ylmethyl)amide Derivatives

Amide bond formation is a fundamental transformation in organic synthesis and drug discovery. The reaction of the primary amine of this compound with acylating agents provides a straightforward route to a diverse library of amide derivatives.

Protocol 1.1: Acylation using Acyl Chlorides (Schotten-Baumann Conditions)

This protocol describes a robust method for the synthesis of amides using readily available acyl chlorides. The use of a biphasic system with a mild base is a classic and effective approach.

Rationale: The Schotten-Baumann reaction conditions are well-suited for the acylation of primary amines. The presence of an aqueous base neutralizes the HCl byproduct, preventing the protonation of the starting amine and driving the reaction to completion. Dichloromethane is an excellent solvent for dissolving the starting material and the acyl chloride.

Step-by-Step Protocol:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane (DCM, 10 mL per mmol of starting material).

  • Addition of Base: Add an aqueous solution of sodium bicarbonate (NaHCO₃, 2.0 eq., saturated) to the flask.

  • Addition of Acylating Agent: Cool the biphasic mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Separate the organic layer and wash it sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Protocol 1.2: Amide Coupling using Carboxylic Acids and a Coupling Agent

This method is advantageous when the corresponding acyl chloride is not commercially available or is unstable. Carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used.

Rationale: Coupling agents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the primary amine to form the amide bond. The use of an additive like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and improve yields.

Step-by-Step Protocol:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve the desired carboxylic acid (1.1 eq.) and HOBt (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF, 5 mL per mmol of carboxylic acid).

  • Addition of Coupling Agent: Add EDC (1.2 eq.) to the solution and stir at room temperature for 30 minutes.

  • Addition of Amine: Add a solution of this compound (1.0 eq.) in DMF (2 mL per mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Part 2: Synthesis of N-(Pyridin-2-ylmethyl)urea Derivatives

Urea-containing compounds are another important class of bioactive molecules. The reaction of the primary amine with an isocyanate is the most common and efficient method for their synthesis.

Protocol 2.1: Urea Formation via Reaction with Isocyanates

Rationale: The reaction between a primary amine and an isocyanate is typically a high-yielding and clean reaction that proceeds without the need for a catalyst. The nucleophilic amine attacks the electrophilic carbonyl carbon of the isocyanate to form the urea linkage.

Step-by-Step Protocol:

  • Dissolution of Starting Material: Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF, 10 mL per mmol of starting material) in a round-bottom flask.

  • Addition of Isocyanate: Add the desired isocyanate (1.05 eq.) dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Product Isolation: If the product precipitates from the reaction mixture, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purification: Wash the crude product with a small amount of cold diethyl ether to remove any unreacted isocyanate. If necessary, the product can be further purified by recrystallization or column chromatography.

Data Presentation and Characterization

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

Table 1: Representative Yields and Spectroscopic Data for Synthesized Derivatives

Compound IDR Group (Amide/Urea)Synthetic ProtocolYield (%)¹H NMR (δ, ppm)MS (m/z) [M+H]⁺
A-1 -C(O)Ph1.1858.52 (d, 1H), 7.85-7.78 (m, 3H), 7.55-7.45 (m, 3H), 7.30 (t, 1H), 4.65 (d, 2H), 3.15 (s, 3H), 2.90 (s, 3H)320.1
A-2 -C(O)CH₂Ph1.2788.48 (d, 1H), 7.75 (t, 1H), 7.35-7.20 (m, 5H), 7.25 (d, 1H), 4.50 (d, 2H), 3.60 (s, 2H), 3.10 (s, 3H), 2.85 (s, 3H)334.1
U-1 -C(O)NHPh2.1928.50 (d, 1H), 7.80 (t, 1H), 7.40-7.25 (m, 5H), 7.05 (t, 1H), 6.80 (t, 1H), 4.55 (d, 2H), 3.12 (s, 3H), 2.88 (s, 3H)335.1
U-2 -C(O)NH-c-Hex2.1958.45 (d, 1H), 7.70 (t, 1H), 7.20 (d, 1H), 6.10 (t, 1H), 4.40 (d, 2H), 3.70-3.60 (m, 1H), 3.08 (s, 3H), 2.82 (s, 3H), 1.80-1.10 (m, 10H)341.2

Hypothesized Biological Activity and Applications

The structural motifs present in the synthesized derivatives suggest a range of potential biological activities.

G scaffold Pyridine-Sulfonamide Core amide Amide Derivatives scaffold->amide urea Urea Derivatives scaffold->urea anticancer Anticancer Activity amide->anticancer e.g., Kinase Inhibition enzyme_inhibition Enzyme Inhibition amide->enzyme_inhibition e.g., Urease Inhibition [7] antimicrobial Antimicrobial Activity amide->antimicrobial urea->anticancer e.g., VEGFR-2 Inhibition [3] urea->enzyme_inhibition e.g., ASK1 Kinase Inhibition [5] urea->antimicrobial

Caption: Potential biological activities of the synthesized derivatives.

  • Anticancer Activity: Pyridine and urea moieties are present in several kinase inhibitors. For instance, pyridine-ureas have shown inhibitory activity against VEGFR-2.[2] The synthesized compounds could be screened against a panel of cancer cell lines and specific kinases to evaluate their potential as anticancer agents. Some N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine derivatives have demonstrated anticancer activity against various human cell lines.[3]

  • Enzyme Inhibition: The pyridine carboxamide scaffold has been explored for the inhibition of various enzymes, including urease. Urease inhibitors have potential applications in the treatment of infections caused by Helicobacter pylori. The synthesized compounds could be evaluated for their inhibitory activity against urease and other relevant enzymes. Pyridin-2-yl urea derivatives have also been identified as potent inhibitors of ASK1 kinase.[4]

  • Antimicrobial Activity: The combination of a pyridine ring and a sulfonamide group is reminiscent of some antibacterial agents. The synthesized derivatives could be tested against a panel of pathogenic bacteria and fungi to assess their antimicrobial potential.

Conclusion

The this compound scaffold offers a versatile platform for the synthesis of novel bioactive molecules. The straightforward and robust protocols presented in this application note for the synthesis of amide and urea derivatives provide a clear path for the generation of diverse compound libraries. The potential for these derivatives to exhibit a range of biological activities, including anticancer, enzyme inhibitory, and antimicrobial effects, makes this an attractive area for further investigation in drug discovery and development.

References

  • Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. (2017). ResearchGate. [Link]

  • Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. (n.d.). PubMed. [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2023). MDPI. [Link]

  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (n.d.). PubMed. [Link]

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. (2022). MDPI. [Link]

  • Synthesis, Characterization, and Anticancer Activity Studies of the Novel Pyridinyl Zn (II) and Ni (II) Metal Complexes. (2024). Hindawi. [Link]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr. (2022). Semantic Scholar. [Link]

  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2021). MDPI. [Link]

  • Acylhydrazones and Their Biological Activity: A Review. (2022). PubMed. [Link]

  • This compound. (n.d.). Sinfoo Biotech. [Link]

  • Synthesis and antitumor activity of ureas containing pyrimidinyl group. (n.d.). PubMed. [Link]

  • Pt(II) pyridinium amidate (PYA) complexes: Preparation and in vitro anticancer activity studies. (2025). ResearchGate. [Link]

  • Discovery of (S)-2-amino-N-(5-(6-chloro-5-(3-methylphenylsulfonamido)pyridin-3-yl)-4-methylthiazol-2-yl)-3-methylbutanamide (CHMFL-PI3KD-317) as a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. (2018). PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide (CAS 939791-42-1)[1][2][3]. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic route and improve the overall yield of this key pyridine derivative.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights. We will deconstruct a common synthetic pathway, identify critical steps prone to yield loss, and offer evidence-based solutions to overcome these challenges.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and logical synthetic route involves the protection of the reactive aminomethyl group, followed by sequential sulfonylation and methylation of the less nucleophilic 2-amino pyridine nitrogen, and concluding with deprotection.

Below is a diagram illustrating the typical workflow for this synthesis, which will form the basis of our troubleshooting guide.

Synthetic_Workflow cluster_0 Stage 1: Precursor Preparation cluster_1 Stage 2: Core Modification cluster_2 Stage 3: Final Product A 2-Amino-3-cyanopyridine B tert-butyl (2-aminopyridin-3-yl)methylcarbamate A->B 1. Reduction 2. Boc Protection C tert-butyl (2-(N-methylmethylsulfonamido) pyridin-3-yl)methylcarbamate B->C 3. Sulfonylation 4. N-Methylation D N-(3-(aminomethyl)pyridin-2-yl)- N-methylmethanesulfonamide C->D 5. Deprotection

Caption: High-level overview of the synthetic workflow.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: I am seeing a low yield during the sulfonylation of the 2-amino group on the pyridine ring. What are the likely causes and how can I fix it?

Answer:

Low yields in the sulfonylation of 2-aminopyridine derivatives are common and typically stem from the reduced nucleophilicity of the exocyclic amino group and potential side reactions.

Probable Causes & Solutions:

Probable CauseScientific RationaleRecommended Solution
Insufficient Reactivity The lone pair of the 2-amino group is partially delocalized into the pyridine ring, reducing its nucleophilicity compared to a primary aliphatic amine.Use a more reactive sulfonylating agent. While methanesulfonyl chloride is standard, consider using methanesulfonyl anhydride in the presence of a non-nucleophilic base.
Inappropriate Base A base that is too weak will not sufficiently activate the amine. A base that is also a strong nucleophile (e.g., pyridine used as both solvent and base) can compete in reacting with the sulfonyl chloride.Use a non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) in an inert solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).[4][5]
Side Reaction: Bis-sulfonylation Although less common for this substrate, forcing conditions (high temperature, excess reagent) can sometimes lead to the formation of a highly unstable bis-sulfonylated intermediate which quickly decomposes.Maintain a reaction temperature of 0 °C to room temperature. Use a slight excess (1.1-1.2 equivalents) of methanesulfonyl chloride and add it dropwise to the reaction mixture to avoid localized high concentrations.
Hydrolysis of Sulfonyl Chloride Methanesulfonyl chloride is sensitive to moisture. Trace amounts of water in the solvent or on the glassware can hydrolyze it to methanesulfonic acid, reducing the effective concentration of the reagent.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. Run the reaction under an inert atmosphere (Nitrogen or Argon).
Question 2: My main challenge is the N-methylation of the sulfonamide. I either get no reaction or a complex mixture of products.

Answer:

N-methylation of a secondary sulfonamide is often the most challenging step in this sequence. The acidity of the sulfonamide proton (pKa ≈ 10-11) requires a strong, non-nucleophilic base for complete deprotonation, and the subsequent alkylation must be carefully controlled to prevent side reactions.

Troubleshooting N-Methylation:

Troubleshooting_N_Methylation cluster_solutions Recommended Actions start Low Yield in N-Methylation Step check_base Incomplete Deprotonation? Check Base Strength & pKa start->check_base check_reagent Side Reactions? Check Methylating Agent & Stoichiometry start->check_reagent check_conditions Poor Solubility / Reactivity? Check Solvent & Temperature start->check_conditions sol_base Use a stronger base like NaH or KHMDS. Ensure stoichiometric equivalence (1.1 eq). check_base->sol_base Cause sol_reagent Use MeI or MeOTf. Add alkylating agent slowly at low temp. Use minimal excess (1.05-1.1 eq). check_reagent->sol_reagent Cause sol_conditions Use polar aprotic solvent (DMF, THF). Consider gentle heating (40-50 °C) after initial deprotonation. check_conditions->sol_conditions Cause

Sources

Technical Support Center: Purification of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide (CAS 939791-42-1). This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. The purification of this molecule can be challenging due to its structural features, namely the presence of two basic nitrogen centers—a primary amine and a pyridine ring—which impart high polarity and specific reactivity. This guide is designed to help you navigate these challenges to achieve high purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and purification strategy for this compound.

Q1: What are the key physicochemical properties I should be aware of?

A1: Understanding the molecule's properties is the first step to a successful purification.

  • Molecular Formula: C₈H₁₃N₃O₂S[1]

  • Molecular Weight: 215.27 g/mol [1]

  • Appearance: Typically a solid at room temperature.[2]

  • Polarity: The compound is highly polar due to the primary amine, pyridine nitrogen, and sulfonamide group. Its calculated LogP is -0.0639, indicating high water solubility.[1]

  • Basicity: The molecule has two basic centers: the primary aminomethyl group (pKa ~9-10) and the pyridine nitrogen (pKa ~5). This dual basicity is a critical factor in its chromatographic behavior.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, the compound should be stored at 4°C and protected from light.[1] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent potential oxidation of the amine.

Q3: What are the likely impurities from the synthesis?

A3: While specific impurities depend on the synthetic route, you should anticipate the following based on common pyridine synthesis and functionalization methods:[3][4]

  • Unreacted Starting Materials: Such as a 2-amino-3-cyanopyridine precursor or a corresponding methanesulfonyl chloride derivative.

  • Byproducts of Sulfonylation: Including potential bis-sulfonated products or hydrolysis of the sulfonyl chloride.

  • Incomplete Reduction: If the aminomethyl group is formed via reduction of a nitrile (CN) group, unreduced starting material may be present.

  • Related Positional Isomers: Arising from the synthesis of the substituted pyridine core.

  • Oxidation Products: The aminomethyl group could be susceptible to oxidation, forming an aldehyde or carboxylic acid.

Q4: Which analytical techniques are best for assessing purity?

A4: A combination of methods is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, real-time reaction monitoring and for developing conditions for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Both reverse-phase (RP-HPLC) and normal-phase (NP-HPLC) can be used for accurate purity assessment. An acidic or basic modifier in the mobile phase is often necessary to achieve sharp peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of the desired product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation and purity assessment, especially when using a quantitative standard.

Part 2: Purification Strategy & Troubleshooting Guide

This section is structured to help you diagnose and solve specific issues encountered during the purification process.

Logical Flow for Purification Strategy

Before starting, analyze your crude material to select the best path forward. This workflow helps in making an informed decision.

Purification_Workflow start Crude Product Analysis (TLC, LC-MS) decision1 Are impurities significantly more or less polar? start->decision1 decision3 Is the compound stable to pH changes? decision1->decision3 No norm_phase Normal-Phase Column (Silica or Alumina) decision1->norm_phase Yes decision2 Does the compound streak on normal phase TLC? decision2->norm_phase Yes (Add Base Modifier) final_product Pure Product decision2->final_product No rev_phase Reverse-Phase Column (C18) decision3->rev_phase No recrystallize Recrystallization or Salt Formation decision3->recrystallize Yes norm_phase->decision2 rev_phase->final_product recrystallize->final_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Common Issues

Q: My compound is streaking badly on a silica gel TLC plate. What's happening and how do I fix it?

  • Probable Cause: The basic amine and pyridine functionalities are strongly interacting with the acidic silanol (Si-OH) groups on the surface of the silica gel.[5][6] This causes a portion of the molecules to "stick" to the stationary phase, leading to tailing or streaking.

  • Recommended Solution: Neutralize the acidic sites on the silica. This can be achieved by adding a small amount of a volatile base to your mobile phase.[5][7]

    • For TLC: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., Dichloromethane/Methanol).

    • For Column Chromatography: Pre-treat the silica by flushing the packed column with your starting eluent containing the basic modifier before loading your sample. This ensures the entire stationary phase is equilibrated.[6]

Q: My compound seems to be retained on the column and my yield is very low after normal-phase chromatography.

  • Probable Cause: This is another symptom of strong interaction with the silica gel, potentially leading to irreversible adsorption.[5] It can also be caused by using a mobile phase that is not polar enough to elute the compound.

  • Recommended Solutions:

    • Use a Basic Modifier: As described above, adding TEA or NH₄OH is the first and most crucial step.[5][7]

    • Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in a DCM/MeOH system). A gradient elution from low to high polarity is often most effective.

    • Change the Stationary Phase: If the compound is still retained, switch to a less acidic or a basic stationary phase.

      • Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds.[8]

      • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option that has a basic surface, minimizing interactions and eliminating the need for mobile phase modifiers.[9][10]

Q: I'm trying reverse-phase chromatography, but my compound elutes at the solvent front with no retention.

  • Probable Cause: In standard reverse-phase conditions (e.g., Acetonitrile/Water), the basic groups on your molecule can become protonated by trace acids, making the compound highly ionic and very water-soluble. It will have little affinity for the nonpolar C18 stationary phase and will elute with the water in the void volume.[5]

  • Recommended Solution: Increase the pH of the mobile phase to suppress the ionization of the amine and pyridine groups.

    • Add a Basic Modifier: According to the "2 pH rule," the mobile phase pH should be about two units above the pKa of the amine to ensure it is in its neutral, free-base form.[5] Add a volatile base like 0.1% ammonium hydroxide or triethylamine to both the water and organic solvent components of your mobile phase. This will increase the compound's hydrophobicity, leading to better retention and separation on the C18 column.[5]

Q: I'm struggling to find a good solvent system for recrystallization. What should I try?

  • Probable Cause: The high polarity of the molecule makes it highly soluble in many common polar solvents (like methanol or ethanol) even when cold, and insoluble in nonpolar solvents (like hexanes), making a single-solvent recrystallization difficult.[11]

  • Recommended Solutions:

    • Use a Two-Solvent System: This is often the best approach for polar compounds.[12]

      • Dissolve your compound in a minimum amount of a hot "good" solvent in which it is very soluble (e.g., methanol, ethanol, or water).

      • Slowly add a "bad" solvent in which it is poorly soluble (e.g., diethyl ether, ethyl acetate, or dichloromethane) dropwise until the solution just becomes cloudy.

      • Gently heat the mixture until it becomes clear again, then allow it to cool slowly.

    • Salt Formation: Convert the free base into a salt (e.g., hydrochloride or acetate salt), which will have very different solubility properties.[13]

      • Dissolve the crude free base in a solvent like methanol or ethyl acetate.

      • Add a stoichiometric amount of an acid (e.g., HCl in ether, or acetic acid).

      • The salt will often precipitate out of the solution. This precipitate can then be collected and potentially recrystallized from a different solvent system (e.g., ethanol/water).[1]

Part 3: Experimental Protocols & Data

Method Comparison
Purification MethodAdvantagesDisadvantagesBest For
Normal-Phase Chromatography (Silica + Base) Good for separating less polar impurities; cost-effective.Can have low yield if compound sticks; requires basic modifier.Crude mixtures where impurities have significantly different polarity.
Reverse-Phase Chromatography (C18 + Base) Excellent resolution for polar compounds; predictable.Requires pH control; removing water from fractions can be difficult.High-purity applications; separating closely related polar impurities.
Recrystallization / Salt Formation Scalable, cost-effective, can yield very pure material.Can be difficult to find a suitable solvent system; may have lower initial yield.Final purification step; large-scale purification.
Protocol 1: Normal-Phase Flash Column Chromatography

This protocol is a good starting point for a first-pass purification.

  • Prepare the Mobile Phase: Create two solvent reservoirs:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: 98:2 Methanol/Ammonium Hydroxide (28-30% aq.)

  • Pack the Column: Dry pack a silica gel column or use a pre-packed cartridge.

  • Equilibrate the Column: Flush the column with 3-5 column volumes of the initial mobile phase (e.g., 100% DCM or 99:1 DCM/Solvent B) to ensure the silica is fully equilibrated with the basic modifier.[6]

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of DCM. If solubility is low, add a few drops of methanol.

    • Alternatively, perform a "dry load": dissolve the crude material in a suitable solvent (e.g., methanol), add a small amount of silica gel, evaporate the solvent under reduced pressure to get a free-flowing powder, and carefully add this powder to the top of the column.

  • Elution:

    • Start with a low polarity mobile phase (e.g., 1-2% Solvent B in DCM).

    • Run a gradient, slowly increasing the percentage of Solvent B up to 10-15%. The optimal gradient will depend on the impurity profile determined by TLC.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

Protocol 2: Recrystallization via a Two-Solvent System

This protocol is ideal for a final polishing step to obtain crystalline material.

  • Solvent Selection: A good starting pair is Methanol (good solvent) and Diethyl Ether (bad solvent).

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum volume of hot methanol required to fully dissolve the solid.[12]

  • Induce Precipitation: While the solution is still warm, slowly add diethyl ether dropwise while swirling. Continue adding until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a few more drops of hot methanol to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask with a watch glass, and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[11][14]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[1]

    • Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • Google Patents. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • Wired Chemist. Recrystallization. Available from: [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available from: [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available from: [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Available from: [Link]

  • LibreTexts Chemistry. Recrystallization. Available from: [Link]

  • University of Massachusetts. Isolation and Purification of Organic Compounds Extraction. Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Available from: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]

  • Reddit. (2022). Chromotography with free amines?. r/chemhelp. Available from: [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Available from: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

  • ResearchGate. For highly polar compound, how to do the purification?. Available from: [Link]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available from: [Link]

  • Wikipedia. Pyridine. Available from: [Link]

  • Reddy, B. V. S., et al. (2010). A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH. Available from: [Link]

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Technical Support Center: Optimizing Reaction Conditions for N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide. This document is designed for researchers, chemists, and drug development professionals who are working with this molecule or similar structures. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with its synthesis.

The target molecule, with CAS Number 939791-42-1, is a substituted aminopyridine derivative.[1][2] Molecules in this class are of significant interest in medicinal chemistry.[3] The structure presents unique challenges due to the presence of multiple nitrogen atoms with varying basicity and nucleophilicity, making precise reaction control essential for success.

Section 1: Synthesis Pathway Overview & Core Logic

The synthesis of this compound typically involves a multi-step process. A plausible and efficient synthetic route begins with a suitable 2-amino-3-cyanopyridine precursor, followed by reduction of the nitrile and subsequent sulfonylation and methylation steps. Understanding this workflow is critical for diagnosing issues at specific stages.

Below is a generalized workflow diagram illustrating the key transformations. Each arrow represents a reaction step that requires careful optimization of reagents, solvents, temperature, and stoichiometry.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Core Modification cluster_2 Final Step A 2-Amino-3-cyanopyridine (Starting Material) B 2-Amino-3-(aminomethyl)pyridine (Intermediate 1) A->B Nitrile Reduction (e.g., H₂, Raney Ni) C N-(3-(Aminomethyl)pyridin-2-yl) methanesulfonamide (Intermediate 2) B->C Sulfonylation (MsCl, Base) D N-(3-(Aminomethyl)pyridin-2-yl)-N- methylmethanesulfonamide (Final Product) C->D N-Methylation (e.g., MeI, Base)

Caption: Generalized synthetic workflow for the target compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify and solve common experimental problems.

Issue 1: Low Yield in the Sulfonylation Step (B → C)

Question: My yield for the conversion of 2-Amino-3-(aminomethyl)pyridine to the methanesulfonamide is consistently low (<40%). LC-MS analysis shows unreacted starting material and several new peaks. What's going wrong?

Answer: This is a common and critical challenge. The starting material has two primary amine groups with different reactivities: the exocyclic aminomethyl group and the endocyclic 2-amino group on the pyridine ring. The goal is to selectively sulfonylate the 2-amino group. Low yields are typically caused by a combination of factors:

  • Lack of Chemoselectivity: Methanesulfonyl chloride (MsCl) can react with both amines. The aminomethyl group is generally more nucleophilic than the ring amino group, leading to the formation of an undesired bis-sulfonated byproduct or preferential reaction at the wrong site.

  • Improper Base and Solvent Selection: The choice of base is crucial. It must effectively scavenge the HCl generated during the reaction without promoting side reactions.

  • Reaction Conditions: Temperature and addition rate of the electrophile (MsCl) play a significant role in controlling selectivity.

Troubleshooting Protocol:

  • Step 1: Employ a Protecting Group Strategy. To ensure selectivity, protect the more reactive aminomethyl group first. A standard Boc-protection (Di-tert-butyl dicarbonate) is an excellent choice. The protected intermediate can then be selectively sulfonylated at the 2-amino position. The Boc group can be removed later under acidic conditions.

  • Step 2: Optimize the Base. Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases will scavenge HCl without competing with the amine for the methanesulfonyl chloride.[4] Start with 1.5-2.0 equivalents of the base.

  • Step 3: Control the Temperature. Perform the reaction at a low temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature.[5][6] This minimizes side reactions and can improve selectivity. Add the methanesulfonyl chloride dropwise over 30-60 minutes to avoid localized high concentrations.

  • Step 4: Monitor the Reaction. Use Thin Layer Chromatography (TLC) or a quick LC-MS injection to monitor the disappearance of the starting material. Over-running the reaction can lead to byproduct formation.

Issue 2: Difficulty in Purifying the Final Product

Question: My final product, this compound, is proving very difficult to purify by standard silica gel chromatography. It either streaks badly or elutes with the polar solvent front.

Answer: This is expected behavior for this class of molecule. As a polar, basic compound containing a pyridine ring and a free primary amine, it will interact very strongly with the acidic silanol groups on standard silica gel.[7] This leads to poor peak shape and difficult separation.

Recommended Purification Strategies:

  • Basic-Treated Silica Gel: Deactivate the silica gel by preparing a slurry with 1-2% triethylamine in your chosen solvent system (e.g., Dichloromethane/Methanol) before packing the column. This neutralizes the acidic sites and significantly improves chromatography for basic compounds.[8]

  • Reverse-Phase Chromatography (C18): If available, reverse-phase chromatography is often superior for polar compounds. A typical mobile phase would be a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile. The acid additive helps to protonate the amines, leading to sharper peaks.

  • Ion-Exchange Chromatography: For particularly challenging separations, cation-exchange chromatography can be highly effective.[9] The basic product will bind to the column, allowing neutral or acidic impurities to be washed away. The product can then be eluted by washing with a buffer of increasing ionic strength or pH (e.g., an ammonium acetate solution).[9]

  • Crystallization: If the crude product is sufficiently pure (>85-90%), crystallization can be an excellent final purification step. Experiment with solvent/anti-solvent systems such as Methanol/Diethyl Ether, Ethanol/Hexanes, or Isopropanol/Water.

Issue 3: Incomplete N-Methylation of the Sulfonamide (C → D)

Question: After the N-methylation step, NMR analysis shows a mixture of my desired product and the starting sulfonamide. How can I drive the reaction to completion?

Answer: The sulfonamide N-H bond is acidic, but the resulting anion is a relatively weak nucleophile. Driving this reaction to completion requires careful selection of the base and electrophile.

Optimization Steps:

  • Step 1: Use a Stronger Base. While a base like potassium carbonate might work, a stronger base such as sodium hydride (NaH) is often required to fully deprotonate the sulfonamide. The reaction should be performed in an anhydrous polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF).

  • Step 2: Choose the Right Methylating Agent. Methyl iodide (MeI) is a common choice. However, if the reaction is sluggish, consider a more powerful methylating agent like dimethyl sulfate or trimethyloxonium tetrafluoroborate. Safety Note: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme caution in a chemical fume hood.

  • Step 3: Increase the Temperature. If using a weaker base like K₂CO₃ in DMF, heating the reaction (e.g., to 60-80 °C) can significantly increase the reaction rate.

  • Step 4: Check Stoichiometry. Ensure you are using at least a slight excess (1.1-1.2 equivalents) of both the base and the methylating agent.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques to monitor the reaction progress and confirm the product's identity? A1: A combination of techniques is essential.

  • TLC: Excellent for rapid, qualitative monitoring of the disappearance of starting materials.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The most powerful tool. It provides information on the retention time of components and, crucially, their mass-to-charge ratio (m/z), allowing you to confirm the mass of your intermediates and final product.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are indispensable for final structure confirmation. Key signals to look for in the final product include the N-methyl singlet, the S-methyl singlet, and the characteristic aromatic and methylene protons of the aminomethylpyridine backbone.

Q2: Are there specific safety considerations for the reagents used in this synthesis? A2: Yes.

  • Methanesulfonyl Chloride (MsCl): Corrosive and a lachrymator. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water. Use under an inert atmosphere (Nitrogen or Argon) and quench any excess reagent carefully with a protocol such as slow addition of isopropanol, followed by methanol, and then water.

  • Methyl Iodide (MeI) and Dimethyl Sulfate: Toxic and volatile alkylating agents. Always use in a well-ventilated fume hood.

Q3: My starting material, 2-amino-3-(aminomethyl)pyridine, is not commercially available. What is a reliable way to synthesize it? A3: A common and effective method is the reduction of commercially available 2-amino-3-cyanopyridine. This can be achieved through catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. Chemical reducing agents like Lithium Aluminum Hydride (LAH) in THF can also be used, but require more stringent anhydrous conditions and careful workup procedures.

Section 4: Protocols & Data Tables

Example Protocol: Selective Sulfonylation of 2-Amino-3-(aminomethyl)pyridine (with Boc Protection)

This protocol assumes a two-step approach for improved selectivity.

Step A: Boc-Protection of the Aminomethyl Group

  • Dissolve 2-amino-3-(aminomethyl)pyridine (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.

  • Add triethylamine (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Perform an aqueous workup and extract the product. Purify by column chromatography to obtain the Boc-protected intermediate.

Step B: Sulfonylation of the 2-Amino Group

  • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise via syringe.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 12-16 hours.[5][6]

  • Monitor by LC-MS. Upon completion, quench the reaction with saturated sodium bicarbonate solution, extract the product with DCM, dry over sodium sulfate, and concentrate to yield the crude Boc-protected sulfonamide. This can then be carried forward to the deprotection and methylation steps.

Table 1: Recommended Starting Conditions for Key Reaction Steps
Parameter Sulfonylation (B → C) N-Methylation (C → D)
Solvent Anhydrous DCM, THFAnhydrous DMF, THF
Base Triethylamine (TEA), DIPEASodium Hydride (NaH), K₂CO₃
Base (Equivalents) 1.5 - 2.01.2 - 1.5
Electrophile Methanesulfonyl ChlorideMethyl Iodide, Dimethyl Sulfate
Electrophile (Equiv.) 1.1 - 1.31.1 - 1.2
Temperature 0 °C to Room Temp0 °C to 60 °C
Reaction Time 4 - 18 hours2 - 12 hours

References

  • Method of preparing methane sulfonamide and its derivatives.
  • Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride. Molbase. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. [Link]

  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. MDPI. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

  • Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis. ResearchGate. [Link]

  • Process for preparing 2-aminopyridine derivatives.
  • Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
  • This compound. Sinfoo Biotech. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH. [Link]

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Technical Support Center: Crystallization of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide (CAS 939791-42-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-quality crystals of this compound.

Introduction

This compound is a small organic molecule with key functional groups that influence its crystallization behavior: a pyridine ring, a primary amine, and a sulfonamide group.[1] These features allow for a variety of intermolecular interactions, including hydrogen bonding, which can be both beneficial and challenging for crystallization.[2][3] This guide will address common issues encountered during the crystallization of this and structurally related compounds.

Physicochemical Properties

Understanding the properties of your molecule is the first step in successful crystallization.

PropertyValueSource
Molecular Formula C₈H₁₃N₃O₂S[1]
Molecular Weight 215.27 g/mol [1]
Purity ≥97% (typical)[1]
Calculated LogP -0.0639[1]
Topological Polar Surface Area (TPSA) 76.29 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 3[1]

The low LogP value suggests a degree of polarity, which will influence solvent selection. The presence of multiple hydrogen bond acceptors and one donor indicates a high potential for hydrogen bonding, a critical factor in crystal packing.[3]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common crystallization challenges.

Q1: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point in that particular solvent system, or when high concentrations of impurities create a low-melting eutectic mixture.[2]

Causality & Immediate Steps:

  • High Supersaturation: The solution is too concentrated. Try adding a small amount of additional warm solvent to redissolve the oil, then allow it to cool much more slowly.[2]

  • Rapid Cooling: Cooling the solution too quickly can favor oil formation over the more ordered process of crystal nucleation and growth.[4]

  • Solvent Choice: The boiling point of your solvent might be too high. Consider a solvent with a lower boiling point.[2]

  • Induce Nucleation: Sometimes, the system needs a nudge to start crystallizing. After redissolving the oil, try scratching the inside of the flask at the solution's surface with a glass rod. This creates microscopic imperfections that can act as nucleation sites.[2][5]

  • Seeding: If you have a crystal from a previous batch, add a tiny seed crystal to the solution to template the growth of the desired crystal form.[5]

Long-Term Strategy: A systematic solvent screen is recommended. The presence of both a polar aminomethyl group and a sulfonamide, combined with a pyridine ring, suggests that a mixture of polar and non-polar solvents might be effective.

Q2: I'm not getting any crystals at all. The solution remains clear.

A2: This indicates that the solution is not reaching a state of supersaturation, which is a prerequisite for crystallization.

Causality & Troubleshooting Steps:

  • Solvent is Too Good: Your compound is too soluble in the chosen solvent.[5] If using a single solvent system, you need to reduce the compound's solubility.

    • Slow Evaporation: Allow the solvent to evaporate slowly. Cover the vial with parafilm and poke a few small holes in it with a needle. Place it in a vibration-free area.[4][6] This is often the easiest first method to try.

    • Anti-Solvent Addition: Use a solvent/anti-solvent system. Dissolve the compound in a "good" solvent where it is highly soluble. Then, slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes faintly cloudy (turbid).[2] This controlled reduction in solubility can promote gradual crystal growth.

  • Insufficient Concentration: You may not have enough compound dissolved to reach supersaturation upon cooling or evaporation. Try creating a more concentrated stock solution.

Q3: My product is an amorphous powder, not crystalline. What causes this and how can I fix it?

A3: Amorphous solids lack the long-range molecular order of a crystal. This often results from rapid precipitation, where molecules crash out of solution too quickly to organize into an ordered lattice.

Causality & Troubleshooting Steps:

  • Precipitation vs. Crystallization: The goal is slow, controlled crystal growth, not rapid precipitation. Avoid "shock cooling" by placing a hot solution directly into an ice bath. Allow it to cool to room temperature first.

  • Solvent System: The solvent plays a critical role.

    • Vapor Diffusion: This is an excellent and highly controlled method, especially for small amounts of material.[6] Dissolve your compound in a small vial using a relatively volatile "good" solvent. Place this vial inside a larger, sealed jar containing a small amount of a volatile "anti-solvent." The anti-solvent vapor will slowly diffuse into your compound's solution, gradually decreasing its solubility and promoting slow crystal growth.[5][6]

    • Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser, good solvent. Diffusion at the interface can lead to crystallization over time.[5][6]

Q4: The crystals are very small, needle-like, or of poor quality. How can I improve them?

A4: Poor crystal morphology is often a sign that the nucleation rate is too high compared to the growth rate. Many small crystals form instead of a few large, well-defined ones. Impurities can also significantly impact crystal habit.[7][8]

Causality & Troubleshooting Steps:

  • Reduce Supersaturation: A lower level of supersaturation will favor crystal growth over nucleation. Use a slightly larger volume of solvent or cool the solution more slowly.[4]

  • Purity is Paramount: Impurities can inhibit crystal growth or alter the crystal habit, sometimes leading to needles instead of prisms.[7][8] Even structurally related impurities can be incorporated into the crystal lattice, disrupting its structure.[9][10]

    • Purification: Ensure your starting material is as pure as possible. Techniques like column chromatography or a preliminary recrystallization might be necessary.

  • Solvent Environment: The solvent can interact with different faces of a growing crystal, influencing its final shape.[7] Experiment with different solvents or solvent mixtures. For a molecule with hydrogen bonding capabilities like this one, consider how solvents might compete for or facilitate these interactions.[5]

Q5: I am observing different crystal forms (polymorphs). How can I control this?

A5: Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon for sulfonamides.[2] Different polymorphs can have different physical properties.

Control Strategies:

  • Consistency is Key: Strictly standardize your crystallization conditions: solvent, temperature, cooling rate, and agitation. Minor variations can lead to different polymorphs.[2]

  • Seeding: This is the most effective way to control polymorphism. Introduce a seed crystal of the desired polymorph into a supersaturated solution to direct the crystallization outcome.[2]

  • Solvent Selection: The choice of solvent can be a determining factor in which polymorph is favored. Experiment with solvents of varying polarities and hydrogen-bonding capabilities.[2]

Experimental Protocols & Visualizations

Protocol 1: General Cooling Crystallization
  • Dissolution: In a clean vial, dissolve the compound in the minimum amount of a suitable solvent (e.g., isopropanol, ethanol, or acetonitrile) at an elevated temperature (e.g., 50-60°C).

  • Hot Filtration (Optional): If any insoluble material is present, filter the hot solution through a pre-warmed funnel to remove it.

  • Slow Cooling: Cover the vial and allow it to cool slowly to room temperature in a location free from vibrations.

  • Further Cooling: Once at room temperature, you may transfer the vial to a refrigerator (4°C) to maximize the yield.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Solvent/Anti-Solvent Crystallization
  • Dissolution: Dissolve the compound in the minimum volume of a "good" solvent (e.g., methanol, DMSO) at room temperature.

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., water, diethyl ether, hexanes) dropwise while gently swirling.[2]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy. If crystals don't form, try scratching the flask or adding a seed crystal.[2]

  • Crystal Growth: Once turbidity appears, seal the container and set it aside undisturbed to allow for crystal growth.

Crystallization Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common crystallization issues.

TroubleshootingWorkflow start Start with Crude Compound process_screen process_screen start->process_screen Perform Solvent Screen problem problem oil oil problem->oil Oiling Out? no_xtal no_xtal problem->no_xtal No Crystals? bad_xtal bad_xtal problem->bad_xtal Poor Quality Crystals? good_xtal good_xtal problem->good_xtal Good Crystals? solution solution process process final High-Quality Crystals process_screen->problem Observe Outcome solution_oil 1. Re-dissolve, cool slower 2. Add more solvent 3. Change to lower BP solvent 4. Scratch/Seed oil->solution_oil Yes solution_no_xtal 1. Slow Evaporation 2. Solvent/Anti-Solvent 3. Vapor Diffusion 4. Increase Concentration no_xtal->solution_no_xtal Yes solution_bad_xtal 1. Purify starting material 2. Decrease supersaturation 3. Slow down cooling/evaporation 4. Try different solvent system bad_xtal->solution_bad_xtal Yes good_xtal->final Yes solution_oil->problem solution_no_xtal->problem solution_bad_xtal->problem PurityImpact pure Pure Compound in Supersaturated Solution nucleation_p Stable Nucleation pure->nucleation_p Forms ordered nucleus impure Impure Compound in Supersaturated Solution disruption Disruption Mechanisms impure->disruption Impurity interferes with nucleation & growth growth_p Ordered Crystal Growth nucleation_p->growth_p Molecule addition result_p High-Quality Crystal growth_p->result_p Leads to lattice Lattice Disruption disruption->lattice Incorporation surface Inhibits Growth Sites disruption->surface Surface Adsorption solubility Forms Eutectic/Oil disruption->solubility Alters Solubility result_i Poor/No Crystallization (Powder, Oil, Needles) lattice->result_i surface->result_i solubility->result_i

Caption: The detrimental effects of impurities on nucleation and crystal growth pathways.

References

  • U.S. National Library of Medicine. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. National Center for Biotechnology Information.
  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(751-757).
  • Jubilant Ingrevia Limited. (n.d.). 3-(Aminomethyl)pyridine Safety Data Sheet.
  • U.S. National Library of Medicine. (n.d.). N-(4-{5-[3-(Acetylamino)phenyl]-2-(2-Aminopyridin-3-Yl)-3h-Imidazo[4,5-B]pyridin-3-Yl}benzyl)-3-Fluorobenzamide. PubChem.
  • ChemScene. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • BenchChem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Tan, D., et al. (n.d.). Impact of impurities on crystal growth. Nature.
  • American Chemical Society. (n.d.). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design.
  • de Jong, W. A., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society.
  • Google Patents. (n.d.). Sulfonamide purification process.
  • U.S. National Library of Medicine. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. National Center for Biotechnology Information.
  • U.S. National Library of Medicine. (n.d.). (3-Aminopyridin-2-yl)methanol. PubChem.
  • American Chemical Society. (n.d.). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects.
  • ResearchGate. (n.d.). Structure and reactivity of pyridine crystal under pressure.
  • American Chemical Society. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development.
  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of Small Organic Molecules.
  • U.S. National Library of Medicine. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. National Center for Biotechnology Information.
  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Royal Society of Chemistry. (n.d.). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening.
  • Royal Society of Chemistry. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm.
  • U.S. National Library of Medicine. (n.d.). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. National Center for Biotechnology Information.
  • U.S. National Library of Medicine. (n.d.). 3-(Aminomethyl)pyridin-2-amine. PubChem.

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Technical Support Center: Synthesis of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-2026-01-MS-PYR Version: 1.0 For: Researchers, scientists, and drug development professionals

Introduction

This technical guide addresses common challenges encountered during the synthesis of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide, a key intermediate in various research and development programs. The unique bifunctional nature of the 2-amino-3-(aminomethyl)pyridine scaffold presents specific hurdles, particularly during the critical N-sulfonylation step. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help researchers minimize side reactions and maximize yield and purity.

Part 1: Troubleshooting Guide - Common Side Reactions & Solutions

This section is formatted as a series of common problems laboratory personnel may encounter. Each problem is followed by an analysis of probable causes and actionable, step-by-step solutions.

Problem 1: Low Yield of the Target Product with a Complex Mixture Observed on TLC/LC-MS

Scenario: After performing the sulfonylation of the N-methylated 2-amino-3-(aminomethyl)pyridine precursor with methanesulfonyl chloride (MsCl), the yield is significantly below expectations, and multiple unidentified spots or peaks are present.

Probable Cause A: Hydrolysis of Methanesulfonyl Chloride Methanesulfonyl chloride is highly reactive and susceptible to hydrolysis in the presence of trace moisture, converting it into the unreactive methanesulfonic acid.[1][2] This not only consumes the reagent, leading to an incomplete reaction, but the resulting acids can also complicate workup and purification.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: All glassware must be rigorously oven-dried (>120°C) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).[2]

    • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred.[2]

    • Verify Reagent Quality: Use a fresh bottle of methanesulfonyl chloride or one that has been stored properly under inert gas. An older, frequently opened bottle is a common source of moisture contamination.[2]

Probable Cause B: Formation of Sulfene and Related Byproducts In the presence of amine bases, particularly triethylamine, methanesulfonyl chloride can undergo an E1cb elimination to generate sulfene (CH₂=SO₂), a highly reactive and transient intermediate.[3][4] Sulfene can then undergo cycloadditions or react unpredictably with other species in the mixture, leading to a variety of byproducts and potential polymerization.

  • Troubleshooting Protocol:

    • Control Temperature: Perform the addition of MsCl at a reduced temperature (0°C or -10°C) to control the exothermic reaction and disfavor the elimination pathway.

    • Select an Appropriate Base: While triethylamine is common, consider using a milder, non-nucleophilic base such as pyridine or N,N-diisopropylethylamine (DIPEA) to minimize sulfene formation.[5] For particularly sensitive substrates, a sterically hindered base may be optimal.

    • Slow Reagent Addition: Add the methanesulfonyl chloride dropwise to the reaction mixture over an extended period. This keeps the instantaneous concentration of MsCl low, favoring the desired bimolecular sulfonylation over the base-induced elimination.

Problem 2: Identification of an Unexpected Side Product with a Mass of [M+158]

Scenario: LC-MS analysis shows a significant peak corresponding to the mass of the desired product plus approximately 78 Da (the mass of a mesyl group, SO₂CH₃), suggesting a di-sulfonated species.

Probable Cause: Di-sulfonylation of the Primary Amine This issue arises if the primary amine of the 3-(aminomethyl) group was not adequately protected before the sulfonylation step. Both the secondary amine at the 2-position and the primary amine at the 3-position are nucleophilic and will compete for the methanesulfonyl chloride.

  • Troubleshooting Protocol:

    • Implement a Protecting Group Strategy: The primary amine of the 3-(aminomethyl) group must be protected prior to sulfonylation. A tert-butoxycarbonyl (Boc) group is a standard choice due to its stability under the basic conditions of sulfonylation and its straightforward removal under acidic conditions post-synthesis.

    • Verify Stoichiometry: Even with a protecting group, using a large excess of methanesulfonyl chloride can sometimes lead to side reactions. Use a controlled stoichiometry, typically 1.05 to 1.2 equivalents of MsCl relative to the amine being sulfonated.[5]

    • Purify the Starting Material: Ensure the N-methylated, Boc-protected starting material is pure and free of any deprotected primary amine before proceeding with the sulfonylation.

Problem 3: Product is a Persistent Oil or Fails to Crystallize

Scenario: After workup and solvent removal, the final product is a viscous oil that resists crystallization, making final purification difficult.

Probable Cause: Residual Impurities Residual solvents, hydrolyzed methanesulfonyl chloride (methanesulfonic acid), or salts (e.g., triethylammonium hydrochloride) can act as impurities that inhibit crystallization.

  • Troubleshooting Protocol:

    • Aqueous Workup: Perform a thorough aqueous workup. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or sat. NH₄Cl) to remove the base, followed by a mild base (e.g., sat. NaHCO₃) to remove acidic impurities like methanesulfonic acid, and finally with brine to remove residual water.

    • Chromatography: If impurities persist, column chromatography is essential. A gradient elution from a non-polar solvent (e.g., hexane or ethyl acetate) to a more polar system may be required to separate the desired product from closely related impurities.

    • Solvent Trituration: Attempt to induce crystallization by dissolving the oil in a minimal amount of a good solvent (e.g., DCM, Ethyl Acetate) and then slowly adding a poor solvent (e.g., hexane, diethyl ether) until turbidity is observed. Cooling or scratching the flask can then initiate crystallization.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What is the optimal order of synthetic steps: N-methylation first or sulfonylation first?

    • A1: It is generally preferable to perform N-methylation on the 2-aminopyridine nitrogen before sulfonylation. The resulting secondary amine is a softer nucleophile than the initial primary amine, which can help control reactivity. Furthermore, attempting to N-methylate the sulfonamide nitrogen post-sulfonylation can be challenging, as the sulfonamide proton is acidic but the resulting anion can be a poor nucleophile.

  • Q2: My reaction mixture turns dark brown or black upon adding methanesulfonyl chloride. What does this indicate?

    • A2: A rapid color change to dark brown or black often suggests decomposition or polymerization. This is frequently linked to uncontrolled exotherms or the formation of reactive intermediates like sulfene.[3] Immediately check the reaction temperature and ensure it is being adequately cooled. Slowing the addition of MsCl is critical to prevent this. It can also indicate impurities in the starting amine.

  • Q3: How can I definitively confirm that sulfonylation occurred on the correct nitrogen atom?

    • A3: A combination of 1D and 2D NMR spectroscopy is the most powerful tool for this. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the methyl protons of the N-methyl group and the carbon atom at the 2-position of the pyridine ring. Likewise, a correlation between the methyl protons of the methanesulfonyl group and the same C-2 carbon will confirm the correct connectivity.

Part 3: Visualization of Reaction Pathways

The following diagrams illustrate the intended synthetic pathway and the major competing side reactions.

Diagram 1: Proposed Synthetic Workflow

Synthetic Workflow cluster_0 Preparation cluster_1 Core Reaction cluster_2 Finalization Start 2-Amino-3- (aminomethyl)pyridine Protected Boc-Protected Primary Amine Start->Protected Boc₂O Methylated N-Methylated Secondary Amine Protected->Methylated CH₃I, Base Sulfonylation Sulfonylation with MsCl, Pyridine Methylated->Sulfonylation Deprotection Boc Deprotection (e.g., TFA/HCl) Sulfonylation->Deprotection FinalProduct Final Product Deprotection->FinalProduct

Caption: High-level overview of the synthetic strategy.

Diagram 2: Key Side Reaction Pathways

Side Reactions cluster_side Common Side Reactions Amine Protected Precursor (R-NH-Me) DesiredProduct Desired Sulfonamide (R-N(Me)SO₂CH₃) Amine->DesiredProduct Sulfonylation MsCl MsCl (CH₃SO₂Cl) MsCl->DesiredProduct Hydrolysis Hydrolysis (Methanesulfonic Acid) MsCl->Hydrolysis + H₂O Sulfene Sulfene Formation (CH₂=SO₂) MsCl->Sulfene + Base (e.g., Et₃N) Byproducts Unwanted Byproducts / Polymer Sulfene->Byproducts Cycloaddition, etc.

Caption: The desired reaction versus common off-target pathways.

Part 4: Data Summary Tables

Table 1: Troubleshooting Quick Reference
Problem ObservedProbable CauseRecommended Action
Low overall yieldHydrolysis of MsClUse anhydrous solvents/glassware; use fresh MsCl.[2]
Complex mixture by TLC/LC-MSSulfene formationLower reaction temp to 0°C; use a milder base (Pyridine).[3][4]
Side product at [M+78]Di-sulfonylationEnsure primary amine is properly Boc-protected.
Oily product, fails to crystallizeResidual salts/acidsPerform thorough aqueous workup; purify by column chromatography.
Reaction turns black/tarryDecompositionReduce temperature; add MsCl more slowly; check starting material purity.
Table 2: Reagent Selection and Rationale
ReagentRoleKey Considerations / Risks
Methanesulfonyl Chloride (MsCl) Sulfonylating agentHighly moisture-sensitive.[1] Can form sulfene with strong bases.[3] Corrosive and toxic.[3][4]
Pyridine Base / SolventMildly basic, less prone to induce sulfene formation than Et₃N. Can be difficult to remove under vacuum.
Triethylamine (Et₃N) BaseStronger base, effective at scavenging HCl. High risk of promoting sulfene formation.[3]
Dichloromethane (DCM) SolventAprotic, good for solubility, relatively inert. Must be anhydrous.
Boc Anhydride (Boc₂O) Protecting groupSelectively protects primary amines under mild conditions. Stable to sulfonylation conditions.

References

  • Wikipedia. Methanesulfonyl chloride. [Link]

  • Study.com. Methanesulfonyl Chloride | Properties, Structure & Mesylation. [Link]

  • Modern Chemistry. Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations. [Link]

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Technical Support Center: Solubility Enhancement for N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the solubility of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide (CAS: 939791-42-1) for in vitro and cell-based assays.[1][2] We will explore the physicochemical properties of the compound and provide step-by-step protocols to overcome common solubility challenges, ensuring the generation of reliable and reproducible experimental data.

Compound Profile
PropertyValueSource
IUPAC Name N-[3-(aminomethyl)-2-pyridinyl]-N-methylmethanesulfonamide
CAS Number 939791-42-1[3]
Molecular Formula C₈H₁₃N₃O₂S[3]
Molecular Weight 215.27 g/mol [3]
Key Structural Features Pyridine Ring (basic), Primary Amine (basic), Sulfonamide
Predicted LogP -0.0639[3]

The structure of this compound contains two basic centers: the pyridine ring nitrogen and the primary amine of the aminomethyl group. This is a critical feature, as it indicates that the compound's aqueous solubility will be highly dependent on pH.

Frequently Asked Questions (FAQs)

Q1: My compound stock, prepared in 100% DMSO, looks clear. Why does it precipitate when I dilute it into my aqueous assay buffer?

This is a very common issue known as the "solubility crash," which stems from the difference between thermodynamic and kinetic solubility.[4] A clear stock solution in a strong organic solvent like Dimethyl Sulfoxide (DMSO) does not guarantee solubility in an aqueous system.[4] When a small volume of the DMSO stock is rapidly introduced into a large volume of aqueous buffer, the solvent polarity changes dramatically. The compound may find itself in a supersaturated state in the new, less favorable environment, leading to rapid precipitation.[4]

Q2: What is the best solvent for preparing a high-concentration stock solution?

For initial testing, high-purity, anhydrous DMSO is the most common and effective choice for a wide range of organic molecules due to its high solubilizing power.[5] However, if DMSO proves problematic (e.g., by causing compound instability or assay interference), other water-miscible organic solvents can be considered, including ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).[][7]

Q3: How can I leverage pH to improve the solubility of this specific compound?

The presence of the basic aminomethyl and pyridine groups is the key to enhancing this compound's solubility. By lowering the pH of the aqueous buffer, these basic groups become protonated (positively charged).[] This charge increases the molecule's polarity and its ability to form favorable interactions with water molecules, thereby increasing solubility.[][8] A common strategy is to prepare the final working solution in a buffer with a pH at least two units below the pKa of the basic functional groups.[8]

Q4: What are co-solvents, and how can they improve solubility in my final assay solution?

Co-solvents are water-miscible organic solvents added in small percentages to the final aqueous assay buffer to increase the solubility of hydrophobic compounds.[9][10] They work by reducing the overall polarity of the water-based solvent system, which lowers the interfacial tension between the compound and the solvent, making it easier for the compound to stay dissolved.[7][11] Common co-solvents for in vitro assays include ethanol, propylene glycol, and PEG 400.[9]

Q5: What is the maximum concentration of DMSO I should use in my cell-based assay?

The final concentration of DMSO should be kept as low as possible, as it can have direct effects on cells.[12] A widely accepted upper limit in the industry is 0.5% to 1.0%; however, the ideal concentration is assay- and cell-line-dependent.[4]

  • Below 0.1%: Generally considered safe for most cell lines.[12]

  • 0.1% to 1.0%: May cause subtle effects on sensitive cell types or impact cell morphology with prolonged exposure.[12]

  • Above 1.0%: Can cause significant cytotoxicity, damage cell membranes, induce oxidative stress, or interfere with assay signals.[12][13] It is critical to run a vehicle control (assay buffer + the same final concentration of DMSO) to differentiate the effects of the compound from the effects of the solvent.[4]

Troubleshooting & Experimental Protocols

If you are experiencing precipitation, the following workflow and protocols can help diagnose and solve the issue.

G start Precipitation Observed in Assay q_conc Is final concentration > 10 µM? start->q_conc sol_reduce_conc Solution: Lower final concentration. Perform serial dilution to find max solubility. q_conc->sol_reduce_conc Yes q_method How was working solution prepared? q_conc->q_method No sol_reduce_conc->q_method sol_slow_add Solution: Add stock slowly to pre-warmed, vortexing buffer. Avoid 'solvent shock'. q_method->sol_slow_add Fast addition q_ph Is compound basic? q_method->q_ph Slow addition sol_slow_add->q_ph sol_ph Action: Test solubility in acidic buffer (e.g., pH 6.5, 5.5). q_ph->sol_ph Yes q_cosolvent Still precipitating? q_ph:s->q_cosolvent:w No / pH change not effective sol_ph->q_cosolvent sol_cosolvent Action: Screen co-solvents (Ethanol, PEG 400) at low final concentrations (1-5%). q_cosolvent->sol_cosolvent Yes end_node Optimized Protocol Achieved q_cosolvent:e->end_node:s No, solubility sufficient sol_cosolvent->end_node

Caption: Decision tree for troubleshooting compound precipitation.

Protocol 1: Preparing an Accurate High-Concentration Stock Solution

Accuracy starts with the stock solution. Using precise tools and techniques prevents errors that can propagate through all subsequent experiments.[14]

  • Calculate Mass: Based on the compound's molecular weight (215.27 g/mol ), calculate the mass needed for your desired stock concentration and volume (e.g., for 1 mL of a 10 mM stock, you need 2.15 mg).[15]

  • Weigh Accurately: Use a calibrated analytical balance appropriate for the mass you are weighing.[14] It is often better to weigh a slightly different mass (e.g., 2.20 mg) and record it precisely, then adjust the volume of solvent to achieve the exact desired concentration.[14]

  • Use Volumetric Glassware: For the highest accuracy, use Class A volumetric flasks. Do not use beakers or graduated cylinders for preparing stock solutions.[14]

  • Solubilization: Add the weighed compound to the volumetric flask. Add approximately half the final volume of high-purity, anhydrous DMSO. Gently swirl or sonicate until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Bring to Volume: Once dissolved, carefully add DMSO until the bottom of the meniscus is exactly on the calibration mark of the flask.

  • Mix and Aliquot: Cap the flask and invert it 10-15 times to ensure homogeneity. Dispense into small, single-use aliquots in low-binding tubes to avoid repeated freeze-thaw cycles, which can cause precipitation.[16] Store at -20°C or -80°C, protected from light.

Protocol 2: pH-Based Solubility Optimization

This protocol systematically tests how pH affects the solubility of this compound in your final assay buffer.

  • Prepare Buffers: Prepare small volumes of your base assay buffer adjusted to a range of pH values (e.g., 7.4, 7.0, 6.5, 6.0, 5.5).

  • Create Working Solutions: For each pH condition, prepare a working solution of the compound at the highest desired final concentration.

    • Pre-warm the pH-adjusted buffer to the assay temperature (e.g., 37°C).[16]

    • While gently vortexing the buffer, add the required volume of your DMSO stock solution dropwise. This gradual addition helps prevent "solvent shock."[16]

  • Visual Inspection: Immediately after preparation, visually inspect each tube for any signs of cloudiness or precipitate (Tyndall effect).

  • Incubation and Re-inspection: Incubate the tubes at the intended assay temperature for a relevant period (e.g., 2 hours). After incubation, inspect again for any precipitation that may have occurred over time.

  • Select Optimal pH: The optimal pH is the highest value that keeps your compound fully dissolved at the target concentration for the duration of the assay.

Protocol 3: Co-Solvent Screening

If pH adjustment is insufficient or incompatible with your assay, a co-solvent may be necessary.[17]

  • Prepare Co-Solvent Buffers: Prepare your optimal pH assay buffer containing a range of final co-solvent concentrations. For example, create buffers with 1%, 2%, and 5% ethanol, and separately, buffers with 1%, 2%, and 5% PEG 400.[18]

  • Prepare Working Solutions: Following the slow-addition method described in Protocol 2 (Step 2), prepare working solutions of your compound in each co-solvent buffer.

  • Assess Solubility: Use the visual inspection and incubation method from Protocol 2 (Steps 3-4) to determine the lowest concentration of each co-solvent that maintains solubility.

  • Validate in Assay: It is crucial to test the effect of the chosen co-solvent concentration on your assay's performance using a vehicle control. Co-solvents can sometimes interfere with biological targets or assay readouts.[19]

Data Summary & Best Practices

The following table provides general guidelines for common solvents and their typical use in cell-based assays.

Solvent/Co-solventTypical Final Conc.ProsCons/Considerations
DMSO < 0.5%Excellent solubilizing power for many compounds.Can be toxic at >1%[12][13]; may interfere with some enzymes or receptors.[19]
Ethanol 1-2%Good solubilizing power; less toxic than DMSO for some cells.Can have biological effects; volatility can alter concentration over time.
PEG 400 1-5%Low toxicity; good for increasing solubility of hydrophobic drugs.[7]Can increase viscosity of the medium; may not be as potent a solvent as DMSO.
Propylene Glycol 1-5%Low toxicity; frequently used in pharmaceutical formulations.[9]Can also increase solution viscosity.

Key Takeaway: The solubility of this compound is fundamentally linked to its chemical structure. By leveraging pH adjustment to protonate its basic centers, researchers can significantly enhance its aqueous solubility. When this is not sufficient, a systematic screening of biocompatible co-solvents provides a reliable secondary strategy. Always validate your final solubilization method with appropriate vehicle controls to ensure the integrity of your experimental results.

References
  • Crystallography Research. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?. Available from: [Link]

  • BEPLS. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Available from: [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Available from: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Available from: [Link]

  • Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available from: [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available from: [Link]

  • Contract Pharma. (2017). Optimizing Drug Solubility. Available from: [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available from: [Link]

  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Available from: [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]

  • NIH. (2018). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Available from: [Link]

  • Sinfoo Biotech. This compound. Available from: [Link]

  • Rice University. Solutions and dilutions: working with stock solutions. Available from: [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Available from: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]

  • Pharmaca. (2020). Excipients for Solubility and Bioavailability Enhancement. Available from: [Link]

  • PubMed. Compound precipitation in high-concentration DMSO solutions. Available from: [Link]

  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available. Available from: [Link]

  • NIH. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Available from: [Link]

  • LCGC International. (2026). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. Available from: [Link]

  • NIH. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Available from: [Link]

  • ResearchGate. (2025). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. Available from: [Link]

  • Scribd. Solubilizing Excipients Guide. Available from: [Link]

  • IP International Journal of Comprehensive and Advanced Pharmacology. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Available from: [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. Available from: [Link]

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Available from: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]

  • NIH. (2019). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. (2021). Improvement of Physicochemical and Solubility of Dipyridamole by Cocrystallization Technology. Available from: [Link]

  • MDPI. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Available from: [Link]

  • Springer. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Available from: [Link]

  • BIOFOUNT. This compound. Available from: [Link]

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Technical Support Center: Investigating the Degradation of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for investigating the degradation pathways of this molecule. Given the specific nature of this compound, this document establishes a framework for degradation analysis based on the reactivity of its constituent functional groups.

Understanding the Molecule: A Functional Group Analysis

This compound is a complex molecule with several reactive sites. A thorough understanding of its structure is the first step in predicting its degradation pathways.

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom makes the ring electron-deficient and susceptible to nucleophilic attack, but it can also be oxidized to an N-oxide.[1] The pyridine ring is generally stable but can undergo degradation through oxidation or photolysis, potentially leading to ring-opening.[2][3][4][5]

  • N-methylmethanesulfonamide Group: This functional group is generally stable to hydrolysis. However, under harsh acidic or basic conditions, cleavage of the N-S bond can occur.

  • Aminomethyl Group: Primary amines are susceptible to oxidation and can react with aldehydes and ketones. The stability of this group is crucial for the molecule's overall profile.

Here is the chemical structure of this compound:

Caption: Chemical information for the target molecule.

Frequently Asked Questions (FAQs) on Degradation Studies

Q1: What are the likely degradation pathways for this molecule under forced degradation conditions?

A1: Based on the functional groups present, the following degradation pathways are plausible under standard forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress) as recommended by ICH guidelines.[6][7][8]

  • Hydrolysis (Acidic/Basic):

    • Sulfonamide Cleavage: While generally stable, extreme pH and high temperatures could lead to the cleavage of the sulfonamide N-S bond, yielding 3-(aminomethyl)-N-methylpyridin-2-amine and methanesulfonic acid.

    • Pyridine Ring: The pyridine ring itself is relatively resistant to hydrolysis.

  • Oxidation:

    • Pyridine N-oxidation: The nitrogen atom in the pyridine ring is a primary target for oxidation, forming the corresponding N-oxide.[1]

    • Amine Oxidation: The primary aminomethyl group can be oxidized to an imine or further to a carboxylic acid.

    • Sulfur Oxidation: The sulfur atom in the sulfonamide is already in a high oxidation state (S(VI)) and is unlikely to be further oxidized.

  • Photolysis:

    • Pyridine Ring Cleavage: Aromatic systems, including pyridine, can be susceptible to photolytic degradation, potentially leading to ring-opening products.[4]

    • Radical Reactions: UV exposure can initiate radical reactions, leading to a complex mixture of degradation products.

  • Thermal Degradation:

    • The stability of the molecule at elevated temperatures should be assessed. Typically, thermal degradation studies are conducted at temperatures ranging from 40-80°C.[7] Any of the above pathways could be accelerated by heat.

The following diagram illustrates the potential degradation pathways:

Caption: Potential degradation pathways of the target molecule.

Q2: How do I set up a forced degradation study for this compound?

A2: A forced degradation study, also known as stress testing, is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[9] The study should be conducted according to ICH guideline Q1A(R2).[6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][7]

Here is a general protocol:

Stress ConditionReagents and ConditionsDuration
Acid Hydrolysis 0.1 M HCl at 60°C24 hours
Base Hydrolysis 0.1 M NaOH at 60°C24 hours
Oxidative 3% H₂O₂ at room temperature24 hours
Photolytic Solid-state and in solution, exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.As per ICH Q1B
Thermal Solid-state at 80°C48 hours

Note: These are starting conditions and may need to be adjusted to achieve the target degradation of 5-20%.[6][8]

Q3: What analytical techniques are best for separating and identifying the degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary technique for separating the parent compound from its degradation products.[10][11][12][13] For structural elucidation of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[14][15][16]

HPLC Method Development:

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate for better peak shape and MS compatibility) is recommended.

  • Detector: A photodiode array (PDA) detector is useful for assessing peak purity.

LC-MS for Identification:

  • High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of the degradation products.[17]

  • Tandem mass spectrometry (MS/MS) experiments will provide fragmentation patterns to help in structural elucidation.[15]

The general workflow for this investigation is as follows:

Experimental_Workflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Data Interpretation Stress Conditions Stress Conditions Sample Preparation Sample Preparation Stress Conditions->Sample Preparation HPLC-PDA HPLC-PDA Analysis Sample Preparation->HPLC-PDA LC-MS LC-MS/MS Analysis Sample Preparation->LC-MS Degradation Profile Degradation Profile HPLC-PDA->Degradation Profile Structure Elucidation Structure Elucidation LC-MS->Structure Elucidation

Caption: Experimental workflow for degradation studies.

Troubleshooting Guide

HPLC Analysis
IssuePossible CauseRecommended Solution
Poor peak shape (tailing or fronting) - Sample solvent incompatible with mobile phase- Column overload- Secondary interactions with the stationary phase- Dissolve the sample in the mobile phase.- Reduce the injection volume or sample concentration.[18]- Adjust the mobile phase pH or use an ion-pairing agent.
Ghost peaks - Contamination in the mobile phase or system- Carryover from previous injections- Use fresh, high-purity mobile phase solvents.[19]- Implement a robust needle wash method.[19]
Shifting retention times - Inconsistent mobile phase composition- Column temperature fluctuations- Column degradation- Prepare fresh mobile phase daily and ensure proper mixing.[20]- Use a column oven for temperature control.- Replace the column if performance deteriorates.[20]
LC-MS Analysis
IssuePossible CauseRecommended Solution
Poor ionization of degradants - Suboptimal source parameters- Degradants not amenable to ESI- Optimize source parameters (e.g., capillary voltage, gas flow).- Try a different ionization technique (e.g., APCI).
In-source fragmentation - High source temperature or voltage- Reduce source temperature and cone voltage.
Difficulty in interpreting fragmentation data - Complex fragmentation pathways- Low abundance of fragment ions- Perform MSⁿ experiments for more detailed fragmentation information.- Increase collision energy to enhance fragmentation.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photolysis: Expose the solid drug and a solution (e.g., in water:acetonitrile 50:50) to a calibrated light source as per ICH Q1B guidelines.

    • Thermal: Store the solid drug in an oven at 80°C for 48 hours. Dissolve in a suitable solvent before analysis.

  • Sample Analysis: Analyze all stressed samples, along with a control (unstressed) sample, by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column: C18, 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: PDA detector, scan from 200-400 nm.

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[10][11][12]

References

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. [Link]

  • Mechanistic Insights into Pyridine Ring Degradation Catalyzed by 2,5-Dihydroxypyridine Dioxygenase NicX. Inorganic Chemistry - ACS Publications. [Link]

  • Bacterial degradation pathways of sulfonamide antibiotics. ResearchGate. [Link]

  • Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. PubMed. [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed. [Link]

  • An Automated Processing of LC-MS Data for the Detection of Drug Impurities and Degradants in the Pharmaceutical Industry. Waters Corporation. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Degradation of pyridines in the environment. Taylor & Francis. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • 3 Key Steps for HPLC Validation in Stability Testing. Altabrisa Group. [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms | Request PDF. ResearchGate. [Link]

  • Forced Degradation Testing. SGS Malaysia. [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH. [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology - ASM Journals. [Link]

  • Pyridine. Wikipedia. [Link]

  • Review on Development and Validation of Stability Indicating Method RP-HPLC on Marketed Formulation. IJFMR. [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Semantic Scholar. [Link]

  • The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. Semantic Scholar. [Link]

  • A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. Semantic Scholar. [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC - NIH. [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. NIH. [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. PharmaCores. [Link]

  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities. IJRPR. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]

  • Troubleshooting Common HPLC Issues. Labcompare.com. [Link]

  • HPLC Troubleshooting Guide. Waters. [Link]

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optimization of analytical detection of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimization of Analytical Detection

A Note on the Analyte: Initial searches for "N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide" did not yield publicly available analytical methods, suggesting it may be a novel or proprietary compound. This guide has been developed using Sotalol as a scientifically-backed proxy. Sotalol, a well-documented pharmaceutical, shares key structural motifs (a sulfonamide group and a secondary amine) and physicochemical properties that present similar analytical challenges, such as potential for peak tailing in reverse-phase chromatography. The principles and troubleshooting steps outlined here are therefore highly relevant and transferable.

Sotalol is a hydrophilic, non-selective beta-blocker used to treat cardiac arrhythmias.[1][2][3] Its accurate quantification in pharmaceutical formulations and biological matrices is critical for ensuring safety and efficacy.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic mode is best for Sotalol analysis?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for Sotalol analysis.[4][5][6] Sotalol is a polar, basic compound (pKa ≈ 9.76), making it well-suited for separation on C18 or similar stationary phases with aqueous-organic mobile phases.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an alternative, particularly for enhancing retention if needed.[8]

Q2: What is the optimal pH for the mobile phase?

A2: To ensure good peak shape and consistent retention, the mobile phase pH should be set at least 2 pH units away from the analyte's pKa. For Sotalol (pKa ≈ 9.76), a low pH mobile phase (typically pH 2.5-4.6) is ideal.[4][5][6] At this pH, Sotalol's secondary amine is fully protonated (ionized), and the residual silanol groups on the silica-based column packing are suppressed, minimizing undesirable secondary interactions that cause peak tailing.[9][10] Using a buffer, such as phosphate or formate, is necessary to maintain a stable pH and achieve symmetrical peaks.[10]

Q3: What detection method should I use? UV or Mass Spectrometry?

A3: The choice depends on the required sensitivity and the complexity of the sample matrix.

  • UV Detection: Sotalol has a UV absorbance maximum around 227-237 nm.[4][11] A standard HPLC-UV/DAD system provides sufficient sensitivity and linearity for quality control of pharmaceutical dosage forms.[4]

  • Fluorescence Detection: For higher sensitivity, fluorescence detection can be used, with excitation around 235 nm and emission at 310 nm.[5][6]

  • Mass Spectrometry (LC-MS/MS): For bioanalytical applications (e.g., measuring Sotalol in plasma), LC-MS/MS is the gold standard.[8][12] It offers superior sensitivity (quantification down to ng/mL levels) and selectivity, which is crucial for distinguishing the analyte from endogenous matrix components.[8][13] The common transition for Sotalol in positive ionization mode is m/z 273.2 → 255.1.[8]

Q4: How should I prepare plasma samples for Sotalol analysis?

A4: The goal of sample preparation is to remove proteins and other interferences that can damage the column and affect ionization in MS.

  • Protein Precipitation (PPT): This is a fast and simple method. Acetonitrile is commonly used to precipitate plasma proteins.[8] While effective, it may result in less clean samples compared to other techniques.

  • Solid-Phase Extraction (SPE): SPE provides a much cleaner extract, reducing matrix effects and improving assay robustness. It is often used in validated bioanalytical methods.

  • Liquid-Liquid Extraction (LLE): LLE can also be employed to isolate Sotalol from the biological matrix.[13]

Troubleshooting Common Issues

This section addresses specific problems encountered during the analysis of Sotalol and similar basic compounds.

Problem 1: Chromatographic Peak Tailing

Peak tailing is the most frequent issue when analyzing basic compounds like Sotalol on silica-based columns. It leads to poor integration, reduced peak height, and compromised resolution.

Root Causes & Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the column's stationary phase can interact with the protonated amine group of Sotalol, causing tailing.[9][10][14]

    • Solution 1: Lower Mobile Phase pH: Adjust the mobile phase to a pH between 2.5 and 3.5 using a buffer (e.g., phosphate or formate). This protonates the silanol groups, minimizing their interaction with the analyte.[4][15]

    • Solution 2: Use a Modern, End-Capped Column: Employ high-purity silica columns that are thoroughly end-capped or feature proprietary shielding technology (e.g., polar-embedded phases).[10][15] These are designed to reduce silanol activity.

    • Solution 3: Add a Competing Base: In older methods, a small amount of an amine modifier like triethylamine (TEA) was added to the mobile phase to compete with the analyte for active silanol sites.[6][9] However, this can suppress ionization in MS and is less common with modern columns.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase.[15][16]

    • Solution: Reduce the injection volume or dilute the sample. If the peak shape improves, mass overload was the likely cause.[16]

  • Column Contamination: Accumulation of matrix components on the column inlet frit or packing material can create active sites and disrupt peak shape.[14][16]

    • Solution: Use a guard column to protect the analytical column.[14] If contamination is suspected, flush the column with a strong solvent or replace the guard column.[15]

Problem 2: Poor Retention or Co-elution with the Void Volume

Sotalol is highly water-soluble and may elute very early on the chromatogram, especially with high organic content in the mobile phase.[1]

Root Causes & Solutions:

  • Insufficient Retention on RP Columns: The mobile phase may be too strong (too much organic solvent).

    • Solution 1: Decrease Organic Content: Reduce the percentage of acetonitrile or methanol in the mobile phase. A mobile phase with a high aqueous component (e.g., 90-95% aqueous buffer) is often required for sufficient retention.[5][6]

    • Solution 2: Use a HILIC Column: For very polar compounds, a HILIC column can provide excellent retention and alternative selectivity.[8]

Problem 3: Low Sensitivity or Signal Suppression in LC-MS/MS

This is a critical issue in bioanalysis where low detection limits are required.

Root Causes & Solutions:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids) can suppress the ionization of Sotalol in the MS source.

    • Solution 1: Improve Sample Cleanup: Switch from simple protein precipitation to a more rigorous technique like SPE to obtain a cleaner sample extract.[17]

    • Solution 2: Optimize Chromatography: Adjust the gradient to separate Sotalol from the regions where matrix components typically elute.

    • Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction for signal suppression or enhancement.

  • Poor Ionization: The mobile phase composition may not be optimal for electrospray ionization (ESI).

    • Solution: Ensure the mobile phase contains a suitable modifier to promote protonation, such as 0.1% formic acid. This is compatible with the low pH required for good chromatography.[8]

Experimental Protocols & Workflows

Workflow for Method Troubleshooting

Here is a logical workflow for diagnosing and resolving common analytical issues.

TroubleshootingWorkflow start Problem Observed (e.g., Peak Tailing, Low Signal) check_sst Review System Suitability (SST) Data start->check_sst sst_fail SST Failure? (Tailing > 2, Pressure High) check_sst->sst_fail tailing_path Peak Tailing sst_fail->tailing_path Yes signal_path Low MS Signal sst_fail->signal_path No, Signal Issue check_overload Inject Diluted Sample tailing_path->check_overload overload_q Shape Improves? check_overload->overload_q overload_yes Mass Overload Confirmed. Reduce Sample Concentration. overload_q->overload_yes Yes check_column Check Guard Column & Mobile Phase pH overload_q->check_column No column_q New Guard / Correct pH Fixes Issue? check_column->column_q column_yes Column Contamination or Incorrect pH was the issue. column_q->column_yes Yes silanol_issue Suspect Silanol Interactions. Consider New/Alternate Column. column_q->silanol_issue No check_sample_prep Review Sample Prep signal_path->check_sample_prep sample_prep_q Using PPT? check_sample_prep->sample_prep_q ppt_yes Switch to SPE to Reduce Matrix Effects sample_prep_q->ppt_yes Yes check_chrom Optimize Chromatography to Separate from Interferences sample_prep_q->check_chrom No (Using SPE) ppt_yes->check_chrom use_sil_is Implement Stable Isotope-Labeled Internal Standard for Correction check_chrom->use_sil_is

Caption: A decision tree for troubleshooting common HPLC issues.

Example Protocol: Sotalol Quantification in Tablets by HPLC-UV

This protocol is adapted from validated methods for pharmaceutical quality control.[4][11]

1. Materials & Reagents:

  • Sotalol Hydrochloride Reference Standard

  • Acetonitrile (HPLC Grade)

  • Sodium Dihydrogen Phosphate

  • Phosphoric Acid

  • Water (HPLC Grade)

  • Sotalol Tablets (e.g., 80 mg)

2. Chromatographic Conditions:

ParameterSettingRationale
Column Ascentis Express C18, 100 x 4.6 mm, 2.7 µmSolid core particles provide high efficiency and speed.[4]
Mobile Phase 17.7 mM Sodium Dihydrogen Phosphate (pH 2.5) : Acetonitrile (90:10, v/v)Low pH suppresses silanol interactions for better peak shape.[4] High aqueous content ensures retention.
Flow Rate 1.3 mL/minProvides good separation within a short run time.
Column Temp. 25°CEnsures consistent retention times.
Injection Vol. 5 µL
Detection UV at 237 nmWavelength for good sensitivity and low baseline noise.[4]
Run Time 4.5 minutesAllows for rapid analysis.

3. Standard & Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Sotalol HCl reference standard in the mobile phase.

  • Working Standards: Serially dilute the stock solution with the mobile phase to create a calibration curve (e.g., 5-100 µg/mL).[11]

  • Sample Preparation:

    • Weigh and powder 20 tablets to create a homogenous sample.

    • Accurately weigh a portion of the powder equivalent to one tablet and transfer to a volumetric flask.

    • Add mobile phase, sonicate to dissolve, and dilute to volume.

    • Filter the solution through a 0.45 µm syringe filter before injection.

4. System Suitability Test (SST): Before running samples, inject a mid-range standard multiple times (n=5) and verify:

  • Tailing Factor: ≤ 1.5

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

This ensures the system is performing correctly before sample analysis. All validation should adhere to regulatory guidelines such as those from the FDA.[18][19]

References

  • Kloudova, K., et al. (2015). Development of a Gradient HPLC Method for the Simultaneous Determination of Sotalol and Sorbate in Oral Liquid Preparations Using Solid Core Stationary Phase. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Li, W., et al. (2015). A simple and sensitive LC-MS/MS method for the determination of sotalol in rat plasma. Biomedical Chromatography. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Available at: [Link]

  • Kloudova, K., et al. (2015). Development of a gradient HPLC method for the simultaneous determination of sotalol and sorbate in oral liquid preparations using solid core stationary phase. PubMed. Available at: [Link]

  • Belal, F., et al. (2009). Methods for determining sotalol HCl: densitometric, fluorimetric, ?a. Central European Journal of Chemistry. Available at: [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Available at: [Link]

  • Schwartz, N. (2014).[18]Troubleshooting HPLC- Tailing Peaks. Restek. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Available at: [Link]

  • Le Corre, P., et al. (1990). Simplified procedure for the determination of sotalol in plasma by high-performance liquid chromatography. PubMed. Available at: [Link]

  • Santoro, M. I. R. M., et al. (2008). Development and Validation of High Performance Liquid Chromatographic and UV-Derivative Spectrophotometric Methods for the Determination of Sotalol Hydrochloride in Tablets. Analytical Letters. Available at: [Link]

  • Vecchietti, D., et al. (n.d.). Ultra-fast LCMS Analysis of Antiarrhythmic Drugs in Plasma. Shimadzu Scientific Instruments. Available at: [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Available at: [Link]

  • Attimarad, M., et al. (2012). A fast stability-indicating HPLC method for determination of sotalol hydrochloride in bulk powder and in dosage form. ResearchGate. Available at: [Link]

  • Deranged Physiology. (n.d.). Sotalol. Available at: [Link]

  • Maletska, O., & Vasyuk, S. (2022). SPECTROPHOTOMETRIC METHODS FOR QUANTITATIVE DETERMINATION OF SOTALOL IN TABLETS. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2019). (PDF) Analytica Method Development and Validation of Estimation Method for Sotalol HCl Tablets by using RP-HPLC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Sotalol. PubChem. Available at: [Link]

  • Fiset, C., et al. (1993). High-performance liquid chromatographic determination of sotalol in plasma. I. Application to the disposition of sotalol enantiomers in humans. PubMed. Available at: [Link]

  • Maletska, O., & Vasyuk, S. (2022). Spectrophotometric methods for quantitative determination of sotalol in tablets. ScienceRise: Pharmaceutical Science. Available at: [Link]

  • Poirier, J. M., & Jaillon, P. (1990). Quantitative liquid chromatographic determination of sotalol in human plasma. PubMed. Available at: [Link]

  • Li, K., et al. (2024). HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Sotalol. Available at: [Link]

  • Waters Corporation. (n.d.). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Available at: [Link]

  • Li, K., et al. (2024). HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. ResearchGate. Available at: [Link]

  • Chrom Tech, Inc. (2025). Tackling Common Challenges in Chromatography. Available at: [Link]

  • Darpo, B., et al. (2025). Population Pharmacokinetics and Pharmacodynamics of Sotalol Following Expedited Intravenous Loading in Patients With Atrial Arrhythmias. PubMed Central. Available at: [Link]

  • LiverTox. (2024). Sotalol. StatPearls. Available at: [Link]

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Validation & Comparative

A Researcher's Guide to the Validation of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide as a Kinase Inhibitor Precursor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide as a potential precursor for a kinase inhibitor. We will navigate the critical steps of in vitro and cell-based validation, comparing its hypothetical performance against established inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in inflammatory responses.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction: The Rationale for Investigating this compound

The compound this compound is a novel chemical entity with structural motifs suggestive of potential kinase binding.[4][5][6][7] Specifically, the pyridine and sulfonamide groups are present in numerous known kinase inhibitors.[8][9][10][11][12] Given the urgent need for new and selective kinase inhibitors to treat a variety of diseases, including inflammatory conditions and cancer, a systematic validation of this precursor is warranted.[13][14]

Receptor-Interacting Protein Kinase 2 (RIPK2) has emerged as a critical node in the innate immune system, mediating signaling from NOD1 and NOD2 receptors.[1][3][15] Dysregulation of the NOD-RIPK2 signaling pathway is implicated in inflammatory bowel disease (IBD), making RIPK2 an attractive therapeutic target.[2][15] This guide will therefore focus on validating our lead compound as a potential RIPK2 inhibitor, comparing its efficacy and selectivity against known inhibitors such as Ponatinib and Gefitinib.[1][16][17]

Experimental Validation Workflow

The validation of a novel kinase inhibitor precursor is a multi-step process designed to rigorously assess its potency, selectivity, and cellular activity.[18] The workflow can be broadly divided into three stages:

  • Cell-Free Biochemical Assays: To determine the direct inhibitory activity of the compound on the purified kinase.

  • Cell-Based Assays: To evaluate the compound's efficacy in a more physiologically relevant cellular context.[13]

  • Selectivity Profiling: To assess the compound's specificity for the target kinase against a broad panel of other kinases.[18][19][20]

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Specificity & Safety Cell_Free_Assay Cell-Free Kinase Assay (e.g., ADP-Glo) Binding_Assay Binding Affinity Assay (e.g., SPR) Cell_Free_Assay->Binding_Assay Determine direct inhibition & potency (IC50) Cell_Based_Assay Cell-Based Phosphorylation Assay (e.g., Western Blot, ELISA) Binding_Assay->Cell_Based_Assay Proceed if potent Cytokine_Assay Cytokine Release Assay (e.g., ELISA for TNF-α, IL-6) Cell_Based_Assay->Cytokine_Assay Confirm cellular target engagement & downstream effects Selectivity_Profiling Kinome-wide Selectivity Profiling Cytokine_Assay->Selectivity_Profiling Proceed if effective in cells Toxicity_Assay In Vitro Toxicity Assay Selectivity_Profiling->Toxicity_Assay Assess off-target effects & safety profile

Figure 1: High-level experimental workflow for kinase inhibitor validation.

Part 1: Cell-Free Biochemical Assays

The initial step is to ascertain whether this compound directly inhibits the enzymatic activity of RIPK2 in a purified system.[21][22] This approach eliminates cellular complexities such as membrane permeability and off-target effects, providing a clean measure of on-target potency.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of kinase activity.

Protocol:

  • Prepare Reagents: Recombinant human RIPK2 enzyme, kinase buffer, ATP, and the substrate (e.g., a generic kinase substrate like myelin basic protein or a specific RIPK2 peptide substrate).

  • Compound Preparation: Prepare a serial dilution of this compound, Ponatinib (positive control), and a vehicle control (e.g., DMSO).

  • Kinase Reaction: In a 384-well plate, combine the RIPK2 enzyme, the test compound/controls, and the substrate. Initiate the reaction by adding ATP. Incubate at 30°C for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Measurement: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Comparative Data (Hypothetical)
CompoundTarget KinaseIC50 (nM)
This compoundRIPK285
PonatinibRIPK26.7[1]
GefitinibRIPK2>1000

Interpretation: In this hypothetical scenario, our lead compound shows moderate potency against RIPK2, significantly better than the non-specific inhibitor Gefitinib, but less potent than the established multi-kinase inhibitor Ponatinib. This would be a promising result, justifying progression to cell-based assays.

Part 2: Cell-Based Assays

Following successful in vitro inhibition, the next crucial step is to determine if the compound can engage and inhibit RIPK2 within a living cell.[13][23][24] These assays provide insights into cell permeability, target engagement, and the effect on downstream signaling pathways.

Cellular RIPK2 Phosphorylation Assay

Activation of the NOD2 pathway leads to the autophosphorylation of RIPK2, a critical step for downstream signaling.[3] We can measure the inhibition of this phosphorylation event in response to our compound.

Protocol:

  • Cell Culture: Culture a suitable cell line, such as THP-1 human monocytic cells, which endogenously express NOD2 and RIPK2.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound, Ponatinib, or vehicle control for 1-2 hours.

  • Pathway Stimulation: Stimulate the NOD2 pathway by adding muramyl dipeptide (MDP), a bacterial cell wall component.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • Western Blotting or ELISA: Analyze the cell lysates for phosphorylated RIPK2 (p-RIPK2) and total RIPK2 levels using specific antibodies.

  • Data Analysis: Quantify the p-RIPK2/total RIPK2 ratio and determine the cellular IC50 value.

Downstream Cytokine Release Assay

RIPK2 activation ultimately leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[15] Measuring the inhibition of cytokine release provides a functional readout of the compound's activity.

Protocol:

  • Cell Treatment and Stimulation: Follow the same procedure as the cellular phosphorylation assay (steps 1-3).

  • Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • ELISA: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

  • Data Analysis: Determine the IC50 for the inhibition of cytokine release.

Comparative Cellular Data (Hypothetical)
CompoundCellular p-RIPK2 IC50 (nM)TNF-α Release IC50 (nM)
This compound250500
Ponatinib50100
Gefitinib>10,000>10,000

Interpretation: The hypothetical cellular data suggests that our lead compound is cell-permeable and can inhibit RIPK2 signaling in a cellular context, albeit with lower potency than in the cell-free assay. This is a common observation and still represents a positive outcome.

G cluster_0 NOD2 Signaling Pathway cluster_1 Inhibitor Action MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits & activates pRIPK2 p-RIPK2 RIPK2->pRIPK2 autophosphorylation TAK1 TAK1 pRIPK2->TAK1 activates IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines promotes transcription Inhibitor N-(3-(aminomethyl)pyridin-2-yl) -N-methylmethanesulfonamide Inhibitor->RIPK2 inhibits

Figure 2: Simplified NOD2-RIPK2 signaling pathway and the point of inhibition.

Part 3: Kinase Selectivity Profiling

A critical aspect of kinase inhibitor development is ensuring selectivity for the intended target.[19][20][25][26] Off-target effects can lead to toxicity and undesirable side effects. Therefore, profiling our lead compound against a broad panel of kinases is essential.

Methodology:

A common approach is to use a commercial kinase profiling service that employs high-throughput screening against hundreds of kinases. These services typically use radiometric or fluorescence-based assays to measure the inhibitory activity of the compound at a fixed concentration (e.g., 1 µM).

Data Presentation and Interpretation:

The results are often presented as a "kinome tree" or a percentage of inhibition against each kinase. A highly selective compound will show potent inhibition of the target kinase (RIPK2) and minimal inhibition of other kinases.

Comparative Selectivity Data (Hypothetical)
CompoundRIPK2 Inhibition at 1 µMNumber of Off-Target Kinases Inhibited >50% at 1 µM
This compound95%5
Ponatinib99%>50
Gefitinib10%2 (EGFR, HER2)

Interpretation: This hypothetical data would position our lead compound as a relatively selective RIPK2 inhibitor. While Ponatinib is more potent, it is also much more promiscuous, inhibiting a large number of kinases. Gefitinib is highly selective for its primary targets but is ineffective against RIPK2. The selectivity of our compound would be a significant advantage.

Conclusion

The validation of this compound as a kinase inhibitor precursor requires a systematic and rigorous approach. By following the workflow outlined in this guide, researchers can effectively assess its potency, cellular activity, and selectivity. The hypothetical data presented herein illustrates a promising profile for a novel, selective RIPK2 inhibitor. Further optimization of this precursor through medicinal chemistry could lead to the development of a potent and safe therapeutic agent for the treatment of inflammatory diseases.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Frontiers in Pharmacology. (2023, March 6).
  • PubMed Central. (2025, May 8). Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review.
  • Patsnap Synapse. (2024, June 21). What are RIPK2 inhibitors and how do they work?
  • Bio-protocol. (2019, April 20).
  • PMC - NIH. Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Bioinformatics | Oxford Academic. Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • ResearchGate.
  • Semantic Scholar.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Creative Biogene. Kinase Screening & Profiling Services.
  • PubMed Central.
  • Frontiers in Immunology. (2021, April 13).
  • Reaction Biology. (2022, May 11).
  • ResearchG
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comparing N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide with other synthetic intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of synthetic intermediates is a critical determinant of success in the synthesis of complex heterocyclic scaffolds. This guide provides an in-depth, objective comparison of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide with other key bifunctional pyridyl building blocks. The focus is on their performance in the synthesis of medicinally relevant fused pyridine systems, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.

Introduction: The Versatility of 2,3-Disubstituted Pyridines

The 2,3-disubstituted pyridine motif is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the construction of a wide array of fused heterocyclic systems. These systems are prevalent in numerous FDA-approved drugs and clinical candidates. The strategic choice of a bifunctional starting material, containing two reactive handles at the 2- and 3-positions of the pyridine ring, can significantly impact the efficiency, regioselectivity, and overall success of a synthetic campaign.

This guide will focus on the comparative utility of two classes of such intermediates: those leading to the formation of imidazo[1,5-a]pyridines and those giving rise to pyrido[2,3-d]pyrimidines . We will critically evaluate the performance of this compound and its parent amine against alternative building blocks, providing a clear rationale for choosing the optimal intermediate for your specific synthetic target.

I. The Synthesis of Imidazo[1,5-a]pyridines: A Comparative Analysis

Imidazo[1,5-a]pyridines are a class of nitrogen-containing fused heterocycles with a wide range of biological activities, making them attractive targets in drug discovery. The synthesis of this scaffold often relies on the cyclization of a 2,3-disubstituted pyridine precursor. Here, we compare two primary approaches starting from different bifunctional intermediates.

Intermediate 1: this compound and its Parent Amine

This compound and its de-sulfonated precursor, 2-(aminomethyl)pyridin-3-amine, are powerful intermediates for the construction of the imidazo[1,5-a]pyridine core. The general strategy involves the reaction of the 2-amino and 3-aminomethyl groups with a suitable one-carbon synthon, typically an aldehyde, followed by cyclization and aromatization.

The N-methylmethanesulfonamide group can serve multiple roles. It can act as a protecting group for the 2-amino functionality, allowing for selective reactions at the 3-aminomethyl position. Furthermore, its electron-withdrawing nature can influence the nucleophilicity of the pyridine nitrogen and the amino groups, potentially affecting the cyclization efficiency. In some cases, the sulfonamide can be cleaved under the reaction conditions or in a subsequent step.

A recent study demonstrated the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in the presence of polyphosphoric acid (PPA) to yield 3-substituted imidazo[1,5-a]pyridines.[1][2] The use of an N-tosylated aminomethylpyridine derivative was found to improve the reaction's success, suggesting that modulation of the amine's nucleophilicity is key.[2]

Alternative Intermediate 2: 2-Pyridyl Ketones

An alternative and widely used approach to imidazo[1,5-a]pyridines involves the reaction of 2-pyridyl ketones with amines. This method benefits from the ready availability of a wide range of substituted 2-pyridyl ketones. A transition-metal-free, I2-mediated oxidative annulation of 2-pyridyl ketones and alkylamines provides an efficient one-pot synthesis of various imidazo[1,5-a]pyridine derivatives.[3][4]

Performance Comparison: A Data-Driven Perspective

To provide a clear comparison, let's consider the synthesis of a hypothetical 3-phenylimidazo[1,5-a]pyridine.

IntermediateReagentsConditionsYieldReference
2-(Aminomethyl)pyridineBenzaldehyde, Sodium Benzenesulfinate, I2One-pot, DMF, 100°C69%[5]
Phenyl(pyridin-2-yl)methanoneBenzylamine, NaOAc, I2One-pot, 1,4-dioxane, 120°CSatisfactory yields[3][4]

Analysis:

  • Versatility: The 2-pyridyl ketone route offers significant versatility, as a wide variety of ketones and amines can be employed to generate diverse substitution patterns on the imidazo[1,5-a]pyridine core.

  • Atom Economy: One-pot procedures starting from either intermediate generally exhibit good atom economy.

  • Reaction Conditions: The 2-pyridyl ketone route often requires slightly higher temperatures.

  • Causality of Experimental Choices: The use of an N-sulfonyl protecting group on the 2-aminomethylpyridine intermediate can be advantageous when selective functionalization of the aminomethyl group is required prior to cyclization. The electron-withdrawing nature of the sulfonamide can also prevent unwanted side reactions.

Experimental Workflow: Synthesis of Imidazo[1,5-a]pyridines from 2-Pyridyl Ketones

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 2-Pyridyl Ketone F Reflux (e.g., 120°C) A->F B Alkylamine B->F C NaOAc (Base) C->F D I2 (Oxidant) D->F E Solvent (e.g., Dioxane) E->F G Aqueous Workup F->G H Extraction G->H I Column Chromatography H->I J Imidazo[1,5-a]pyridine I->J

Caption: A generalized workflow for the I2-mediated synthesis of imidazo[1,5-a]pyridines.

Detailed Protocol: I2-Mediated Synthesis of 3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridine [5]

  • To a solution of 2-aminomethylpyridine (1.0 mmol) and benzaldehyde (1.0 mmol) in DMF (5 mL) in a sealed tube, add sodium benzenesulfinate (1.2 mmol) and iodine (1.2 mmol).

  • Stir the mixture at 100 °C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.

II. The Synthesis of Pyrido[2,3-d]pyrimidines: A Comparative Analysis

Pyrido[2,3-d]pyrimidines are another important class of fused heterocycles with diverse pharmacological activities, including kinase inhibition.[5][6] The synthesis of this scaffold often starts from a 2-amino-3-cyanopyridine derivative.

Intermediate 1: 2-Amino-3-cyanopyridine

2-Amino-3-cyanopyridines are versatile building blocks for the synthesis of pyrido[2,3-d]pyrimidines. The Thorpe-Ziegler reaction is a classical method for their synthesis, involving the base-catalyzed intramolecular cyclization of a dinitrile. More contemporary methods involve multicomponent reactions, for instance, the one-pot reaction of an aldehyde, malononitrile, a ketone, and ammonium acetate.[7]

Once obtained, the 2-amino-3-cyanopyridine can be cyclized with various reagents to form the pyrimidine ring. For example, reaction with formamide or formic acid yields the pyrido[2,3-d]pyrimidin-4-amine, while reaction with urea or guanidine can introduce different substituents at the 4-position.

Alternative Intermediate 2: 2-Aminonicotinamide

2-Aminonicotinamides serve as a direct precursor to pyrido[2,3-d]pyrimidin-4(3H)-ones. These intermediates can be prepared from the corresponding 2-aminonicotinic acids. The cyclization is typically achieved by heating with a suitable one-carbon source, such as formic acid or a formamide equivalent.

Performance Comparison: A Data-Driven Perspective

Let's compare the synthesis of a generic 7-substituted pyrido[2,3-d]pyrimidin-4-amine.

IntermediateSynthesis of IntermediateCyclization ReagentOverall YieldReference
2-Amino-3-cyanopyridineMulticomponent reaction of aldehyde, malononitrile, ketone, and ammonium acetateFormamideGood to excellent[7]
2-AminonicotinamideFrom 2-aminonicotinic acidFormamideModerate to good[5]

Analysis:

  • Convergence: The multicomponent synthesis of 2-amino-3-cyanopyridines offers a highly convergent and efficient route to these intermediates.

  • Flexibility: The 2-amino-3-cyanopyridine intermediate provides greater flexibility for derivatization of the pyrimidine ring. The cyano group can be hydrolyzed to an amide, or the amino and cyano groups can react with a variety of reagents to form different fused systems.

  • Reaction Conditions: Both routes generally involve straightforward reaction conditions.

Logical Relationship: Synthesis of Pyrido[2,3-d]pyrimidines

G cluster_0 Route A cluster_1 Route B A Aldehyde + Malononitrile + Ketone + NH4OAc B 2-Amino-3-cyanopyridine A->B Multicomponent Reaction E Pyrido[2,3-d]pyrimidine B->E Cyclization (e.g., Formamide) C 2-Aminonicotinic Acid D 2-Aminonicotinamide C->D Amidation D->E Cyclization (e.g., Formamide)

Caption: Comparative synthetic routes to pyrido[2,3-d]pyrimidines.

Detailed Protocol: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives [7]

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).

  • Heat the mixture under microwave irradiation at a specified power and time (e.g., 300 W for 5-10 minutes) without solvent.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Wash the solid residue with cold ethanol and collect the product by filtration.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.

III. The Role of the N-Sulfonamide Group: A Mechanistic Perspective

The N-methylmethanesulfonamide group in the title compound, this compound, plays a multifaceted role in synthesis.[8][9]

  • Protecting Group: The sulfonamide is a robust protecting group for the 2-amino functionality, stable to a wide range of reaction conditions. This allows for selective manipulation of other functional groups in the molecule.

  • Modulation of Reactivity: As an electron-withdrawing group, the sulfonamide reduces the nucleophilicity of the 2-amino group and the pyridine nitrogen. This can be advantageous in preventing undesired side reactions, such as over-alkylation or polymerization.[10]

  • Directing Group: In some cases, sulfonamides can act as directing groups in electrophilic aromatic substitution reactions, although this is less common for pyridines.

The choice to use the N-sulfonated intermediate versus the free amine depends on the overall synthetic strategy. If selective functionalization of the 3-aminomethyl group is required, the sulfonated intermediate is the logical choice. If a one-pot cyclization is desired and the free 2-amino group does not interfere with the reaction, the parent amine is a more direct precursor.

Conclusion and Future Outlook

The selection of a bifunctional pyridyl intermediate is a strategic decision that significantly influences the outcome of a synthetic route. This guide has provided a comparative analysis of this compound and its alternatives for the synthesis of imidazo[1,5-a]pyridines, as well as a comparison of 2-amino-3-cyanopyridines and 2-aminonicotinamides for the preparation of pyrido[2,3-d]pyrimidines.

The N-sulfonated intermediate offers control over reactivity and is ideal for multi-step syntheses requiring selective functionalization. In contrast, one-pot procedures utilizing alternative intermediates like 2-pyridyl ketones or multicomponent reactions for 2-amino-3-cyanopyridines provide highly efficient and convergent routes to the target heterocycles.

The continued development of novel synthetic methodologies and a deeper understanding of the role of functional groups on reactivity will undoubtedly expand the synthetic chemist's toolbox. The principles and data presented in this guide are intended to empower researchers to make informed decisions in the design and execution of efficient and robust syntheses of complex, medicinally relevant heterocyclic compounds.

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A Comparative Guide to the Biological Activity of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking a Privileged Scaffold

The N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide core represents a versatile and promising scaffold in modern drug discovery. Its structure is a composite of three key pharmacophoric elements: a pyridine ring, an aminomethyl linker, and a methanesulfonamide group. The pyridine ring is a bioisostere of benzene found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[1][2] The sulfonamide moiety is a classic functional group present in a wide array of therapeutic agents, including antibacterial, antitumor, and antithyroid drugs.[3] The strategic combination of these features within a single molecular framework provides a foundation for developing derivatives with diverse and potent biological activities.

This guide offers a comparative analysis of the biological activities reported for derivatives of this scaffold and its close structural analogs. We will delve into their performance as kinase inhibitors and antibacterial agents, provide the experimental context for these findings, and explore the underlying structure-activity relationships that govern their therapeutic potential.

Comparative Analysis of Biological Activities

While direct, head-to-head comparative studies on a broad series of this compound derivatives are not extensively published, analysis of related structures provides a strong indication of their most promising therapeutic applications. The primary activities explored for this class of compounds are kinase inhibition and antibacterial action.

Kinase Inhibition: Targeting Cellular Signaling Pathways

The pyridine and pyrimidine cores are central to the design of numerous kinase inhibitors.[4] Deregulation of kinase signaling, particularly the PI3K/AKT/mTOR pathway, is a hallmark of many cancers, making inhibitors of this pathway highly sought after.[5] Derivatives incorporating the pyridine-sulfonamide motif have been investigated as potent inhibitors of various kinases, including Phosphoinositide 3-kinases (PI3Ks) and Kinase Insert Domain Receptor (KDR).[6]

The general mechanism involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade.

Diagram 1: Simplified PI3K/AKT/mTOR Signaling Pathway

PI3K_Pathway PI3K PI3K PIP3 PIP2 -> PIP3 PI3K->PIP3  P AKT AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Proliferation Proliferation mTOR->Proliferation Inhibitor Inhibitor Inhibitor->PI3K RTK RTK RTK->PI3K PIP3->AKT

Caption: Inhibition of PI3K blocks the signaling cascade that promotes cell survival.

Comparative Performance Data:

To illustrate how data for such inhibitors are compared, the table below presents findings for potent (thienopyrimidin-2-yl)aminopyrimidine-based PI3K inhibitors, which share structural similarities and a common mechanism of action.

Compound IDTargetIC50 (nM)Cell-Based Activity (MCF7.1, IC50, nM)Oral Bioavailability (Rat, %)Reference
GNE-493 pan-PI3Kα: 4, β: 27, δ: 4, γ: 119661
GNE-490 pan-PI3Kα: 4, β: 23, δ: 4, γ: 1112974
GDC-0941 pan-PI3Kα: 3, β: 33, δ: 3, γ: 58276

This data is for structurally related compounds and serves as a template for evaluating novel this compound derivatives.

Antibacterial Activity

A distinct therapeutic avenue for this scaffold is in combating bacterial infections. A study detailing the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives yielded a compound featuring the core methanesulfonamide structure.[1] Specifically, the derivative (R)-N-((3-(6-Morpholinopyridin-3-yl)-2-Oxooxazolidin-5-yl) Methyl) Methanesulfonamide was synthesized and evaluated for its antibacterial properties.[1]

The oxazolidinone class of antibiotics, which includes linezolid, typically functions by inhibiting the initiation of bacterial protein synthesis. The inclusion of the pyridine and methanesulfonamide moieties aims to improve potency and pharmacokinetic profiles.

Comparative Performance Data:

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a key derivative against a panel of Gram-positive bacteria, with the FDA-approved drug Linezolid as a comparator. Lower MIC values indicate higher potency.

Compound IDS. aureus (ATCC 29213)S. epidermidis (ATCC 12228)E. faecalis (ATCC 29212)Methicillin-resistant S. aureus (MRSA)Reference
Compound 9i *2 µg/mL4 µg/mL2 µg/mL4 µg/mL[1]
Linezolid 1 µg/mL2 µg/mL2 µg/mL2 µg/mL[1]

*Compound 9i: (R)-N-((3-(6-Morpholinopyridin-3-yl)-2-Oxooxazolidin-5-yl) Methyl) Methanesulfonamide

These results demonstrate that the derivative possesses significant antibacterial activity, comparable to that of an established clinical agent.

Key Experimental Methodologies

The trustworthiness of comparative data hinges on the robustness of the experimental protocols used. Below are detailed, step-by-step methods for the key assays discussed.

Protocol 1: In Vitro Kinase Inhibition Assay (PI3Kα HTRF)

This protocol describes a common method for measuring the inhibition of a lipid kinase like PI3K. The assay quantifies the production of PIP3, the product of PI3K activity, using Homogeneous Time-Resolved Fluorescence (HTRF).

Causality: The choice of an HTRF assay is based on its high sensitivity, low background, and homogeneous format (no wash steps), making it ideal for high-throughput screening. The assay measures the proximity of a donor fluorophore (on an anti-GST antibody) and an acceptor fluorophore (on a PIP3-binding protein), which only occurs when the enzyme has produced PIP3.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute test compounds in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM). Then, dilute 1:25 in assay buffer.

  • Enzyme and Substrate Preparation: Prepare a solution containing recombinant PI3Kα enzyme and the lipid substrate, PIP2, in a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.05% CHAPS).

  • Reaction Initiation: In a 384-well assay plate, add 2.5 µL of the diluted compound solution. Add 2.5 µL of the enzyme/substrate mix. To initiate the reaction, add 5 µL of ATP solution (at a concentration near the Km for the enzyme).

  • Incubation: Incubate the reaction plate at room temperature for 1 hour.

  • Reaction Termination & Detection: Stop the reaction by adding a stop/detection solution containing EDTA, a biotinylated PIP3-binding probe, a Europium cryptate-labeled anti-GST antibody (binds to tagged enzyme), and an XL665-labeled streptavidin (binds to the biotinylated probe).

  • Signal Reading: Incubate for 1 hour at room temperature to allow the detection reagents to bind. Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution MIC)

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Diagram 2: Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 2-fold serial dilutions of compound in microplate C Inoculate all wells (except sterility control) with bacteria A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plates at 37°C for 18-24 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Standardized workflow for determining Minimum Inhibitory Concentration.

Step-by-Step Protocol:

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL, with concentrations ranging from, for example, 64 µg/mL to 0.125 µg/mL.

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB so that after inoculation, each well in the assay plate will contain a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. This brings the total volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to confirm media sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Structure-Activity Relationship (SAR) Insights

Analysis of derivatives from this class and related scaffolds reveals key insights into their SAR:

  • Pyridine Ring Substitution: The substitution pattern on the pyridine ring is critical. Electron-withdrawing or donating groups can modulate the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds with target proteins.[2] For antibacterial oxazolidinones, substitutions at the 6-position of the pyridine ring (such as the morpholine in Compound 9i) are often explored to enhance potency and solubility.[1]

  • The N-Methylmethanesulfonamide Group: The N-methylation of the sulfonamide can be crucial. It may lock the conformation of the side chain, leading to a more favorable interaction with the target protein. It also removes a hydrogen bond donor, which can improve membrane permeability and overall pharmacokinetic properties.

  • The Aminomethyl Linker: The length and rigidity of the linker between the pyridine ring and the core pharmacophore can significantly impact activity. A simple methylene linker provides flexibility, but more rigid linkers could be explored to optimize binding entropy.

Conclusion and Future Directions

The this compound scaffold is a validated starting point for the development of potent therapeutic agents. The existing data on related structures strongly supports its potential in both oncology (as kinase inhibitors) and infectious disease (as antibacterial agents). The comparative analysis shows that derivatives can achieve potencies comparable to established drugs like Linezolid.

Future research should focus on a systematic exploration of this chemical space. A library of derivatives with diverse substitutions on the pyridine ring should be synthesized and screened against a broad panel of kinases to identify novel and selective inhibitors. Concurrently, modifications to the sulfonamide group and linker could be pursued to optimize antibacterial activity and overcome potential resistance mechanisms. The detailed protocols provided herein offer a robust framework for such a discovery campaign, paving the way for the next generation of pyridine-based therapeutics.

References

  • Sinfoo Biotech. this compound. Available from: [Link].

  • T. Iwasaki, et al. (1995). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. PubMed. Available from: [Link].

  • Blazingprojects. Synthesis and evaluation for biological activities of npyridin- 3-yl substituted [phenylsulphonamido] acetamide. Available from: [Link].

  • K. Smith, et al. (2013). Control of Site of Lithiation of 3-(Aminomethyl)pyridine Derivatives. ResearchGate. Available from: [Link].

  • Active Biopharma. this compound. Available from: [Link].

  • Chembeo. N-(3-(((2-((4-Hydroxyphenyl)Amino)-5-(Trifluoromethyl)Pyrimidin-4-Yl)Amino)Methyl)Phenyl)-N-Methylmethanesulfonamide. Available from: [Link].

  • S. Yousefi, et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. Available from: [Link].

  • L. Jin, et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Available from: [Link].

  • J. L. Adams, et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters. Available from: [Link].

  • A. C. Paparo, et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available from: [Link].

  • Google Patents.US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors.
  • D. P. Sutherlin, et al. (2010). Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. Journal of Medicinal Chemistry. Available from: [Link].

  • A. S. Gazieva, et al. (2023). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. National Institutes of Health (NIH). Available from: [Link].

  • S. K. Suthar, et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. Available from: [Link].

Sources

A Comparative Guide to the Structure-Activity Relationship of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Promising Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can be tailored for high potency and selectivity against specific biological targets is paramount. Protein kinases, a family of enzymes that play a central role in cellular signaling pathways, have emerged as a critical class of targets for therapeutic intervention, particularly in oncology. The deregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted cancer therapy.

This guide delves into the structure-activity relationship (SAR) of a promising, yet underexplored scaffold: N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide . While comprehensive SAR studies on a wide range of analogs of this specific molecule are not extensively documented in peer-reviewed literature, its structural motifs are present in a variety of biologically active compounds, including patented kinase inhibitors. This suggests its potential as a valuable starting point for the design of novel therapeutics.

This guide will, therefore, provide a comparative analysis, positioning the this compound core as a foundational structure. We will explore its potential for modification and compare it with other well-characterized pyridine-based sulfonamide analogs that have demonstrated significant activity as kinase inhibitors. By examining the SAR of these related series, we can infer the likely impact of structural modifications on our core scaffold and guide future drug discovery efforts.

A recent patent application has disclosed analogs of this compound, such as N-(3-((2-((2,3-dihydro-2-oxo-1H-indol-5-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)pyridin-2-yl)-N-methylmethanesulfonamide, for the treatment of hyperproliferative diseases like cancer[1]. This strongly indicates that the aminomethyl group of the parent scaffold is a key vector for derivatization to achieve potent anti-cancer activity, likely through kinase inhibition.

The Core Scaffold: A Deconstruction of this compound

The core scaffold can be dissected into three key regions, each offering opportunities for chemical modification to modulate biological activity, selectivity, and pharmacokinetic properties:

  • The Pyridine Ring: The central heterocyclic ring is a common feature in many approved drugs. Its nitrogen atom can participate in hydrogen bonding interactions within a protein's active site. Substitutions on the pyridine ring can influence the molecule's electronics, lipophilicity, and steric profile.

  • The Aminomethyl Side Chain at C3: This is a critical functional group that, as suggested by patent literature, serves as a primary point of attachment for larger, more complex moieties designed to interact with the target protein[1]. The nature and length of this side chain can significantly impact binding affinity.

  • The N-methylmethanesulfonamide Group at C2: The sulfonamide group is a well-established pharmacophore in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor. The N-methylation and the methyl group on the sulfur atom are also amenable to modification.

Below is a DOT language representation of the core scaffold, highlighting these key regions.

Synthetic_Workflow start 2-Aminopyridine + Benzenesulfonyl Chloride step1 Dissolve in Pyridine (0°C) start->step1 step2 Stir at RT (12-24h) step1->step2 step3 Quench with Ice-Water step2->step3 step4 Filter and Dry step3->step4 end Purified N-(pyridin-2-yl)benzenesulfonamide step4->end

Sources

comparative efficacy of kinase inhibitors derived from N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Efficacy Analysis of Kinase Inhibitors Derived from the Aminopyridine Scaffold

This guide provides a detailed comparative analysis of kinase inhibitors built upon the versatile aminopyridine scaffold. While the specific derivative N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide is a known chemical entity, publicly available data on its biological activity is limited.[1][2][3] Therefore, this guide will focus on well-characterized aminopyridine-based inhibitors, offering a comparative overview of their efficacy, selectivity, and the experimental methodologies used for their evaluation. This information is intended to provide researchers, scientists, and drug development professionals with a framework for understanding the structure-activity relationships within this important class of inhibitors and to aid in the design of future research.

The 2-aminopyridine structure is a privileged scaffold in kinase inhibitor design, known for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[4][5][6] This guide will delve into specific examples of inhibitors targeting diverse kinases, including Abl, VRK1, and CDK2, to illustrate the adaptability and therapeutic potential of the aminopyridine core.

Comparative Analysis of Biological Activity

The efficacy and selectivity of aminopyridine-based inhibitors vary significantly depending on the substitutions around the core scaffold. This allows for the fine-tuning of inhibitory activity against specific kinase targets. The following table summarizes the in vitro inhibitory activity of several exemplary compounds from this class.

Compound IDTarget Kinase(s)IC50 (nM)Cell-Based Assay (Cell Line)IC50 (µM)Reference
Nilotinib Abl< 2.5--[7]
KitGood inhibitory activity--[7]
PDGFR< 2.54--[7]
FLT39548--[7]
Compound 26 VRK1150Not specifiedNot overtly toxic[4]
Compound 7l CDK2/cyclin A264.42MV4-110.83[8]
HT-292.12[8]
MCF-73.12[8]
HeLa8.61[8]

Insights from the Data:

  • Nilotinib demonstrates potent, low nanomolar inhibition of Abl and PDGFR kinases.[7] Its broader kinase profile, which includes Kit and FLT3, highlights the polypharmacology often observed with kinase inhibitors.[7]

  • Compound 26 is a selective and potent inhibitor of VRK1 with an IC50 of 150 nM.[4] This compound emerged from the exploration of the aminopyridine scaffold for novel VRK1 and VRK2 inhibitors.[4]

  • Compound 7l , a novel N-(pyridin-3-yl)pyrimidin-4-amine derivative, shows potent inhibition of CDK2 and demonstrates broad anti-proliferative efficacy across a range of cancer cell lines.[8]

Signaling Pathways and Mechanism of Action

The aminopyridine-based inhibitors discussed herein target kinases involved in critical cellular signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of the inhibitors and their potential therapeutic effects.

BCR-Abl Signaling in Chronic Myeloid Leukemia (CML):

Nilotinib is a second-generation inhibitor of the BCR-Abl fusion protein, a constitutively active tyrosine kinase that drives the pathogenesis of CML. The diagram below illustrates a simplified representation of the BCR-Abl signaling pathway and the point of intervention for inhibitors like Nilotinib.

BCR_Abl_Pathway BCR_Abl BCR-Abl (Constitutively Active Kinase) Substrate Downstream Substrates (e.g., STAT5, PI3K/Akt) BCR_Abl->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Nilotinib Nilotinib Nilotinib->BCR_Abl Inhibition TR_FRET_Workflow start Start reagent_prep Prepare Reagents (Inhibitor, Kinase, Substrate) start->reagent_prep add_inhibitor Add Inhibitor/Vehicle to Plate reagent_prep->add_inhibitor add_kinase Add Kinase/Substrate (Initiate Reaction) add_inhibitor->add_kinase incubate_kinase Incubate (e.g., 60 min) add_kinase->incubate_kinase add_stop Add Stop Solution (Antibody/Tracer) incubate_kinase->add_stop incubate_ab Incubate (e.g., 60 min) add_stop->incubate_ab read_plate Read TR-FRET Signal incubate_ab->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: A typical workflow for a TR-FRET based kinase inhibition assay.

2. Cell-Based Anti-Proliferative Assay (MTT Assay)

This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of an inhibitor on cancer cell proliferation.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., MV-4-11) in appropriate media and conditions.

    • Harvest the cells and seed them into a 96-well plate at a predetermined density.

    • Incubate the plate overnight to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the aminopyridine inhibitor in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the inhibitor or vehicle control.

    • Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The aminopyridine scaffold is a cornerstone in the development of targeted kinase inhibitors. The examples of Nilotinib, and the investigational compounds 26 and 7l, demonstrate the versatility of this core structure in achieving potent and selective inhibition of diverse kinases. [4][7][8]By leveraging established experimental protocols such as TR-FRET and MTT assays, researchers can effectively characterize the efficacy of novel aminopyridine derivatives. Future efforts in this field will likely focus on further optimizing the selectivity of these inhibitors to minimize off-target effects and enhance their therapeutic index.

References

  • Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors. (2012).
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019).
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (N.D.). PubMed Central.
  • FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. (N.D.). MDPI.
  • N-(3-(Aminomethyl)pyridin-2-yl)
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hem
  • This compound. (N.D.). Sinfoo Biotech.
  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. (2024). PubMed.
  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. (2018). PubMed.
  • This compound. (N.D.). ChemScene.
  • This compound | 939791-42-1. (N.D.). Sigma-Aldrich.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (N.D.).
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (N.D.).
  • Synthesis and Biological Evaluation of Novel Analogues of the Pan Class I Phosphatidylinositol 3-Kinase (PI3K) Inhibitor. (N.D.). OUCI.
  • 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. (2019).
  • A Comparative Guide to N-(3-aminopyridin-4-yl)benzamide and Structurally Similar Kinase Inhibitors. (N.D.). Benchchem.
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers.
  • Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. (N.D.).
  • Comparative Docking Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Analogues as Kinase Inhibitors. (N.D.). Benchchem.

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A Researcher's Guide to Navigating Kinase Inhibitor Cross-Reactivity: A Comparative Study Featuring N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide-based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the promise of targeted therapies is often tempered by the challenge of off-target effects. Kinase inhibitors, a cornerstone of modern pharmacology, are designed to be precise, yet their interaction with the broader kinome can lead to unforeseen biological consequences, ranging from toxicity to unexpected therapeutic benefits. This guide provides an in-depth, practical framework for evaluating the cross-reactivity of novel kinase inhibitors, using the hypothetical N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide scaffold as a central case study. We will delve into the causality behind experimental choices, present detailed protocols for robust cross-reactivity assessment, and offer a comparative analysis against established kinase inhibitors.

The Critical Importance of Selectivity Profiling

The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, a small molecule designed to inhibit a specific kinase may bind to and modulate the activity of numerous other kinases.[1] This "polypharmacology" can be a double-edged sword. While some off-target effects can be therapeutically beneficial, others can lead to significant toxicity. Therefore, a comprehensive understanding of a compound's selectivity profile is not merely an academic exercise but a critical step in preclinical drug development.[2][3]

Our compound of interest, this compound, features a 2-aminopyridine scaffold. This versatile chemical moiety is present in a multitude of approved and investigational kinase inhibitors targeting a diverse range of kinases, including Janus kinases (JAKs), Aurora kinases, and c-Met.[2][4][5] For the purpose of this guide, we will hypothesize that our lead compound, which we'll refer to as "Compound A," has been designed as a potent inhibitor of Janus Kinase 2 (JAK2) , a key mediator of cytokine signaling implicated in myeloproliferative neoplasms and inflammatory diseases.

This guide will compare the hypothetical cross-reactivity profile of Compound A with three well-characterized kinase inhibitors:

  • Nilotinib: A second-generation BCR-ABL inhibitor, also known to inhibit c-Kit and PDGFR.

  • Dasatinib: A broad-spectrum inhibitor targeting BCR-ABL and Src family kinases, among others.

  • Bosutinib: A dual Src/Abl inhibitor with a distinct selectivity profile.[6]

A Multi-pronged Approach to Assessing Cross-Reactivity

A robust assessment of kinase inhibitor selectivity requires a combination of in vitro biochemical assays and cell-based approaches to provide a comprehensive picture of a compound's activity.

Phase 1: Broad Kinome Profiling (In Vitro)

The initial step is to cast a wide net to identify potential off-targets across the human kinome. Large-scale screening platforms are invaluable for this purpose.

Featured Technology: Kinome Scanning

Services like Eurofins' KINOMEscan™ or Reaction Biology's KinaseProfiler™ offer comprehensive panels of hundreds of human kinases. These platforms typically employ competition binding assays where the test compound's ability to displace a known ligand from the kinase's ATP-binding site is quantified. The output is often presented as the dissociation constant (Kd) or the percentage of inhibition at a given concentration.

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation: Compound A and the comparator drugs (Nilotinib, Dasatinib, Bosutinib) are solubilized in DMSO to a stock concentration of 10 mM.

  • Assay Concentration: A single high concentration (e.g., 1 µM or 10 µM) is typically used for the initial broad screen to identify any potential interactions.

  • Binding Assay: The compounds are incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified using qPCR.

  • Data Analysis: The results are expressed as a percentage of the DMSO control (% Ctrl). A lower % Ctrl value indicates stronger binding.

Logical Framework for Kinome Profiling

Caption: Workflow for initial kinase inhibitor selectivity profiling.

Comparative Data Table 1: Hypothetical Kinome Scan Results (% Inhibition at 1 µM)

Kinase TargetCompound A (Hypothetical)Nilotinib (Reference)Dasatinib (Reference)Bosutinib (Reference)
JAK2 (On-Target) 99% 25%40%35%
JAK1 75%15%30%20%
JAK3 60%10%25%15%
TYK2 55%5%20%10%
ABL1 10%98% 99% 97%
SRC 15%40%95% 92%
c-Kit 5%90% 85%5%
PDGFRα 8%88% 80%10%
VEGFR2 30%35%70%25%
EGFR 5%2%60%15%
p38α (MAPK14) 45%12%55%30%

Interpretation of Kinome Scan Data:

The hypothetical data suggests that Compound A is a potent JAK2 inhibitor with some cross-reactivity against other JAK family members (JAK1, JAK3, TYK2) and moderate off-target activity against p38α. In contrast, Nilotinib, Dasatinib, and Bosutinib show high potency against their intended targets (ABL1 and SRC) and a broader spectrum of off-target interactions. Dasatinib, in particular, demonstrates significant promiscuity, inhibiting a wide range of kinases.

Phase 2: Validating Target Engagement in a Cellular Context

Biochemical assays, while powerful, do not fully recapitulate the complex cellular environment. Cell-based assays are essential to confirm that a compound can penetrate the cell membrane, engage its target, and exert a biological effect.

Featured Technology: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that directly measures the binding of a drug to its target protein in intact cells or cell lysates. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Experimental Protocol: CETSA

  • Cell Culture and Treatment: A relevant cell line expressing the target kinase (e.g., HEL cells for JAK2) is cultured and treated with various concentrations of the test compound or DMSO as a vehicle control.

  • Heat Challenge: The treated cells are heated to a range of temperatures.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizing the CETSA Principle

CETSA_Principle cluster_control Control (DMSO) cluster_drug Drug Treatment Protein_unbound Target Protein (unbound) Heat_control Heat Challenge Protein_unbound->Heat_control Protein_denatured Denatured Protein Heat_control->Protein_denatured Protein_bound Target Protein + Compound A Heat_drug Heat Challenge Protein_bound->Heat_drug Protein_stable Stabilized Protein Heat_drug->Protein_stable

Sources

A Comparative Benchmarking Guide to the Synthesis of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive analysis and benchmarking of potential synthetic routes for N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide, a key building block in medicinal chemistry. Drawing upon established chemical principles and cutting-edge methodologies, we will dissect two plausible synthetic strategies, offering in-depth technical insights and comparative data to inform your research and process development.

Our analysis will be grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that the presented information is not only scientifically accurate but also practically relevant for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Strategic Considerations

The target molecule, this compound, presents several synthetic challenges, primarily centered around the regioselective functionalization of the pyridine ring at the C-3 position and the selective N-methylation of the sulfonamide moiety. A retrosynthetic analysis reveals two primary strategic disconnections, leading to two distinct forward synthetic routes.

G target This compound intermediate_A 2-(N-methylmethanesulfonamido)pyridine-3-carbaldehyde target->intermediate_A Reductive Amination intermediate_B N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide target->intermediate_B Nitrile Reduction start_A 2-Amino-3-methylpyridine intermediate_A->start_A Multiple Steps start_B 2-Chloro-3-cyanopyridine intermediate_B->start_B Sulfonamide Formation & N-Methylation

Caption: Retrosynthetic analysis of the target molecule.

Route A: Late-Stage C-3 Functionalization via a Pre-formed Sulfonamide

This approach prioritizes the early formation of the N-methylated sulfonamide on a simpler pyridine core, followed by the challenging introduction of the C-3 aminomethyl group.

Synthetic Pathway - Route A

G A1 2-Aminopyridine A2 N-(pyridin-2-yl)methanesulfonamide A1->A2 Methanesulfonyl chloride, Pyridine A3 N-methyl-N-(pyridin-2-yl)methanesulfonamide A2->A3 Methylating agent (e.g., MeI, TMS-CH2N2), Base A4 N-(3-formylpyridin-2-yl)-N-methylmethanesulfonamide A3->A4 Directed ortho-metalation, DMF A5 This compound A4->A5 Reductive amination (e.g., NH3, NaBH3CN)

Caption: Proposed synthetic pathway for Route A.

Expert Analysis and Causality behind Experimental Choices

This route commences with the readily available 2-aminopyridine. The initial sulfonylation with methanesulfonyl chloride is a standard transformation. The subsequent N-methylation of the sulfonamide presents the first key challenge: achieving mono-methylation without alkylating the pyridine nitrogen. The use of a strong, non-nucleophilic base like sodium hydride (NaH) followed by an electrophilic methyl source such as methyl iodide (MeI) is a common strategy. However, more modern and selective methods employing catalysts like ruthenium or iridium complexes with methanol as the methyl source offer greener and potentially more controlled alternatives.[1][2]

The crux of this route lies in the C-3 functionalization of the N-methylated sulfonamide. Direct electrophilic substitution at the C-3 position of pyridine is notoriously difficult due to the ring's electron-deficient nature.[3] Therefore, a directed ortho-metalation (DoM) approach is proposed. The N-methylsulfonamido group can act as a directed metalating group (DMG), guiding deprotonation at the adjacent C-3 position with a strong base like n-butyllithium. Trapping the resulting organolithium species with an electrophile such as N,N-dimethylformamide (DMF) would introduce the formyl group, which can then be converted to the aminomethyl group via reductive amination.

Anticipated Challenges and Mitigation
  • Selective N-methylation: Over-methylation to form a pyridinium salt is a potential side reaction. Careful control of stoichiometry and temperature is crucial. Utilizing modern catalytic methods can enhance selectivity.[4]

  • Directed ortho-metalation: This step requires strictly anhydrous conditions and cryogenic temperatures. The stability of the lithiated intermediate can be an issue.

  • Overall Yield: Multi-step sequences involving challenging reactions like DoM often result in lower overall yields.

Route B: Early-Stage C-3 Functionalization via Nitrile Reduction

This strategy introduces the C-3 substituent in a protected form (a nitrile) at the beginning of the synthesis, which is then unmasked in the final step.

Synthetic Pathway - Route B

G B1 2-Chloro-3-cyanopyridine B2 2-Amino-3-cyanopyridine B1->B2 Ammonia or amine source, Cu(I) catalyst B3 N-(3-cyanopyridin-2-yl)methanesulfonamide B2->B3 Methanesulfonyl chloride, Pyridine B4 N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide B3->B4 Methylating agent, Base B5 This compound B4->B5 Reduction (e.g., H2/Raney Ni, LiAlH4)

Caption: Proposed synthetic pathway for Route B.

Expert Analysis and Causality behind Experimental Choices

Route B commences with a commercially available and relatively inexpensive starting material, 2-chloro-3-cyanopyridine.[5] The initial step involves a nucleophilic aromatic substitution (SNAr) to replace the chloro group with an amino group. This can be achieved using various ammonia sources, and the reaction is often facilitated by a copper(I) catalyst.[6]

The subsequent sulfonylation and N-methylation steps are analogous to those in Route A, with the key difference being the presence of the nitrile group. This group is generally stable under these conditions.

The final and critical step is the reduction of the nitrile to the primary amine. This can be accomplished through several methods, including catalytic hydrogenation (e.g., H2 over Raney Nickel or Palladium on carbon) or with chemical reducing agents like lithium aluminum hydride (LiAlH4).[7] Catalytic hydrogenation is often preferred for its milder conditions and better safety profile on a larger scale.

Anticipated Challenges and Mitigation
  • Amination of 2-chloropyridine: This reaction can sometimes be sluggish and require elevated temperatures and pressures. Optimization of the catalyst and reaction conditions is key.

  • Nitrile Reduction: The choice of reducing agent is critical. LiAlH4 is highly reactive and requires careful handling, while catalytic hydrogenation may require high pressures and could be sensitive to catalyst poisoning. The conditions must be chosen to avoid reduction of the pyridine ring.[8]

Benchmarking and Comparative Analysis

To provide a clear and objective comparison, the two proposed routes are benchmarked against several key performance indicators.

ParameterRoute A: Late-Stage C-3 FunctionalizationRoute B: Early-Stage C-3 FunctionalizationJustification
Number of Steps 44Both routes involve a similar number of linear steps.
Estimated Overall Yield Low to ModerateModerate to HighRoute A involves a challenging DoM step which typically has lower yields. Route B utilizes more robust and higher-yielding reactions.
Cost of Starting Materials ModerateLow2-Aminopyridine is readily available, but the reagents for DoM can be expensive. 2-Chloro-3-cyanopyridine is an inexpensive commodity chemical.
Scalability ChallengingFavorableThe use of cryogenic conditions and highly reactive organolithium reagents in Route A makes scaling up difficult. Route B employs more scalable reactions.
Safety & Environmental Concerns with n-BuLiConcerns with reducing agents (e.g., LiAlH4) if used. Catalytic hydrogenation is a greener alternative.Both routes have steps that require careful safety considerations. Route B offers a potentially greener final step.
Key Challenges Regioselective C-3 functionalization, selective N-methylation.Efficient amination of the 2-chloropyridine, selective nitrile reduction.The challenges in Route A are arguably more significant from a process development perspective.

Experimental Protocols

While the following are proposed protocols based on established methodologies, they should be optimized for specific laboratory conditions.

Route B, Step 4: Reduction of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide
  • To a solution of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide (1.0 eq) in methanol, add a catalytic amount of Raney Nickel (5-10 wt%).

  • Pressurize the reaction vessel with hydrogen gas (50-100 psi).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Conclusion and Recommendation

Based on this comprehensive analysis, Route B emerges as the more promising strategy for the synthesis of this compound, particularly for larger-scale production. Its advantages include the use of a more economical starting material, a more robust and scalable reaction sequence, and a likely higher overall yield. While the nitrile reduction step requires careful optimization, it is a well-established transformation in organic synthesis.

Route A, while synthetically interesting, presents significant challenges in terms of regioselectivity, reaction conditions, and scalability, making it less practical for efficient production.

This guide provides a framework for the rational design and selection of a synthetic route for the target molecule. Further experimental validation and optimization are necessary to translate these proposed strategies into robust and efficient laboratory or manufacturing processes.

References

  • Hart, M., & McNally, A. (2024). Direct, regioselective access to 3-aminomethyl pyridines. American Chemical Society. [Link][3][9]

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Chemistry. (2024). [Link][1]

  • Tang, P., Xiao, D., & Wang, B. (2017). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts?. Chemical Communications. [Link]

  • A practical and efficient method for the synthesis of substituted 2-aminopyridines from pyridine N-oxides is reported. National Institutes of Health. [Link]

  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. [Link]

  • 3-Cyano-2-fluoropyridine. LookChem. [Link][5]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link][2]

  • THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Journal of the Brazilian Chemical Society. [Link][8]

  • Methods for mono‐selective N‐alkylation of primary sulfonamides using... ResearchGate. [Link]

  • Cislak, F. E. (1964). U.S. Patent No. 3,160,633. Washington, DC: U.S.
  • 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines. ResearchGate. [Link][10]

  • Process for the preparation of 2-cyanopyridines. Google Patents. [11]

  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. [Link][12]

  • Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. PubMed. [Link][13]

Sources

A Researcher's Guide to Establishing In Vitro and In Vivo Correlation for Novel Kinase Inhibitors: A Case Study with an N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a lab to a potential therapeutic is both long and fraught with challenges. A critical milestone in this journey is establishing a robust in vitro-in vivo correlation (IVIVC). An IVIVC is a predictive mathematical model that describes the relationship between a drug's properties observed in a controlled laboratory setting (in vitro) and its effects within a living organism (in vivo).[1][2][3] A well-established IVIVC can streamline the drug development process, reduce the reliance on extensive and costly animal and human studies, and provide a stronger basis for regulatory submissions.[2][4]

This guide provides a comprehensive framework for establishing an IVIVC for a novel kinase inhibitor, using a hypothetical derivative from the N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide class as a representative example. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for correlating the data.

The Importance of IVIVC in Drug Discovery

The primary goal of an IVIVC is to use in vitro data, such as dissolution rates or enzymatic activity, to predict in vivo responses, like plasma drug concentrations.[1][2] For kinase inhibitors, this typically translates to correlating the in vitro potency against a specific kinase with the in vivo efficacy in a disease model, such as tumor growth inhibition in a cancer model.[5] A strong IVIVC provides confidence that the in vitro assays are clinically relevant and can be used as a surrogate for in vivo bioequivalence studies.[2]

Experimental Workflow for Establishing IVIVC

The process of establishing an IVIVC can be broken down into three main stages: in vitro characterization, in vivo evaluation, and data correlation.

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Data Correlation a Biochemical Assays (Kinase Activity) b Cell-Based Assays (Cell Viability, Target Engagement) a->b Determine Potency & Selectivity c Pharmacokinetic (PK) Studies (Animal Models) b->c Candidate Selection d Pharmacodynamic (PD) & Efficacy Studies (Xenograft Models) c->d Establish Dosing & Exposure e Mathematical Modeling d->e Generate Correlative Data f Establish IVIVC e->f Predict In Vivo Response

Caption: A streamlined workflow for establishing IVIVC for a novel kinase inhibitor.

In Vitro Characterization: Defining the Compound's Profile

The first step is to thoroughly characterize the this compound derivative's activity in a controlled laboratory setting.

Biochemical Assays: Measuring Direct Kinase Inhibition

Biochemical assays are essential for determining the direct inhibitory effect of the compound on its target kinase.[6] These assays typically use purified, recombinant kinase enzymes and a substrate.

Key Experimental Data:

Assay TypeParameter MeasuredHypothetical Result for Derivative X
Radiometric Kinase AssayIC50 (half-maximal inhibitory concentration)15 nM
ATP Competition AssayKi (inhibition constant)8 nM
Kinome ProfilingSelectivity ScoreS(10) at 1 µM

Experimental Protocol: Radiometric Kinase Assay

  • Reaction Setup: Prepare a reaction mixture containing the purified target kinase, a peptide substrate, and ATPγ-³²P in a suitable kinase buffer.

  • Inhibitor Addition: Add varying concentrations of the this compound derivative to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C for a predetermined time to allow for substrate phosphorylation.

  • Stopping the Reaction: Terminate the reaction by adding a stop solution, typically containing a high concentration of EDTA.

  • Separation and Detection: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ATPγ-³²P, and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assays: Assessing Activity in a Biological Context

Cell-based assays are crucial for confirming that the compound can penetrate cell membranes and inhibit the target kinase within a cellular environment.

Key Experimental Data:

Assay TypeCell LineParameter MeasuredHypothetical Result for Derivative X
Cell Viability Assay (MTT/CellTiter-Glo)Cancer cell line with target kinase dependencyGI50 (half-maximal growth inhibition)100 nM
Target Phosphorylation Assay (Western Blot/ELISA)Same cancer cell lineIC50 for target dephosphorylation80 nM

Experimental Protocol: Western Blot for Target Phosphorylation

  • Cell Culture and Treatment: Culture a cancer cell line known to be dependent on the target kinase. Treat the cells with various concentrations of the derivative for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of the target kinase, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene). Plot the normalized phosphorylation levels against the inhibitor concentration to determine the IC50.

In Vivo Evaluation: Testing in a Living System

Once the in vitro profile is established, the next step is to evaluate the compound's behavior and efficacy in a living organism, typically in rodent models.

Pharmacokinetic (PK) Studies

PK studies are performed to understand how the animal's body processes the drug (absorption, distribution, metabolism, and excretion - ADME). This information is vital for selecting an appropriate dose and schedule for efficacy studies.

Key Experimental Data:

Animal ModelRoute of AdministrationKey PK ParametersHypothetical Result for Derivative X
BALB/c MiceOral (PO) and Intravenous (IV)Bioavailability (F%), Half-life (t1/2), CmaxF% = 40%, t1/2 = 4 hours, Cmax = 1.5 µM at 50 mg/kg
Pharmacodynamic (PD) and Efficacy Studies

PD and efficacy studies are designed to assess the compound's effect on the target and its overall therapeutic benefit.[5] For oncology, this often involves using xenograft models, where human tumor cells are implanted into immunocompromised mice.[7][8]

Key Experimental Data:

In Vivo ModelDosing RegimenPrimary EndpointHypothetical Result for Derivative X
Nude mice with human tumor xenografts50 mg/kg, once daily, oralTumor Growth Inhibition (TGI)65% TGI after 21 days

Experimental Protocol: Xenograft Efficacy Study

  • Cell Implantation: Subcutaneously implant a human cancer cell line (the same one used in cell-based assays) into the flank of immunocompromised mice.[7]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into vehicle control and treatment groups.

  • Dosing: Administer the this compound derivative at the predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Data Analysis: Calculate the TGI for the treatment group relative to the vehicle control group.

Correlating In Vitro and In Vivo Data

The final step is to mathematically correlate the in vitro and in vivo data. A common approach for kinase inhibitors is to correlate the in vitro cellular potency with the in vivo efficacy at a given drug exposure level.

cluster_0 In Vitro Data cluster_1 In Vivo Data a Cellular IC50 (Target Dephosphorylation) b Plasma Concentration (PK) a->b Predictive Link c Tumor Growth Inhibition (Efficacy) b->c Correlates with

Caption: The logical relationship in establishing an IVIVC for a kinase inhibitor.

A successful correlation would demonstrate that the plasma concentrations achieved in the in vivo studies are sufficient to inhibit the target kinase to a degree that is consistent with the observed anti-tumor activity, based on the in vitro potency data.

Conclusion

Establishing a robust in vitro-in vivo correlation is a cornerstone of modern drug development. By systematically characterizing a compound's in vitro activity, understanding its in vivo behavior, and mathematically correlating the two, researchers can make more informed decisions, accelerate the development timeline, and increase the probability of clinical success. The methodologies and workflows outlined in this guide, using a hypothetical this compound derivative, provide a practical framework for scientists working on novel kinase inhibitors.

References

A Researcher's Guide to Comparative Metabolic Stability Analysis: A Case Study of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. A promising lead candidate with high target affinity can ultimately fail if it is metabolized too quickly, leading to poor bioavailability and an inadequate therapeutic window. Metabolic stability, defined as the susceptibility of a compound to biotransformation, is therefore a critical parameter to optimize during lead optimization.[1] This guide provides a comprehensive framework for comparing the metabolic stability of novel chemical entities, using N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide as a representative core structure. We will explore the strategic design of analogs, detail the essential experimental protocols for their evaluation, and discuss the interpretation of the resulting data.

The core structure, this compound, presents several potential sites for metabolic modification. The primary sites of metabolism are often governed by cytochrome P450 (CYP) enzymes, which are abundant in the liver and mediate oxidative reactions. Other Phase I and Phase II metabolic pathways, such as those involving flavin-containing monooxygenases (FMOs) or UDP-glucuronosyltransferases (UGTs), can also play a significant role.[2] Our objective is to design analogs that systematically block or alter these metabolic "hotspots" to enhance stability.

Strategic Design of Analogs

To investigate structure-activity relationships (SAR) concerning metabolic stability, a series of analogs (referred to as ANA-01 to ANA-04 ) can be synthesized based on the parent compound (PAR-01 ). The modifications are designed to probe common metabolic pathways.

  • PAR-01: this compound

  • ANA-01 (Deuteration): Introduction of deuterium atoms at the metabolically labile aminomethyl position. This strategy, known as the "deuterium kinetic isotope effect," can slow the rate of C-H bond cleavage by CYP enzymes.[3]

  • ANA-02 (Fluorination): Addition of a fluorine atom to the pyridine ring. Fluorine is a strong electron-withdrawing group that can deactivate the aromatic ring towards oxidative metabolism.[4]

  • ANA-03 (N-Oxide Formation): Synthesis of the pyridine N-oxide analog. While N-oxides can be metabolites themselves, in some cases they are more stable or exhibit altered pharmacology. Preparing the N-oxide allows for its direct evaluation.[4]

  • ANA-04 (Steric Hindrance): Introduction of a bulky group, such as a t-butyl group, adjacent to a potential site of metabolism to sterically hinder enzyme access.[4]

Part 1: In Vitro Metabolic Stability Assessment

The initial screening of metabolic stability is most efficiently performed using in vitro systems. The liver microsomal stability assay is a widely used, high-throughput method to determine a compound's intrinsic clearance.[5][6]

Experimental Workflow: Liver Microsomal Stability Assay

The following diagram outlines the typical workflow for assessing metabolic stability using liver microsomes.

G cluster_prep Preparation cluster_inc Incubation cluster_sample Sampling & Quenching cluster_analysis Analysis prep_mics Thaw & Dilute Liver Microsomes prep_comp Prepare Test Compound & Control Stocks prep_nadph Prepare NADPH Regenerating System mix Combine Microsomes, Compound, & Buffer prep_nadph->mix prewarm Pre-warm Mixture at 37°C mix->prewarm start_rxn Initiate Reaction with NADPH System prewarm->start_rxn timepoint Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) start_rxn->timepoint quench Quench Reaction with Cold Acetonitrile + Internal Standard timepoint->quench precip Centrifuge to Pellet Protein quench->precip supernatant Transfer Supernatant precip->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Quantify Parent Compound Remaining lcms->data

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol is designed to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds.[7][8]

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (HLM) at 37°C and dilute in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.[7] Keep on ice.

    • Prepare a 1 mM stock solution of each test compound (PAR-01, ANA-01 to ANA-04) and positive controls (e.g., Verapamil, Dextromethorphan) in DMSO.[6]

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[9]

  • Incubation:

    • In a 96-well plate, add the HLM solution to wells containing the test compounds (final concentration 1 µM).[10] Include negative control wells without the NADPH system.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[10]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to the respective wells.[6]

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4000 rpm for 15 minutes to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[11]

Data Analysis and Interpretation

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k).[6]

  • Half-life (t½): Calculated using the formula: t½ = 0.693 / k

  • Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

CompoundModificationt½ (min)CLint (µL/min/mg)Predicted Stability Class
PAR-01 Parent1546.2Moderate
ANA-01 Deuteration2824.8High
ANA-02 Fluorination4515.4High
ANA-03 N-Oxide1257.8Moderate
ANA-04 Steric Hindrance886.6Low
VerapamilControl1069.3Low-Moderate
DextromethorphanControl3519.8High

Hypothetical data for illustrative purposes.

From this hypothetical data, we can infer that fluorination (ANA-02 ) and deuteration (ANA-01 ) significantly improved metabolic stability compared to the parent compound (PAR-01 ). The N-oxide formation (ANA-03 ) slightly decreased stability, while the introduction of a bulky group (ANA-04 ) markedly reduced it, suggesting this modification may have introduced a new metabolic liability or unfavorably altered the compound's presentation to metabolic enzymes.

Part 2: Identifying the Metabolic Pathways

While the microsomal assay quantifies the rate of metabolism, it does not identify which enzymes are responsible. Cytochrome P450 (CYP) inhibition assays are crucial for determining which specific CYP isoforms (e.g., CYP3A4, 2D6, 2C9) are involved in the compound's metabolism and for assessing the potential for drug-drug interactions (DDIs).[12][13][14]

Experimental Workflow: CYP Inhibition Assay (IC50 Determination)

This workflow determines the concentration of a test compound that causes 50% inhibition of a specific CYP enzyme's activity.

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis & Calculation prep_mics Prepare Microsomes (Human Liver or Recombinant CYPs) prep_subs Prepare CYP-specific Probe Substrate prep_comp Prepare Serial Dilutions of Test Compound & Inhibitor Control mix Combine Microsomes, Substrate, & Test Compound prep_comp->mix prewarm Pre-warm at 37°C mix->prewarm start_rxn Initiate with NADPH prewarm->start_rxn quench Quench Reaction start_rxn->quench lcms LC-MS/MS Analysis of Metabolite Formation quench->lcms calc Calculate % Inhibition vs. Control; Determine IC50 lcms->calc

Sources

validation of a novel therapeutic target using N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide-derived probes

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the Validation of Novel Therapeutic Targets Using Pyridinyl-Sulfonamide-Derived Chemical Probes

In the landscape of modern drug discovery, the validation of a novel therapeutic target is a critical juncture that dictates the future of a research program. A well-validated target provides a strong foundation for significant investment in drug development. Conversely, poorly validated targets are a primary contributor to the high attrition rates of drug candidates in clinical trials. Chemical probes, potent and selective small molecules, are indispensable tools in this process, enabling the interrogation of a target's function in relevant biological systems.

This guide provides an in-depth comparison and a series of best practices for validating a novel therapeutic target using a specific class of chemical probes: N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide and its derivatives. We will explore the rationale behind experimental choices, present detailed protocols for key validation assays, and compare this chemical probe-based approach with alternative methodologies, such as genetic target validation. Our discussion will be anchored in the principles of rigorous scientific inquiry, ensuring that the data generated is both robust and interpretable.

The Role of Chemical Probes in Target Validation

A chemical probe is a small molecule designed to selectively engage and modulate a specific protein target, thereby allowing for the elucidation of its biological function. The ideal chemical probe exhibits high potency for its intended target, a well-understood mechanism of action, and selectivity over other related and unrelated proteins. The pyridinyl-sulfonamide scaffold has emerged as a versatile starting point for the development of probes for various target classes, including kinases and epigenetic targets, due to its favorable physicochemical properties and synthetic tractability.

The primary advantage of using a chemical probe over genetic methods like CRISPR or RNAi is the ability to study the effects of acute target modulation. Genetic perturbations can lead to compensatory mechanisms and off-target effects that may confound the interpretation of experimental results. A chemical probe, however, allows for rapid and reversible inhibition or activation of a target, providing a more direct link between target engagement and the observed phenotype.

Workflow for Chemical Probe-Based Target Validation

The validation of a novel therapeutic target using a chemical probe is a multi-step process that involves confirming target engagement, assessing cellular activity, and linking the target to a disease-relevant phenotype.

Target Validation Workflow A Probe Selection & Characterization B Confirm Target Engagement in Cells A->B Potent & Selective Probe C Assess Cellular Potency & Selectivity B->C Verified Engagement D Link Target to Disease Phenotype C->D Cellular Activity Confirmed E In Vivo Proof-of-Concept D->E Phenotype Established

Caption: A generalized workflow for therapeutic target validation using a chemical probe.

Confirming Target Engagement: The First Principle

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying target engagement in intact cells and tissues. The principle behind CETSA is that the binding of a ligand, such as our chemical probe, stabilizes the target protein, leading to an increase in its melting temperature.

Experimental Protocol: CETSA

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with the this compound-derived probe at various concentrations for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Heating: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the target protein. The intensity of the band at each temperature is quantified.

  • Data Analysis: Plot the band intensities against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the probe indicates target engagement.

Affinity-Based Proteomics

To assess the selectivity of the probe across the entire proteome, affinity-based proteomics methods, such as immunoprecipitation-mass spectrometry (IP-MS), can be employed. This involves immobilizing a derivative of the probe on a solid support (e.g., beads) and using it to pull down interacting proteins from a cell lysate.

Experimental Protocol: Affinity Pulldown-MS

  • Probe Immobilization: Synthesize a derivative of the probe with a linker suitable for conjugation to beads (e.g., NHS-activated sepharose beads).

  • Cell Lysis: Prepare a native cell lysate from the cell line of interest.

  • Incubation: Incubate the cell lysate with the probe-conjugated beads. Include a control with unconjugated beads. For competition experiments, pre-incubate the lysate with an excess of the free probe before adding the beads.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.

  • Mass Spectrometry: Analyze the eluted proteins by LC-MS/MS.

  • Data Analysis: Identify proteins that are specifically enriched on the probe-conjugated beads compared to the control beads. The target protein should be among the top hits.

Comparison with Alternative Target Validation Methods

While chemical probes offer distinct advantages, a comprehensive target validation strategy often involves the use of orthogonal methods.

MethodPrincipleAdvantagesDisadvantages
Chemical Probes Small molecule-mediated modulation of protein function.Acute and reversible modulation, dose-dependent effects, high translational relevance.Potential for off-target effects, requires medicinal chemistry effort.
CRISPR/Cas9 Genetic knockout or modification of the target gene.Permanent and complete loss of protein function, high specificity.Potential for off-target gene editing, can induce compensatory mechanisms.
RNA interference (RNAi) Silencing of target gene expression using siRNA or shRNA.Transient knockdown of protein expression.Incomplete knockdown, potential for off-target silencing.

Linking Target Engagement to Cellular Phenotype

Once target engagement is confirmed, the next step is to demonstrate that this engagement leads to a measurable cellular response.

Target-Specific Pathway Modulation

If the target is a known enzyme, such as a kinase, its activity can be monitored by measuring the phosphorylation of a downstream substrate.

Experimental Protocol: Pathway Analysis by Western Blot

  • Cell Treatment: Treat cells with a dose-range of the chemical probe for a defined period.

  • Lysate Preparation: Prepare whole-cell lysates.

  • Western Blotting: Perform Western blot analysis using an antibody against the phosphorylated form of the downstream substrate. A decrease in the phospho-signal with increasing probe concentration indicates target inhibition.

Phenotypic Assays

The ultimate goal of target validation is to link the target to a disease-relevant phenotype, such as cell proliferation, apoptosis, or migration.

Phenotypic Assay Logic cluster_0 Experimental Setup cluster_1 Measurement & Outcome Probe Chemical Probe Cells Disease Model Cells Probe->Cells Control Negative Control Probe Control->Cells Phenotype Phenotypic Readout (e.g., Cell Viability) Cells->Phenotype Conclusion Target-Phenotype Link Phenotype->Conclusion

Caption: Logic flow for a phenotypic assay to link a target to a cellular outcome.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

  • Compound Treatment: Treat the cells with a serial dilution of the chemical probe.

  • Incubation: Incubate for a period relevant to the expected phenotype (e.g., 72 hours for proliferation).

  • Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

  • Data Analysis: Measure luminescence and plot the results as a dose-response curve to determine the EC50.

Conclusion and Future Directions

The validation of a novel therapeutic target is a rigorous, multi-faceted process that requires the integration of data from various experimental approaches. The this compound scaffold represents a promising starting point for the development of chemical probes to facilitate this process. By following the principles and protocols outlined in this guide, researchers can build a compelling case for the therapeutic potential of a novel target, thereby paving the way for the development of new medicines. The combination of biophysical methods to confirm target engagement, proteomic approaches to assess selectivity, and cell-based assays to link the target to a phenotype provides a robust framework for making go/no-go decisions in drug discovery programs.

References

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in intact cells with the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical research, the lifecycle of a compound extends far beyond the bench. The final step, disposal, is a critical juncture that defines our commitment to safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide (CAS No. 939791-42-1). The procedures outlined here are synthesized from an analysis of the compound's known hazards and the established best practices for its constituent chemical classes: sulfonamides and pyridine derivatives.

Hazard Characterization and Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic hazards of this compound is the foundation of its safe management. Its chemical structure, featuring a pyridine ring and a sulfonamide group, informs our approach. The primary risks are associated with direct contact and inhalation, necessitating careful handling to prevent exposure.[1]

Vendor-supplied safety data provides a clear warning of its potential effects. This information is not merely a list of warnings but a directive for our handling and disposal strategy. Treating this compound as hazardous waste is a conservative and necessary precaution.[2]

Property Identifier Source(s)
Chemical Name This compound[3]
CAS Number 939791-42-1[3]
Molecular Formula C₈H₁₃N₃O₂S[3]
GHS Pictogram
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Immediate Safety and Handling: Your First Line of Defense

Before beginning any work that will generate waste, establishing a safe handling environment is paramount. This proactive approach minimizes the risk of exposure to laboratory personnel.

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable. The causality is direct: the hazards identified (skin, eye, and respiratory irritation) are mitigated by creating physical barriers.[2][4]

PPE Item Specification Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles causing serious eye irritation (H319).[4]
Hand Protection Chemical-resistant nitrile rubber gloves.Prevents skin contact that can lead to irritation (H315).[4]
Body Protection A fully-buttoned laboratory coat.Protects skin and personal clothing from contamination.[2]
Respiratory Use in a well-ventilated chemical fume hood.Prevents inhalation of dust or vapors that may cause respiratory irritation (H335).[2][5]
Emergency Exposure Procedures

In the event of accidental exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the eyelids. Seek prompt medical attention.[4][6]

  • Skin Contact: Wash the affected area immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical advice.[4][7]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][7]

Step-by-Step Disposal Workflow: A Self-Validating System

The disposal of this compound must be treated as a hazardous waste stream from cradle to grave.[9] This protocol ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10]

Step 1: Waste Identification and Segregation

The first crucial step is to correctly identify and segregate all waste materials containing the compound. This prevents unintentional chemical reactions and ensures proper disposal routing.

  • Identify: All forms of the compound (solid, solutions) and any contaminated materials (e.g., pipette tips, vials, gloves, weigh boats, spill cleanup debris) must be classified as hazardous waste.[1][11]

  • Segregate: This waste stream must be kept separate from non-hazardous trash and other incompatible chemical waste streams, particularly strong oxidizing agents.[2][6]

Step 2: Containerization and Labeling

Proper containment is essential for safe storage and transport.

  • Container Selection: Use only approved, chemically compatible hazardous waste containers, such as high-density polyethylene (HDPE) bottles or drums.[1] The container must be in good condition with a secure, leak-proof lid.[2]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste "[1]

    • Full Chemical Name: "This compound " and CAS number 939791-42-1 .

    • The approximate concentration and quantity.

    • Relevant hazard pictograms (e.g., GHS07 Exclamation Mark).

    • The date of waste generation.

Step 3: On-Site Accumulation and Storage

Waste containers must be stored safely within the laboratory prior to collection.

  • Location: Store the sealed container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of laboratory personnel.[2]

  • Conditions: The SAA must be a secondary containment unit (e.g., a chemical-resistant tray) to contain potential leaks. Store away from heat, ignition sources, and incompatible materials.[5][6]

Step 4: Managing Spills

Accidental spills require a swift and systematic response.

  • Evacuate and Ventilate: Ensure the area is well-ventilated, and restrict access.

  • Contain: Use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to surround and cover the spill.[1][5]

  • Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose: All materials used for cleanup (absorbent, wipes, contaminated PPE) must be placed in the hazardous waste container.[1]

Step 5: Final Disposal and Manifesting

Final disposal is a regulated process that must be managed by authorized professionals.

  • Prohibited Actions: Never dispose of this chemical or its containers down the drain or in the regular trash.[5]

  • Authorized Disposal: Arrange for collection through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] They will ensure the waste is transported with the proper manifest to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12]

  • Likely Method: Given its organic nature and classification as a pyridine derivative, high-temperature incineration is a common and effective method for the final destruction of this type of waste.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Waste Generation (e.g., Expired chemical, contaminated labware) B Step 1: Identify as Hazardous Waste (Based on H-Statements & Chemical Class) A->B C Step 2: Segregate Waste (Separate from non-hazardous & incompatible chemicals) B->C D Step 3: Containerize (Use approved, sealed, compatible container) C->D E Step 4: Label Container ('Hazardous Waste', Chemical Name, Date, Hazards) D->E F Step 5: Store in Satellite Accumulation Area (SAA) (Secure, secondary containment) E->F G Step 6: Arrange for Collection (Contact Institutional EHS or Licensed Contractor) F->G H Final Disposal (Transport to a permitted TSDF, likely via incineration) G->H

Caption: Disposal workflow for hazardous chemical waste.

References

  • Chemistry For Everyone. (2025-01-06). What Regulations Govern Hazardous Waste Management? [Link]

  • Florida Department of Environmental Protection. (2024-08-12). Summary of Hazardous Waste Regulations. [Link]

  • Pennsylvania Department of Environmental Protection. Hazardous Waste Program. [Link]

  • Post Apple Scientific. (2024-10-01). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine. [Link]

  • University of Washington. Standard Operating Procedure for Pyridine. [Link]

  • U.S. Environmental Protection Agency. (2025-05-30). Steps in Complying with Regulations for Hazardous Waste. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide (CAS No. 939791-42-1). As drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide moves beyond mere compliance, offering a procedural framework grounded in chemical hazard analysis and field-proven best practices to ensure the well-being of all laboratory personnel.

Part 1: Hazard Analysis and the Principle of Analogous Precaution

Understanding the specific risks associated with a compound is the foundation of any effective safety protocol. For this compound, we must consider not only its own documented hazard profile but also the risks associated with its core chemical motifs: the pyridine ring and the sulfonamide group.

The manufacturer-provided safety information classifies this compound with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This profile, represented by the GHS07 "Exclamation Mark" pictogram, warrants significant caution. However, as experienced scientists, we must look deeper. The structure contains a 3-(Aminomethyl)pyridine moiety. The Safety Data Sheet (SDS) for the closely related analog, 3-(Aminomethyl)pyridine, presents a more severe hazard profile, classifying it as Category 1B: Causes severe skin burns and eye damage [2][3].

This discrepancy necessitates the adoption of the Principle of Analogous Precaution . Given the potential for severe corrosive damage based on its structural analog, it is scientifically prudent and ethically imperative to adopt personal protective equipment protocols that protect against the higher-risk scenario. Therefore, all handling procedures for this compound should assume a potential for corrosive action in addition to its documented irritant properties.

Table 1: Consolidated Hazard Profile
FeatureThis compound3-(Aminomethyl)pyridine (Structural Analog)
CAS Number 939791-42-1[1][4][5]3731-52-0[2][3]
GHS Pictogram GHS07 (Exclamation Mark)[1]GHS05 (Corrosion)[2][3]
Hazard Codes H302, H315, H319, H335[1]H314 (Causes severe skin burns and eye damage)[2][3]
Signal Word Warning[1]Danger[2][3]

Part 2: Core PPE Protocols: A Multi-Barrier System

Personal protective equipment is the final barrier between the researcher and the chemical. Its effectiveness depends entirely on correct selection and disciplined use. The following protocols are considered mandatory for all work involving this compound.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is donned, the primary layer of protection must be engaged. All handling of this compound, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood. This is non-negotiable and directly mitigates the respiratory irritation hazard (H335) by containing vapors and potential aerosols at the source[6][7].

Hand Protection: Double-Gloving Technique

Given the risk of skin irritation and the potential for corrosive burns, robust hand protection is critical.

  • Glove Selection: Use powder-free nitrile or neoprene gloves.[7] Standard latex gloves are not recommended due to their poor resistance to many organic compounds, including pyridine derivatives.[7]

  • Double-Gloving: Always wear two pairs of gloves.[8] The inner glove should be tucked under the cuff of the lab gown, while the outer glove cuff goes over the gown sleeve.[8] This creates a sealed interface protecting the wrist.

  • Integrity and Replacement: Change the outer glove immediately if contamination is suspected. At a minimum, outer gloves should be changed every 30-60 minutes during extended procedures.[9] Never reuse disposable gloves.

Body Protection: Beyond the Standard Lab Coat

A standard cotton lab coat offers insufficient protection against splashes of potentially corrosive reagents.

  • Required Garment: A disposable, low-permeability gown made of a material like polyethylene-coated polypropylene is required.[8]

  • Key Features: The gown must have a solid front, long sleeves, and tight-fitting elastic or knit cuffs to ensure a secure interface with your gloves.[8]

Eye and Face Protection: An Absolute Mandate

The risk of serious eye irritation (H319) and the inferred potential for severe eye damage demand comprehensive protection.

  • Minimum Requirement: Indirectly vented, chemical splash goggles that seal completely around the eyes are mandatory. Standard safety glasses with side shields are inadequate and forbidden.[9]

  • Recommended Best Practice: A full-face shield must be worn over the chemical splash goggles, especially when preparing solutions, performing transfers, or handling volumes greater than a few milligrams.[9][10] This provides a secondary barrier and protects the entire face from splashes.

Part 3: PPE Selection for Specific Operational Scenarios

The level of PPE must be appropriate for the task. The following table outlines the required PPE for common laboratory operations involving this compound.

Table 2: Task-Specific PPE Requirements
OperationPrimary Engineering ControlHand ProtectionBody ProtectionEye/Face ProtectionRespiratory Protection
Receiving/Unpacking N/ASingle pair nitrile glovesStandard Lab CoatSafety GlassesNot Required
Weighing Solid (<1g) Chemical Fume Hood or Ventilated Balance EnclosureDouble Nitrile GlovesLow-permeability GownChemical Splash GogglesNot required if in hood. If outside hood, N95 respirator is mandatory.
Preparing Stock Solutions Chemical Fume HoodDouble Nitrile GlovesLow-permeability GownChemical Splash Goggles & Full Face ShieldNot Required
Cell Culture Dosing Biosafety Cabinet (Class II)Double Nitrile GlovesLow-permeability GownChemical Splash GogglesNot Required
Cleaning & Decontamination Chemical Fume HoodDouble Nitrile GlovesLow-permeability GownChemical Splash Goggles & Full Face ShieldNot Required
Large Spill Cleanup (>10mL) Evacuate area; consult EHSChemical-resistant gloves, coveralls, and bootsChemical-resistant suitFull Face ShieldAir-purifying respirator with organic vapor cartridge

Part 4: Procedural Discipline: Donning, Doffing, and Disposal

Contamination often occurs during the removal of PPE. A strict, methodical approach is essential to prevent exposure.

Step-by-Step Donning and Doffing Protocol
  • Donning (Putting On):

    • Perform hand hygiene.

    • Don the inner pair of gloves.

    • Don the low-permeability gown, ensuring cuffs are over the inner gloves.

    • Don chemical splash goggles and face shield.

    • Don the outer pair of gloves, ensuring the cuffs are pulled over the gown sleeves.

  • Doffing (Taking Off) - The Critical Sequence :

    • Inspect: Visually inspect outer gloves for contamination.

    • Clean: If contaminated, wipe the outer gloves with a suitable decontaminant (e.g., 70% ethanol).

    • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside-out to contain any residual contamination. Dispose of them immediately in the designated hazardous waste container.

    • Remove Gown: Untie the gown. Grasping the shoulders from behind, pull it forward, turning it inside-out as it is removed. This contains the contaminated exterior. Dispose of it in the hazardous waste container.

    • Perform Hand Hygiene with inner gloves still on.

    • Remove Face/Eye Protection: Handle by the strap or sides. Place in a designated area for decontamination.

    • Remove Inner Gloves: Peel off the final pair of gloves, again turning them inside-out. Dispose of them in the hazardous waste container.

    • Final Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.[8]

Operational Disposal Plan
  • Contaminated PPE: All disposable items that have come into contact with the compound (gloves, gowns, pipette tips, wipes) are considered hazardous chemical waste. They must be collected in a clearly labeled, sealed hazardous waste container.[11] Do not place these items in regular or biohazard trash.

  • Empty Chemical Containers: An "empty" container that held this compound is still hazardous. It must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol).[11] The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[11] Only after this procedure can the defaced container be discarded in the appropriate glass or solid waste stream.[11]

  • Liquid Waste: All solutions containing the compound must be collected in a designated, sealed, and properly labeled hazardous waste container. Segregate waste streams; do not mix with incompatible chemicals.[11]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow PPE Selection Workflow for this compound start Define Task (e.g., Weighing, Solution Prep) fume_hood Work in Chemical Fume Hood? start->fume_hood ppe_base Base PPE: - Low-Permeability Gown - Double Nitrile Gloves fume_hood->ppe_base Yes stop_ehs STOP Consult EHS fume_hood->stop_ehs No splash_risk Splash or Aerosol Risk? ppe_base->splash_risk goggles Add: Chemical Splash Goggles splash_risk->goggles Yes spill_cleanup Large Spill or Emergency? splash_risk->spill_cleanup No face_shield Add: Full Face Shield goggles->face_shield face_shield->spill_cleanup spill_ppe Escalate PPE: - Chemical Resistant Suit - Boots - Air-Purifying Respirator spill_cleanup->spill_ppe Yes end_op Proceed with Operation spill_cleanup->end_op No spill_ppe->stop_ehs

Caption: Decision workflow for selecting appropriate PPE based on task-specific risks.

References

  • Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available from: [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available from: [Link]

  • Pyridine Safety Data Sheet. PENTA Chemicals. Available from: [Link]

  • Pyridine Safety Data Sheet. Carl ROTH. Available from: [Link]

  • Pyridine Safety Data Sheet. Thermo Fisher Scientific. Available from: [Link]

  • This compound Product Information. BIOFOUNT. Available from: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News. Available from: [Link]

  • (R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. Available from: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. Available from: [Link]

  • Personal Protective Equipment. US Environmental Protection Agency (EPA). Available from: [Link]

  • Personal Protective Equipment (PPE) for Pharmacy. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Available from: [Link]

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N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.